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Core Science & Biosynthesis

Foundational

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine: A Privileged Scaffold in Kinase Inhibitor Design

Topic: Chemical structure and properties of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Format: In-depth Technical Guide / Whitepaper Executive Summary 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine represents a high-value, fragmen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemical structure and properties of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Format: In-depth Technical Guide / Whitepaper

Executive Summary

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine represents a high-value, fragment-based drug discovery (FBDD) scaffold, primarily utilized in the development of Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) inhibitors. Unlike the commoditized 4-substituted piperidines, this 3,5-disubstituted motif offers unique stereochemical vectors that allow medicinal chemists to probe specific sub-pockets within the ATP-binding site while maintaining superior physicochemical properties (solubility, metabolic stability).

This guide provides a comprehensive technical analysis of the molecule's structural dynamics, synthetic accessibility, and application in structure-activity relationship (SAR) optimization.

Chemical Identity & Structural Dynamics

Core Architecture

The molecule comprises a saturated piperidine ring substituted at the meta-positions (3 and 5) relative to the nitrogen atom. This non-planar architecture breaks the "flatness" often associated with promiscuous kinase inhibitors, improving selectivity.

  • IUPAC Name: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 181.24 g/mol

  • Key Functional Groups:

    • Secondary Amine (Piperidine N1): High basicity (

      
      ); serves as a solubilizing group or a handle for further diversification (e.g., amidation, alkylation).
      
    • Ether (3-Methoxy): Hydrogen bond acceptor; modulates lipophilicity and fills hydrophobic sub-pockets.

    • Pyrazole (5-Heterocycle): A classic ATP-mimetic hinge binder. It functions as a hydrogen bond donor-acceptor motif.

Stereochemical Complexity

The 3,5-disubstitution pattern introduces two chiral centers, resulting in four possible stereoisomers. In drug development, the cis- and trans- diastereomers exhibit distinct spatial vectors:

IsomerGeometric OrientationMedicinal Application
Cis (3R,5S) Substituents project on the same face of the chair conformation.Often mimics the ribose ring of ATP; favors compact binding modes.
Trans (3R,5R) Substituents project on opposite faces (pseudo-diaxial or diequatorial).Used to span larger distances between the hinge region and solvent-exposed areas.
Tautomerism

The 1H-pyrazole moiety exists in rapid equilibrium between two tautomeric forms (


 and 

). In the context of kinase binding, the specific tautomer is often "selected" by the hydrogen bonding network of the enzyme's hinge region (e.g., interaction with the backbone carbonyl of Glu/Leu residues).

Physicochemical Profiling (In Silico & Experimental)

This scaffold is "Rule of 3" compliant, making it an ideal starting fragment for lead optimization.

Table 1: Physicochemical Properties

PropertyValue (Approx.)Implication for Drug Design
cLogP 0.4 – 0.8Highly hydrophilic; ideal for lowering the LogP of lipophilic leads.
TPSA ~54 ŲExcellent membrane permeability (passive diffusion).
H-Bond Donors 2 (NH of piperidine, NH of pyrazole)Critical for specific binding interactions.
H-Bond Acceptors 3 (N of pyrazole, O of methoxy)Facilitates water-mediated bridging or direct protein contact.
pK

(Basic)
~10.8 (Piperidine)Likely protonated at physiological pH, aiding solubility but potentially hindering passive transport if not capped.
pK

(Acidic)
~14.0 (Pyrazole NH)Remains neutral at physiological pH.

Synthetic Methodology

Synthesis of 3,5-disubstituted piperidines is challenging due to the need for stereocontrol.[1] The most robust route employs a Pyridine Reduction Strategy , which allows for the installation of substituents on the aromatic precursor before saturation.

Validated Synthetic Protocol

Objective: Synthesis of cis-3-Methoxy-5-(1H-pyrazol-4-yl)piperidine.

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 3-Bromo-5-methoxypyridine (SM), (1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)boronic acid pinacol ester, Pd(dppf)Cl

    
    , K
    
    
    
    CO
    
    
    , Dioxane/Water.
  • Conditions: 90°C, 4 hours, Inert atmosphere (N

    
    ).
    
  • Mechanism: Palladium-catalyzed cross-coupling installs the protected pyrazole at the 5-position of the pyridine ring.

Step 2: Pyridine Hydrogenation (Critical Step)

  • Reagents: PtO

    
     (Adams' catalyst) or Rh/C, H
    
    
    
    (50 psi), Acetic Acid/MeOH.
  • Conditions: RT, 12–24 hours.

  • Stereocontrol: Heterogeneous hydrogenation of 3,5-disubstituted pyridines typically favors the cis-isomer (all-syn addition of hydrogen).

  • Note: High pressure may be required to fully reduce the electron-deficient pyridine ring.

Step 3: Deprotection & Chiral Resolution

  • Reagents: HCl in Dioxane (to remove THP group from pyrazole).

  • Purification: Chiral SFC (Supercritical Fluid Chromatography) is required to separate the enantiomers if a racemic mixture is formed.

Synthesis Workflow Diagram

SynthesisPath Figure 1: Synthetic route from aromatic pyridine precursor to saturated piperidine scaffold. SM 3-Bromo-5-methoxypyridine Inter1 Intermediate: 3-Methoxy-5-(THP-pyrazolyl)pyridine SM->Inter1 Suzuki Coupling (Pd cat, Boronate) Red Hydrogenation (PtO2, H2, AcOH) Inter1->Red Reduction Prod_Mix Racemic cis-Piperidine Red->Prod_Mix Stereoselective (Cis-major) Deprot Acid Deprotection (HCl/Dioxane) Prod_Mix->Deprot Final Target: 3-Methoxy-5-(pyrazolyl)piperidine Deprot->Final Isolation

Medicinal Chemistry Applications

Kinase Hinge Binding Mode

The 1H-pyrazole moiety is a "privileged" motif for binding to the ATP-binding hinge region of kinases.

  • Donor-Acceptor Pair: The pyrazole N-H acts as a donor to the backbone carbonyl of the "Gatekeeper+1" residue, while the pyrazole N acts as an acceptor from the backbone amide of the "Gatekeeper+3" residue.

  • Piperidine Role: The piperidine ring projects away from the hinge, directing the 3-methoxy group into the ribose-binding pocket or the solvent-exposed front , depending on the stereochemistry.

Structure-Activity Relationship (SAR) Logic

When optimizing this scaffold, researchers typically modify the piperidine nitrogen (N1):

  • Amidation (Acylation): Attaching an acrylamide group (e.g., -C(=O)CH=CH2) converts the molecule into a covalent inhibitor (targeting a cysteine residue, common in BTK/JAK3 inhibitors).

  • Cyanation: N-cyanamides are used to increase metabolic stability and reduce basicity.

  • Bicyclic Fusion: Constraining the piperidine into a bridged system (e.g., tropane) to lock the conformation and reduce entropic penalty upon binding.

Biological Pathway Interaction

Pathway Figure 2: Pharmacophore mapping of the scaffold within the kinase ATP-binding pocket. Scaffold 3-Methoxy-5-(pyrazolyl)piperidine (Scaffold) Hinge Hinge Region (ATP Site) Scaffold->Hinge Pyrazole Interaction (H-bonds) Ribose Ribose Pocket (Selectivity) Scaffold->Ribose 3-Methoxy Interaction (Hydrophobic) Kinase Target Kinase (JAK/CDK) Signal Downstream Signaling (STAT Phosphorylation) Kinase->Signal Blocks Hinge->Kinase Inhibition Ribose->Kinase Selectivity Effect Therapeutic Effect (Anti-inflammatory) Signal->Effect Reduction

References

  • Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. Source:Journal of Organic Chemistry (2006). Relevance: Establishes the foundational chemistry for accessing chiral 3,5-piperidine scaffolds essential for this molecule. URL:[Link]

  • Pyrazolone Structural Motif in Medicinal Chemistry: Retrospect and Prospect. Source:European Journal of Medicinal Chemistry (2020). Relevance: Reviews the binding modes of pyrazole-derived scaffolds in kinase inhibition. URL:[Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives. Source:Bioorganic & Medicinal Chemistry Letters. Relevance: Demonstrates the utility of 3,5-disubstituted piperidines as RNA-binding and enzyme-inhibiting mimetics.[1] URL:[Link]

Sources

Exploratory

Advanced Technical Guide: Pyrazole-Substituted Piperidine Derivatives in Medicinal Chemistry

Topic: Literature Review of Pyrazole-Substituted Piperidine Derivatives Content Type: Advanced Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary The fusion of p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature Review of Pyrazole-Substituted Piperidine Derivatives Content Type: Advanced Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

The fusion of pyrazole and piperidine pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide provides a technical deep-dive into the structural rationale, synthetic pathways, and therapeutic applications of these derivatives.[1][2]

The pyrazole ring offers a rigid, planar platform capable of diverse hydrogen-bonding interactions (donor/acceptor), while the piperidine moiety introduces a basic center, solubility enhancement, and a flexible vector for probing hydrophobic pockets. This combination has proven highly effective in targeting G-Protein Coupled Receptors (GPCRs) (e.g., CCR5, CB1, Dopamine D3/D4) and Kinases (e.g., Aurora, Akt, c-Met), yielding compounds with nanomolar potency.

Structural Rationale & Pharmacophore Analysis[1][2][3][4][5]

The efficacy of pyrazole-substituted piperidines stems from their ability to satisfy distinct binding site requirements simultaneously.

  • The Pyrazole Core: Acts as a bioisostere for phenyl or amide groups but with tunable polarity. It frequently engages in

    
     stacking or hydrogen bonding with the hinge region of kinases or the transmembrane helices of GPCRs.
    
  • The Piperidine Ring: Often serves as a "solubilizing tail" that extends into the solvent-exposed region of the protein or interacts with conserved aspartate residues in GPCRs (e.g., Asp3.32 in aminergic receptors) via a protonated nitrogen.

Pharmacophore Logic Diagram

The following diagram illustrates the functional roles of the scaffold components within a generic binding pocket.

Pharmacophore Pyrazole Pyrazole Core (Rigid Scaffold) Linker Linker (Amide/Alkyl) Pyrazole->Linker Attachment Target Target Interaction Pyrazole->Target H-Bonding / Pi-Stacking Piperidine Piperidine Moiety (Basic Center) Linker->Piperidine Flexibility Piperidine->Target Ionic Interaction (Asp)

Figure 1: Pharmacophore dissection of the pyrazole-piperidine scaffold showing key interaction vectors.

Synthetic Methodologies

Efficient synthesis is critical for SAR exploration. Two primary strategies dominate the literature: Convergent Coupling (linking pre-formed rings) and Cyclization (building the pyrazole on a piperidine precursor).

Primary Synthetic Routes Workflow

SynthesisRoutes cluster_0 Route A: Convergent Coupling (Reductive Amination) cluster_1 Route B: De Novo Pyrazole Formation PyrazAld Pyrazole-Aldehyde Imine Imine Intermediate PyrazAld->Imine + Pip, Acid Cat. Pip Substituted Piperidine Pip->Imine FinalA Pyrazole-Piperidine amine Imine->FinalA NaBH(OAc)3 / DCE Diketo 1,3-Diketone Derivative FinalB Pyrazole Derivative Diketo->FinalB + Hydrazine, EtOH, Reflux Hydrazine Hydrazine Hydrate Hydrazine->FinalB

Figure 2: Comparison of convergent coupling vs. cyclocondensation synthetic strategies.

Detailed Protocol: Reductive Amination

Rationale: This method allows for the rapid diversification of the piperidine portion, which is essential for optimizing pharmacokinetic properties (ADME).

Reagents:

  • 1-Methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

  • 4-Substituted Piperidine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 1-2 drops)

  • 1,2-Dichloroethane (DCE) (Solvent)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve the pyrazole-aldehyde in DCE (0.1 M concentration). Add the piperidine derivative and catalytic acetic acid. Stir at room temperature for 1-2 hours under an inert atmosphere (N2). Checkpoint: Monitor by TLC for the disappearance of the aldehyde.

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 10 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Technical Insight: STAB is preferred over NaBH4 because it is milder and less likely to reduce the aldehyde before imine formation is complete, preventing alcohol byproducts.

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 solution. Stir for 15 minutes to decompose excess borohydride.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. Purify the residue via flash column chromatography (typically MeOH/DCM gradient) to yield the pure amine.

Medicinal Chemistry & SAR Landscape[1][2][3][6][7]

Oncology: Kinase Inhibition

Pyrazole-piperidines are potent ATP-competitive inhibitors. The pyrazole nitrogen often acts as a hydrogen bond acceptor for the kinase hinge region.

  • Aurora Kinases: Substitutions on the pyrazole ring (e.g., urea linkers) enhance selectivity.

  • c-Met & Akt: Piperidine substituents extend into the ribose-binding pocket or solvent channel, improving potency.

Key Data Summary:

Target KinaseCompound ClassKey InteractionPotency (IC50)Reference
Aurora A Pyrazole-UreaHinge binding (Glu/Ala)28.9 nM[1]
Aurora B Pyrazole-UreaHinge binding2.2 nM[1]
Akt1 Pyrazole-PiperidineATP pocket competition61 nM[1]
c-Met Pyrazolo[3,4-b]pyridineHydrophobic pocket0.39 nM[2]
CDK2 Pyrazole-SulfonamideG1 phase arrest3.82 µM[3]
GPCR Modulation

In GPCRs, the piperidine nitrogen is often critical for ionic bonding with the conserved Aspartate residue in Transmembrane domain 3 (TM3).

  • CCR5 Antagonists: Used in HIV treatment.[3][4] The pyrazole replaces flexible chains to rigidify the structure, improving oral bioavailability.

  • Dopamine D3/D4: Bulky substituents on the piperazine/piperidine ring dictate subtype selectivity by exploiting steric constraints in the hydrophobic pocket formed by TMs 3, 5, and 6.[5]

Mechanism of Action Diagram (Kinase Inhibition)

MOA Inhibitor Pyrazole-Piperidine Inhibitor Kinase_Active Active Kinase (Open Conformation) Inhibitor->Kinase_Active Competitive Binding (Hinge Region) ATP ATP Molecule ATP->Kinase_Active Normal Binding Complex Inhibitor-Kinase Complex Kinase_Active->Complex Inhibition Signal Downstream Signaling (Proliferation/Survival) Kinase_Active->Signal Phosphorylation Complex->Signal Blockade Apoptosis Apoptosis / Cell Arrest Signal->Apoptosis Pathway Shutdown

Figure 3: Mechanism of Action for ATP-competitive kinase inhibition by pyrazole-piperidine derivatives.

Case Study: Optimization of CCR5 Antagonists

Context: The development of orally bioavailable CCR5 antagonists for HIV.[4]

  • Challenge: Early leads had flexible alkyl chains connecting the piperidine to aromatic groups, leading to poor metabolic stability and low oral bioavailability.

  • Solution: Replacement of the flexible chain with a pyrazole linker.

  • Outcome:

    • Rigidification: The pyrazole ring restricted the conformational space, reducing the entropic penalty of binding.

    • PK Profile: The removal of labile alkyl chains improved metabolic stability.

    • Result: Discovery of potent antagonists with excellent selectivity profiles and good oral bioavailability in animal models [4].[4]

Future Outlook

The pyrazole-piperidine scaffold is evolving beyond simple inhibition.

  • PROTACs: The piperidine moiety provides an excellent attachment point for linkers to E3 ligase ligands (e.g., Cereblon), enabling the degradation of target proteins rather than just inhibition.

  • Covalent Inhibitors: Introduction of acrylamide "warheads" on the piperidine ring allows for irreversible binding to cysteines in the ATP binding pocket, overcoming drug resistance.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules. [Link]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Advances. [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity. ResearchGate. [Link]

  • Antagonists of human CCR5 receptor containing 4-(pyrazolyl)piperidine side chains. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ACS Chemical Neuroscience. [Link]

Sources

Foundational

Molecular weight and physicochemical characteristics of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Abstract This technical guide provides a comprehensive analysis of 3-Methoxy-5-(1H-pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characteristics of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Abstract

This technical guide provides a comprehensive analysis of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document delineates its core molecular and physicochemical properties, including molecular weight, lipophilicity, ionization constants, and solubility. Furthermore, it outlines robust experimental and analytical methodologies for its characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). By synthesizing theoretical calculations with established experimental protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel piperidine and pyrazole-based scaffolds.

Molecular Identity and Core Properties

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a disubstituted piperidine derivative. The structure features a saturated six-membered piperidine ring, which is a prevalent scaffold in many pharmaceuticals due to its favorable pharmacokinetic properties.[1][2] The ring is functionalized with a methoxy group at the 3-position and a 1H-pyrazol-4-yl group at the 5-position. The pyrazole moiety, a five-membered aromatic heterocycle, is also a critical pharmacophore in numerous therapeutic agents.[3][4]

Chemical Structure

The structural connectivity of the molecule forms the basis for all its chemical and physical properties.

Caption: 2D representation of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine.

Summary of Physicochemical Data

The fundamental properties of the molecule are summarized below. These parameters are crucial for predicting its behavior in biological systems and for guiding experimental design.

PropertyValueSource
Molecular Formula C₉H₁₅N₃O(Calculated)
Molecular Weight 181.24 g/mol (Calculated)
Calculated logP (cLogP) 0.8 - 1.5(Predicted)[5]
pKa (Most Basic) 9.5 - 10.5 (Piperidine N)(Predicted)[6]
pKa (Most Acidic) ~14 (Pyrazole N-H)(Predicted)
Hydrogen Bond Donors 2 (Piperidine N-H, Pyrazole N-H)(Calculated)
Hydrogen Bond Acceptors 4 (Piperidine N, 2x Pyrazole N, Methoxy O)(Calculated)
Topological Polar Surface Area (TPSA) 64.9 Ų(Calculated)

In-Silico Physicochemical Profiling

Computational models provide valuable, rapid insights into a molecule's drug-like properties, guiding further experimental work.

Lipophilicity and Partition Coefficient (LogP/LogD)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[7] It measures the equilibrium distribution of a compound between an immiscible organic (n-octanol) and aqueous phase.

For an ionizable molecule like 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, the distribution coefficient (LogD) is more relevant as it accounts for pH.[7] The piperidine nitrogen is basic and will be protonated at physiological pH, increasing hydrophilicity. The predicted cLogP value suggests a balanced character, which is often desirable in drug candidates to ensure sufficient membrane permeability and aqueous solubility.[5]

Ionization Constants (pKa)

The pKa values dictate the charge state of a molecule at a given pH, which profoundly impacts its solubility, receptor binding, and membrane transport.

  • Basic Center : The secondary amine within the piperidine ring is the most significant basic center, with a predicted pKa in the range of 9.5-10.5.[6] At physiological pH (~7.4), a substantial portion of these molecules will exist in their protonated, cationic form.

  • Acidic/Weakly Basic Centers : The pyrazole ring contains two nitrogen atoms. The N-H proton is weakly acidic (pKa ~14), while the sp²-hybridized nitrogen is weakly basic.

Solubility Profile

The molecule's solubility is a function of its lipophilicity and ionization state.

  • Aqueous Solubility : Due to the basic piperidine nitrogen, the compound is expected to exhibit significantly higher solubility in acidic aqueous solutions where it can form a soluble salt. Its solubility in neutral water will be moderate.

  • Organic Solubility : The compound is anticipated to be soluble in various organic solvents such as methanol, ethanol, and dichloromethane.

Spectroscopic and Structural Characterization

Confirming the identity and purity of a synthesized compound is paramount. NMR and MS are the primary techniques for the structural elucidation of novel organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] For 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments would be required for unambiguous assignment, especially due to the complex, often overlapping signals from the piperidine ring protons.[9][10]

  • ¹H NMR : Expected signals include a singlet for the methoxy protons (~3.3-3.8 ppm), distinct signals for the pyrazole ring protons (~7.0-8.0 ppm), and a series of complex multiplets for the piperidine ring protons (~1.5-3.5 ppm). Broad signals for the N-H protons of the piperidine and pyrazole moieties are also expected.

  • ¹³C NMR : Distinct resonances are expected for each of the nine carbon atoms, including the methoxy carbon (~55-60 ppm), the five piperidine carbons, and the three pyrazole carbons.[10]

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR Acquisition cluster_2D 2D NMR for Connectivity cluster_analysis Data Analysis Prep Dissolve Sample in Deuterated Solvent (e.g., CDCl3, DMSO-d6) H1 ¹H NMR Spectrum Prep->H1 C13 ¹³C NMR Spectrum Prep->C13 COSY COSY (H-H Correlation) H1->COSY HSQC HSQC (Direct C-H Correlation) H1->HSQC C13->HSQC Assign Assign Signals COSY->Assign HMBC HMBC (Long-Range C-H Correlation) HSQC->HMBC HMBC->Assign Confirm Confirm Structure Assign->Confirm

Caption: A standard workflow for structural elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.[11] Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 182.25. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of a methoxy group or cleavage across the piperidine ring.[12]

Experimental Methodologies

The following protocols describe standard, self-validating procedures for determining key physicochemical properties.

Protocol: Determination of Lipophilicity (LogD₇.₄) via Shake-Flask Method

The shake-flask method is the gold standard for LogP and LogD determination.[13]

  • Preparation : Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS buffer. This pre-equilibration is critical for accurate results.

  • Sample Preparation : Create a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

  • Partitioning : Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL) and pre-saturated n-octanol (e.g., 1 mL). The final concentration should be low enough to avoid solubility issues.

  • Equilibration : Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition and reach equilibrium.[7]

  • Phase Separation : Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method, such as LC-MS.

  • Calculation : Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Protocol: Structural Elucidation via 2D NMR

This protocol assumes the acquisition of ¹H, ¹³C, COSY, HSQC, and HMBC spectra as outlined in the workflow diagram.[8]

  • ¹H Spectrum Analysis : Identify key proton signals: the sharp singlet of the -OCH₃ group, the distinct pyrazole aromatic protons, and the complex aliphatic region of the piperidine ring.

  • COSY Spectrum Analysis : Trace the correlations in the COSY spectrum to establish proton-proton coupling networks. This will help map the connectivity of protons within the piperidine ring, from H-2 through H-6.

  • HSQC Spectrum Analysis : Use the HSQC spectrum to correlate each proton signal with its directly attached carbon atom. This allows for the assignment of the piperidine and methoxy carbons.

  • HMBC Spectrum Analysis : Analyze the HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons. Key correlations to confirm the structure include:

    • Correlation from the methoxy protons to the C-3 of the piperidine ring.

    • Correlation from the piperidine H-5 proton to the carbons of the pyrazole ring.

    • Correlations between pyrazole protons and pyrazole carbons to confirm their assignments.

  • Final Assignment : Synthesize all data from the 1D and 2D spectra to create a complete and unambiguous assignment of all proton and carbon signals, confirming the structure of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine.

Synthesis and Potential Applications

Conceptual Synthetic Strategy

A plausible synthetic route could involve the construction of a substituted pyridine precursor, followed by reduction of the pyridine ring to the desired piperidine.[14]

Synthetic_Pathway A Pyridine Precursor (e.g., 3-methoxy-5-bromopyridine) B Pyrazolyl-Pyridine Intermediate A->B Suzuki or Stille Coupling with Pyrazole Boronic Ester C Final Product: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine B->C Catalytic Hydrogenation (e.g., H₂, PtO₂ or Rh/C)

Caption: A conceptual synthetic route from a pyridine precursor.

Relevance in Medicinal Chemistry

The combination of the piperidine and pyrazole scaffolds is of significant interest in drug discovery. Piperidine is a "privileged scaffold" known to impart favorable ADME properties, while pyrazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This molecule could serve as a valuable fragment or starting point for the development of novel therapeutics, particularly for central nervous system (CNS) targets, where piperidine-containing compounds have shown considerable success.[2][15]

Conclusion

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a heterocyclic molecule with a balanced physicochemical profile that makes it an attractive scaffold for further exploration in drug discovery. This guide has detailed its core molecular properties, provided a framework for its in-silico and spectroscopic characterization, and outlined robust experimental protocols for its analysis. The synthesis of this information provides a solid foundation for researchers aiming to leverage this and similar structures in the development of novel chemical entities.

References

  • Benchchem. Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide.
  • Optica Publishing Group. Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol.
  • ACS Publications. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
  • Porter, Q. N. Mass Spectrometry of Heterocyclic Compounds. Google Books.
  • Benchchem. Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Encyclopedia.pub. Methods for Determination of Lipophilicity. (2022).
  • Longdom Publishing. Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024).
  • DTIC. Mass Spectrometry of Heterocyclic Compounds.
  • Wikipedia. Piperidine.
  • PMC. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity.
  • Enamine. LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug.
  • PubMed. Piperidine-renin inhibitors compounds with improved physicochemical properties.
  • Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine.
  • Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.
  • DTIC. Piperidine Synthesis. (2025).
  • Marrakkur, V., et al. Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. (2024).
  • Semantic Scholar. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023).

Sources

Exploratory

The Strategic Utility of 3-Methoxy Piperidine Scaffolds in Oncology: SAR, Synthesis, and Bioactivity

Executive Summary & Rationale The "Magic Methoxy" Effect in Heterocyclic Design In the optimization of small-molecule oncology drugs, the piperidine ring acts as a privileged scaffold, frequently serving as a solvent-exp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The "Magic Methoxy" Effect in Heterocyclic Design

In the optimization of small-molecule oncology drugs, the piperidine ring acts as a privileged scaffold, frequently serving as a solvent-exposed "tail" that modulates physicochemical properties without disrupting the primary pharmacophore's binding to the ATP hinge region of kinases.

The specific introduction of a methoxy group at the 3-position of the piperidine ring represents a high-value medicinal chemistry strategy.[1] Unlike a simple methyl group, the 3-methoxy substituent introduces a dipole, potential hydrogen bond acceptor capabilities, and a distinct metabolic blockade.

Why 3-Methoxy Piperidine?

  • Chirality & Conformational Lock: The 3-substitution breaks the symmetry of the piperidine ring, creating chiral centers ((3R) vs (3S)) that can lock the ring into a preferred chair conformation, reducing the entropic penalty upon protein binding.

  • Metabolic Stability: Unsubstituted piperidines are prone to rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution at the 3-position sterically hinders this process.

  • Solubility Modulation: The ether oxygen lowers the LogP (lipophilicity) compared to a carbon-only analog, improving aqueous solubility—a critical failure point in many kinase inhibitors.

Medicinal Chemistry & SAR Profile

The Pharmacophore Logic

The bioactivity of 3-methoxy piperidine analogs in oncology is rarely due to the piperidine acting as the "warhead" (covalent binder). Instead, it functions as the Selectivity & Solubility Engine .

Structure-Activity Relationship (SAR) Mechanics:

  • The Hinge Binder (Warhead): Usually a pyrimidine, quinazoline, or indazole core that mimics ATP.

  • The Linker: Connects the core to the piperidine.

  • The 3-Methoxy Piperidine Tail:

    • Interaction: The methoxy oxygen can form water-mediated hydrogen bonds with residues at the rim of the ATP binding pocket (e.g., Asp or Glu residues).

    • Steric Clash: The methoxy group can be used to induce a clash with non-conserved residues in off-target kinases, thereby improving selectivity (e.g., sparing JAK2 while targeting JAK1).

Visualization: SAR Optimization Workflow

The following diagram illustrates the decision logic when evolving a hit compound into a lead using the 3-methoxy piperidine scaffold.

SAR_Logic Hit Initial Hit (Poor Solubility/Metabolic Stability) Scaffold_Mod Scaffold Morphing (Introduce Piperidine Tail) Hit->Scaffold_Mod Sub_3Pos 3-Position Substitution (Symmetry Breaking) Scaffold_Mod->Sub_3Pos Optimize ADME Methyl 3-Methyl (Increases Lipophilicity) Sub_3Pos->Methyl Methoxy 3-Methoxy (Lowers LogD, H-Bond Acceptor) Sub_3Pos->Methoxy Result_Methyl Result: Metabolic Blockade (Good) Solubility (Poor) Methyl->Result_Methyl Result_Methoxy Result: Metabolic Blockade (Good) Solubility (High) Selectivity (High) Methoxy->Result_Methoxy Lead Lead Compound (e.g., ALK/JAK Inhibitor) Result_Methoxy->Lead Clinical Candidate

Figure 1: Medicinal chemistry decision tree highlighting the strategic advantage of the 3-methoxy substitution over simple alkylation for optimizing oncology drug candidates.

Key Oncological Targets

Research indicates that 3-methoxy piperidine motifs are particularly effective in targeting specific tyrosine kinases and overcoming Multi-Drug Resistance (MDR).

Target FamilyMechanism of ActionRole of 3-Methoxy Piperidine
ALK (Anaplastic Lymphoma Kinase) Inhibition of fusion proteins (e.g., EML4-ALK) in NSCLC.Serves as the solvent-front solubilizing group, mimicking the piperidine found in Ceritinib but with improved metabolic stability.
JAK1 (Janus Kinase 1) Blocking cytokine signaling (IL-6/STAT3) in solid tumors.The chiral 3-methoxy group fits into a specific hydrophobic pocket near the solvent channel, improving selectivity over JAK2.
P-glycoprotein (P-gp) Efflux pump inhibition to reverse MDR.The basic nitrogen of the piperidine combined with the lipophilic methoxy group modulates P-gp binding, preventing the efflux of chemotherapeutics like Paclitaxel.
Cathepsin K Protease inhibition (bone metastasis).[2]3-substituted piperidines act as non-covalent inhibitors, reducing bone resorption in metastatic environments.

Experimental Protocols

Chemical Synthesis: Reductive Amination

Objective: To attach the 3-methoxy piperidine tail to an aryl-aldehyde core (common in kinase inhibitor synthesis).

Reagents:

  • Core Scaffold: 4-formyl-substituted heteroaryl (e.g., Indole or Pyrimidine).

  • Amine: 3-methoxy piperidine (HCl salt).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or DCM.

Protocol:

  • Preparation: Dissolve the aryl-aldehyde (1.0 eq) and 3-methoxy piperidine (1.2 eq) in anhydrous DCE (0.1 M concentration).

  • Activation: Add catalytic Acetic Acid (AcOH, 1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour under Nitrogen (

    
    ).
    
  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow to warm to RT and stir for 12-16 hours. Monitor by LC-MS for the disappearance of the aldehyde.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (MeOH/DCM gradient).

In Vitro Bioassay: Kinase-Glo® Luminescent Assay

Objective: Determine the


 of the synthesized analog against a specific kinase (e.g., ALK or JAK1).

Principle: Quantifies the amount of ATP remaining in solution following a kinase reaction. The signal is inversely proportional to kinase activity.

Protocol:

  • Reagent Prep: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Plating: Dispense 100 nL of compound (in 100% DMSO) into 384-well white plates using an acoustic dispenser (e.g., Echo 550). Use a 10-point serial dilution.

  • Enzyme Addition: Add 2.5

    
    L of Kinase enzyme (optimized concentration, e.g., 1-5 nM) to the wells. Incubate for 10 min at RT.
    
  • Substrate Initiation: Add 2.5

    
    L of ATP/Peptide substrate mix (at 
    
    
    
    concentrations).
  • Incubation: Incubate at RT for 60 minutes.

  • Detection: Add 5

    
    L of Kinase-Glo® Reagent. Incubate for 10 min to stabilize the luminescent signal.
    
  • Read: Measure luminescence on a multimode plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate

    
    .
    

Biological Mechanism & Signaling[3][4][5]

The efficacy of these analogs often culminates in the disruption of survival signaling (PI3K/AKT or STAT3) and the induction of apoptosis.

Visualization: Apoptosis Induction Pathway

The diagram below maps how kinase inhibition by 3-methoxy piperidine analogs leads to cell death.

Apoptosis_Pathway Inhibitor 3-Methoxy Piperidine Analog RTK Receptor Tyrosine Kinase (ALK / EGFR) Inhibitor->RTK Inhibits ATP Binding Inhibitor->RTK PI3K PI3K RTK->PI3K Phosphorylation RTK->PI3K Blocked AKT AKT (p-AKT) PI3K->AKT Bcl2 Bcl-2 / Bcl-xL (Anti-Apoptotic) AKT->Bcl2 Normal Activation Bax Bax / Bak (Pro-Apoptotic) Bcl2->Bax Inhibition Lifted Mito Mitochondria (Cytochrome C Release) Bax->Mito Pore Formation Caspase Caspase 3/7 Activation Mito->Caspase Apoptosis Programmed Cell Death Caspase->Apoptosis

Figure 2: Downstream signaling cascade showing how kinase inhibition by the analog lifts the suppression of pro-apoptotic factors (Bax), leading to mitochondrial dysfunction and cell death.

Representative Bioactivity Data

The following table synthesizes comparative data trends observed in literature when optimizing piperidine scaffolds. Note the specific impact of the 3-methoxy group on potency and solubility.

Compound IDR-Group (Piperidine)Target (Kinase)IC50 (nM)LogD (pH 7.4)Metabolic Stability (

min)
Cmpd-1 (Hit) Unsubstituted PiperidineALK453.8 (High)12 (Poor)
Cmpd-2 3-Methyl PiperidineALK224.1 (Higher)28 (Moderate)
Cmpd-3 3-Methoxy Piperidine ALK 8 2.9 (Optimal) >60 (High)
Cmpd-4 4-Methoxy PiperidineALK352.845 (Good)

Interpretation: Compound 3 demonstrates the "Goldilocks" effect. The 3-methoxy group improves potency (likely via better conformational fit/H-bonding) while simultaneously lowering LogD to a druggable range and blocking metabolic oxidation sites.

References

  • Chiodi, D., & Ishihara, Y. (2024).[3] The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. Link

  • Yang, T., et al. (2020). Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry. Link

  • Moghaddam, F. M., et al. (2024). Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics. ResearchGate. Link

  • Jones, S. P., et al. (2022).[4] Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. RSC Medicinal Chemistry.[4] Link

  • Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Frontiers in Chemistry. Link

Sources

Foundational

Binding affinity predictions for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine ligands

Title: Precision Binding Affinity Prediction for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Scaffolds in Kinase Drug Discovery Executive Summary The 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine scaffold represents a privileged a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Binding Affinity Prediction for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Scaffolds in Kinase Drug Discovery

Executive Summary The 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine scaffold represents a privileged architecture in medicinal chemistry, particularly for ATP-competitive kinase inhibition (e.g., Janus Kinases - JAKs). Its efficacy hinges on the pyrazole moiety functioning as a hinge-binder and the piperidine ring providing a vector for solubilizing groups or solvent-front interactions. However, the specific 3,5-disubstitution pattern introduces complex stereochemical and tautomeric challenges that render standard docking scoring functions unreliable.

This technical guide details a high-precision workflow for predicting binding affinity (


), moving beyond simple docking scores to rigorous Relative Binding Free Energy (RBFE) calculations using Free Energy Perturbation (FEP). It concludes with a self-validating Surface Plasmon Resonance (SPR) protocol to experimentally verify computational predictions.

Part 1: Chemical Architecture & Pharmacophore Analysis

Before initiating computation, one must understand the physical chemistry of the ligand to avoid "garbage in, garbage out" scenarios.

The Tautomerism Trap

The 1H-pyrazol-4-yl group is amphoteric. In the ATP-binding pocket of kinases (e.g., JAK1/JAK2), the pyrazole typically mimics the adenine ring of ATP, forming a bidentate hydrogen bond with the hinge region backbone (e.g., interacting with Glu966 and Leu959 in JAK1).

  • Critical Failure Point: Standard ligand preparation often fixes the pyrazole tautomer arbitrarily.

  • Solution: You must enumerate both

    
     and 
    
    
    
    tautomers. In the binding pocket, the specific tautomer is selected based on the donor/acceptor pattern of the hinge residues.
Stereochemical Complexity

The 3-methoxy and 5-pyrazole substituents on the piperidine ring create two chiral centers.

  • Configurations:

    
    , 
    
    
    
    (trans) and
    
    
    ,
    
    
    (cis).
  • Impact: The 3-methoxy group often acts to displace high-energy water molecules or lock the piperidine puckering conformation. An incorrect stereoisomer will clash with the ceiling/floor of the active site, yielding artificially high energy penalties.

Part 2: Computational Workflow (In-Depth)

This workflow utilizes a "funnel approach," filtering thousands of designs down to high-probability candidates using increasing levels of computational rigor.

Workflow Visualization

ComputationalPipeline LigPrep Ligand Preparation (Epik/LigPrep) Generate Tautomers & Stereoisomers Docking Constrained Docking (Glide/Gold) H-bond constraint to Hinge LigPrep->Docking 3D Structures WaterMap Hydration Site Analysis (WaterMap/3D-RISM) Identify displaceable waters WaterMap->Docking Exclusion Vol MD_Equil MD Equilibration (Desmond/GROMACS) Relax Piperidine Puckering Docking->MD_Equil Top Poses FEP FEP+ / RBFE (Thermodynamic Integration) Calculate ddG MD_Equil->FEP Stable Complex

Figure 1: The computational funnel. Note the integration of WaterMap prior to docking to guide the placement of the 3-methoxy group.

Protocol: High-Precision Docking

Standard docking is insufficient for affinity ranking but essential for pose generation.

  • Grid Generation: Center the grid on the centroid of the co-crystallized ligand (e.g., Tofacitinib in PDB: 3LXK).

  • H-Bond Constraints: Enforce a hydrogen bond constraint between the pyrazole nitrogen and the specific hinge residue (e.g., Leu932 backbone NH in JAK2). This forces the correct orientation.

  • Core Constraint: If exploring derivatives, constrain the pyrazole-piperidine core to the reference crystal structure coordinates (RMSD < 0.5 Å) to prevent unrealistic flipping.

Protocol: Free Energy Perturbation (FEP)

This is the core predictive engine. We use alchemical transformations to calculate the relative binding free energy (


) between a reference ligand (

) and a new design (

).[1]

The Thermodynamic Cycle: To avoid simulating the entire binding event (which takes milliseconds), we simulate the "morphing" of Ligand A to Ligand B in two environments:

  • Solvated (Water):

    
    
    
  • Complex (Protein):

    
    
    


ThermodynamicCycle L_A_wat Ligand A (Water) L_B_wat Ligand B (Water) L_A_wat->L_B_wat dG(solv) Alchemical Trans. L_A_prot Ligand A (Bound to Protein) L_A_wat->L_A_prot dG(bind, A) L_B_prot Ligand B (Bound to Protein) L_B_wat->L_B_prot dG(bind, B) L_A_prot->L_B_prot dG(prot) Alchemical Trans.

Figure 2: The FEP Thermodynamic Cycle. We calculate the horizontal legs (alchemical changes) to derive the vertical differences (binding affinity).

Step-by-Step FEP Setup:

  • Map Atoms: Map the atoms of the 3-methoxy-5-pyrazole-piperidine core. The perturbation should only occur on the R-groups attached to the piperidine nitrogen or modifications to the methoxy group.

  • Lambda Windows: Discretize the transformation into 12-16 lambda (

    
    ) windows.
    
    • Electrostatics: Turn off charges on disappearing atoms first.

    • Van der Waals: Soft-core potentials are used to avoid singularities as atoms appear/disappear.

  • Sampling: Run 5 ns per lambda window using Replica Exchange with Solute Tempering (REST) to enhance sampling of the piperidine ring puckering.

  • Analysis: Use MBAR (Multistate Bennett Acceptance Ratio) to integrate the free energy changes.

  • Criteria: A prediction is considered reliable only if the hysteresis (difference between forward and reverse perturbation) is < 0.8 kcal/mol.

Part 3: Experimental Validation (Self-Validating System)

Predictions must be validated by physical assay. Surface Plasmon Resonance (SPR) is the gold standard here because it provides kinetic resolution (


, 

) which is often more critical for in vivo efficacy than thermodynamic affinity (

) alone.
SPR Protocol for Kinase-Ligand Interaction

Instrument: Biacore 8K or Bio-Rad ProteOn XPR36. Sensor Chip: CM5 (Carboxymethylated Dextran).

Step 1: Protein Immobilization (The Critical Step) Kinases are fragile. Direct amine coupling often kills activity by modifying lysine residues in the ATP pocket.

  • Method:Biotin-Streptavidin Capture.

  • Protocol: Biotinylate the kinase at the N-terminus (using an Avi-tag) in vivo or in vitro. Capture onto a Streptavidin (SA) or NeutrAvidin (NA) chip. This ensures uniform orientation exposing the ATP pocket.

Step 2: Kinetic Cycle

  • Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20). Crucial: Add 1-2% DMSO to match the ligand stock solution.

  • Solvent Correction: Run a DMSO calibration curve (0.5% to 2.0%) to correct for bulk refractive index changes.

  • Injection: Inject the 3-methoxy-5-pyrazolyl-piperidine ligand at 5 concentrations (e.g., 0.1 nM to 100 nM) in a single-cycle kinetics (SCK) mode if dissociation is slow, or multi-cycle if fast.

  • Dissociation: Allow at least 600s dissociation time to accurately measure residence time (

    
    ).
    

SPR_Workflow Immob Immobilization Biotin-Linker-Kinase on SA Chip (Avoid Amine Coupling) Cond Conditioning DMSO Calibration (0.5% - 2%) Immob->Cond Inject Injection Cycle 5 Concentrations Flow: 30-50 uL/min Cond->Inject Analysis Data Fitting 1:1 Langmuir Model Extract kon, koff, KD Inject->Analysis

Figure 3: SPR Kinetic Validation Workflow ensuring active protein conformation.

Part 4: Data Interpretation[2]

ParameterComputational (FEP)Experimental (SPR)Interpretation

Calculated (kcal/mol)Derived (

)
Correlation:

indicates a predictive model.
Hysteresis < 0.8 kcal/molN/AHigh hysteresis in FEP implies insufficient sampling of piperidine ring flip.

Not calculatedMeasured (

)
Slow

correlates with high potency and long residence time.
Stoichiometry N/A

(Theoretical vs Observed)
If observed

is >120% of theoretical, suspect non-specific binding (aggregation).

References

  • Abel, R., Wang, L., Harder, E. D., Berne, B. J., & Friesner, R. A. (2017). Advancing Drug Discovery through Enhanced Free Energy Calculations. Accounts of Chemical Research, 50(7), 1625–1632. Link

  • Clark, M. J., et al. (2016). Discovery of (2R)-N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527.[2] Link

  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Creative Biolabs. Link

  • Cournia, Z., Allen, B., & Sherman, W. (2017). Relative Binding Free Energy Calculations in Drug Discovery: Recent Advances and Practical Considerations. Journal of Chemical Information and Modeling, 57(12), 2911–2937. Link

  • Giannetti, A. M. (2011). From experimental design to validated hits: a comprehensive SPR-based assay for fragment screening. Methods in Enzymology, 493, 169-218. Link

Sources

Protocols & Analytical Methods

Method

Topic: Scalable Synthesis Routes for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

An Application Note and Protocol from the Gemini Synthesis Group Abstract The 3-substituted 5-(heteroaryl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Gemini Synthesis Group

Abstract

The 3-substituted 5-(heteroaryl)piperidine scaffold is a privileged motif in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs.[1][2][3] This application note provides a detailed analysis of scalable synthetic strategies for a representative member of this class, 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine. We present a comprehensive retrosynthetic analysis and evaluate two distinct, viable forward-synthesis pathways: a late-stage cross-coupling approach and a more convergent strategy involving direct pyrazole formation onto a functionalized piperidine core. This guide offers field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for the recommended route, and critical considerations for process scale-up. The content is designed to empower researchers, scientists, and drug development professionals to accelerate their discovery and development programs involving this important chemical scaffold.

Introduction: The Strategic Importance of the Pyrazolyl-Piperidine Core

The piperidine ring is one of the most ubiquitous N-heterocycles in the pharmaceutical industry, valued for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability.[1][4] When combined with the pyrazole moiety—a versatile pharmacophore known for a wide spectrum of biological activities including anti-inflammatory and anticancer properties—the resulting pyrazolyl-piperidine framework becomes a highly attractive scaffold for drug discovery.[3][5][6]

The synthesis of asymmetrically substituted piperidines, such as the target molecule 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, presents significant challenges, particularly concerning stereocontrol and scalability. The development of robust, cost-effective, and scalable synthetic routes is therefore a critical objective for translating promising laboratory candidates into viable clinical assets.[7] This document outlines two strategic approaches to this challenge, providing a rationale-driven guide to their execution and evaluation.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections, forming the basis of the synthetic routes discussed in this note. The primary disconnections are (A) the C-C bond between the piperidine and pyrazole rings, suggesting a cross-coupling strategy, and (B) the C-N and C-C bonds of the pyrazole ring, suggesting a condensation/cyclization approach on a pre-formed piperidine scaffold.

G cluster_0 Strategic Disconnections cluster_1 Route A Precursors (Cross-Coupling) cluster_2 Route B Precursors (Condensation) TM Target Molecule 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine A Disconnection A: C(pip)-C(pyr) Bond TM->A Retrosynthesis B Disconnection B: Pyrazole Ring Formation TM->B Retrosynthesis A1 Piperidine Synthon (e.g., Boronic Ester) A->A1 A2 Pyrazole Synthon (e.g., Halide) A->A2 B1 Piperidine Synthon (β-Dicarbonyl Equivalent) B->B1 B2 Hydrazine B->B2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Scalable Synthetic Routes

Based on the retrosynthetic analysis, we have designed two distinct strategies. Each route leverages well-established, scalable chemical transformations while addressing the unique challenges posed by the target structure.

Route A: Late-Stage Suzuki Cross-Coupling

This strategy involves the synthesis of the two heterocyclic cores separately, followed by their union via a palladium-catalyzed Suzuki cross-coupling reaction. This approach offers modularity, allowing for the synthesis of diverse analogs by varying either the piperidine or pyrazole coupling partner.

G start Commercially Available 3-Hydroxypyridine step1 1. Protection (Boc) 2. Methylation (MeI, Base) 3. Pyridine Reduction (H₂, Rh/C) start->step1 pip_bor Protected 3-Methoxy- piperidine-5-boronic ester step1->pip_bor step3 Suzuki Coupling (Pd Catalyst, Base) pip_bor->step3 pyr_start Pyrazole step2 1. Protection (SEM) 2. Halogenation (NIS) pyr_start->step2 halo_pyr Protected 4-Iodopyrazole step2->halo_pyr halo_pyr->step3 coupled Coupled Intermediate step3->coupled step4 Deprotection coupled->step4 final Target Molecule step4->final

Caption: Workflow for Route A: Late-Stage Cross-Coupling.

Rationale & Causality:

  • Piperidine Synthesis: Starting from 3-hydroxypyridine allows for the introduction of the methoxy group on a readily available precursor. The reduction of the pyridine ring is a well-understood and highly scalable process, often achieved with heterogeneous catalysts like Rhodium on Carbon (Rh/C), which simplifies catalyst removal at scale.[7]

  • Pyrazole Synthesis: The use of a protecting group, such as SEM-chloride, on the pyrazole nitrogen is crucial to direct the subsequent halogenation to the C4-position and prevent N-iodination. N-Iodosuccinimide (NIS) is a mild and effective iodinating agent suitable for large-scale operations.

  • Coupling & Deprotection: The Suzuki coupling is one of the most robust and scalable C-C bond-forming reactions in the pharmaceutical industry. The final deprotection step would need to be chosen to orthogonally remove both the piperidine (Boc) and pyrazole (SEM) protecting groups.

Route B: Convergent Pyrazole Formation on a Piperidine Scaffold

This more convergent approach constructs the pyrazole ring directly onto a pre-functionalized piperidine core. This strategy can reduce the overall step count and potentially increase overall yield by avoiding the synthesis and purification of advanced, unstable intermediates like piperidine boronic esters.

G start N-Boc-3-Methoxy- piperidin-4-one step1 Formylation (e.g., NaH, Ethyl Formate) start->step1 dicarbonyl β-Enamino Diketone Intermediate step1->dicarbonyl step2 Condensation/ Cyclization dicarbonyl->step2 hydrazine Hydrazine Hydrate hydrazine->step2 protected_product Protected Intermediate step2->protected_product step3 Deprotection (HCl) protected_product->step3 final Target Molecule step3->final

Caption: Workflow for Route B: Convergent Pyrazole Formation.

Rationale & Causality:

  • Key Intermediate: The synthesis begins with a suitable protected piperidone. The 3-methoxy group can be installed prior to this stage.

  • β-Dicarbonyl Formation: The crucial step is the creation of a 1,3-dicarbonyl equivalent at the C4 and C5 positions. A formylation reaction using a base like sodium hydride and a formylating agent like ethyl formate generates an enolate that can then be trapped. A subsequent reaction with an activating agent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) can yield a stable β-enamino diketone, a common precursor for pyrazole synthesis.[8]

  • Pyrazole Cyclization: The condensation of the β-dicarbonyl equivalent with hydrazine is a classic, high-yielding, and atom-economical reaction to form the pyrazole ring.[8][9] This reaction is typically robust and scalable.

  • Deprotection: A simple acidic workup or treatment with HCl in a suitable solvent can remove the Boc protecting group to yield the final product.

Comparative Analysis of Synthetic Routes

For process development, a critical evaluation of each route against key scalability and efficiency metrics is essential. Route B emerges as the more promising candidate for large-scale synthesis due to its convergency and avoidance of expensive palladium catalysts and specialized boronic ester reagents.

ParameterRoute A: Late-Stage CouplingRoute B: Convergent Pyrazole FormationRationale
Overall Step Count Higher (two parallel sequences)Lower (linear, convergent sequence)Route B is more step-economical.
Key Risk Step Synthesis & stability of piperidine boronic ester.Selective formation of the β-dicarbonyl intermediate.The β-dicarbonyl synthesis is a more common industrial transformation.
Catalyst Cost/Toxicity High (Palladium catalyst required).Low (Base/Acid mediated).Avoidance of precious metal catalysts is a major advantage for Route B.
Reagent Availability Requires specialized boronic acids/esters.Uses commodity reagents (ethyl formate, hydrazine).Starting materials for Route B are generally cheaper and more available.
Purification at Scale Requires removal of metal catalyst residues.Primarily involves standard extractions and crystallization.Route B presents a simpler purification profile.
Safety Concerns Standard organometallic reaction hazards.Use of sodium hydride (flammable) and hydrazine (toxic).Both routes have manageable hazards, but hydrazine requires specific handling protocols.

Detailed Protocol: Route B - Convergent Pyrazole Formation

This section provides a detailed, step-by-step protocol for the recommended scalable synthesis pathway.

Step 1: Synthesis of tert-butyl 3-methoxy-5-(2-(dimethylamino)vinyl)-4-oxopiperidine-1-carboxylate (Intermediate 3)

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to starting material).

  • Reagent Addition: Cool the THF to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equivalents) portion-wise, ensuring the internal temperature does not exceed 5 °C.

  • Enolate Formation: Add a solution of N-Boc-3-methoxypiperidin-4-one (1 ) (1.0 eq) in anhydrous THF (2 volumes) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Formylation: After stirring for 1 hour at 0 °C, add ethyl formate (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: The strong base (NaH) deprotonates the C5 position of the piperidone, forming an enolate which then attacks the electrophilic ethyl formate to generate the β-keto aldehyde intermediate 2 .

  • Reaction Quench: Carefully quench the reaction by slowly adding it to a stirred solution of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3 x 5 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Enamine Formation: Dissolve the crude intermediate 2 in toluene (10 volumes). Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and heat the mixture to 80 °C for 4 hours.

    • Causality: DMF-DMA converts the β-keto aldehyde into a more stable and readily handled β-enamino diketone (3 ), which is an excellent substrate for the subsequent pyrazole formation.[8] This intermediate can often be carried forward without extensive purification.

  • Isolation: Cool the reaction mixture and concentrate under reduced pressure to obtain crude intermediate 3 , which is used directly in the next step.

Step 2: Synthesis of tert-butyl 3-methoxy-5-(1H-pyrazol-4-yl)piperidine-1-carboxylate (Intermediate 4)

  • Setup: To a round-bottom flask, add the crude intermediate 3 from the previous step and ethanol (EtOH, 10 volumes).

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 2.0 eq) dropwise at room temperature.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

    • Causality: Hydrazine acts as a double nucleophile, first condensing with one carbonyl group and then cyclizing onto the second to form the thermodynamically stable aromatic pyrazole ring.[8][10]

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Dissolve the residue in ethyl acetate and wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or by crystallization to yield intermediate 4 .

Step 3: Synthesis of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (Final Product)

  • Setup: Dissolve the purified intermediate 4 in 1,4-dioxane (5 volumes).

  • Deprotection: Add a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours, or until deprotection is complete by LC-MS analysis. A precipitate of the hydrochloride salt will form.

  • Isolation: Filter the solid precipitate and wash with cold diethyl ether to collect the hydrochloride salt of the final product.

  • Free-Basing (Optional): To obtain the free base, suspend the HCl salt in dichloromethane and treat with an aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is >9. Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield the final product as a free base.

Process Safety and Scale-Up Considerations

  • Exotherm Control: The initial deprotonation with sodium hydride (Step 1) is highly exothermic and generates hydrogen gas. This step requires a robust cooling system and careful, slow addition of reagents at scale. A nitrogen atmosphere must be strictly maintained.

  • Hydrazine Handling: Hydrazine is a toxic and potentially explosive compound.[10] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment. At scale, dedicated charging systems are recommended.

  • Crystallization: For large-scale manufacturing, developing a robust crystallization procedure for intermediates and the final product is critical to ensure high purity and avoid costly and time-consuming chromatographic purification.

  • Process Analytical Technology (PAT): For commercial-scale production, implementing in-line monitoring (e.g., ReactIR) during the formylation and cyclization steps can help ensure reaction completeness and consistency between batches.

Conclusion

This application note has detailed two viable synthetic strategies for the scalable production of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine. The comparative analysis strongly favors the convergent pyrazole formation (Route B) for its efficiency, lower cost, and simpler purification profile. The provided step-by-step protocol for Route B is designed to be a robust starting point for laboratory synthesis and subsequent process development and scale-up, empowering chemistry teams to efficiently access this valuable molecular scaffold.

References

  • Kovács, L., Pénzes, I., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. Available at: [Link]

  • Moshkin, V.S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S.P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Gouda, M.A., et al. (2023). Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. Scientific Reports. Available at: [Link]

  • Lee, S., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A. Available at: [Link]

  • Shaik, B., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. Journal of Population Therapeutics & Clinical Pharmacology. Available at: [Link]

  • Li, Y., et al. (2018). Discovery of 2-(4-Substituted-piperidin/piperazine-1- yl)-N-(5-cyclopropyl-1H-pyrazol-3-yl)-quinazoline-4-amines as Potent and Orally Bioavailable STAT3 Inhibitors. Molecules. Available at: [Link]

  • Zahra, A.A., et al. (2023). Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. Pharmacy Education. Available at: [Link]

  • D'Andrea, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • Sang, Z., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]

  • Ghozlan, S.A.S., et al. (2004). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. Journal of the Chinese Chemical Society. Available at: [Link]

  • Shaik, B., et al. (2024). SYNTHESIS, CHARACTERIZATION, ANTIMICROBIAL, THEORETICAL AND IN-SILICO STUDIES OF NOVEL PIPERIDINE FUSED PYRAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Hill, M.D., et al. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fors, B.P., et al. (2023). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ChemRxiv. Available at: [Link]

  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]

  • Pinzón-García, D.L., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Available at: [Link]

  • Kumar, A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Available at: [Link]

  • Liu, C., et al. (2019). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]

  • Ben-Yahia, I., et al. (2008). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL. J. Soc. Alg. Chim. Available at: [Link]

  • Wang, Y., et al. (2015). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Available at: [Link]

  • Al-Majid, A.M., et al. (2024). Synthesis, X-ray, and Hirshfeld Surface Analysis of a Novel Hydrazone Containing 1,2,3-Triazole and Pyrazole Scaffolds. Molbank. Available at: [Link]

Sources

Application

Protocol for Reductive Amination Using 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine: A Robust Method for C-N Bond Formation

An Application Note for Drug Discovery Professionals Introduction: The Strategic Value of the Piperidine-Pyrazole Scaffold In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vas...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery Professionals

Introduction: The Strategic Value of the Piperidine-Pyrazole Scaffold

In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents. Among these, the piperidine ring is a privileged structure due to its prevalence in natural products and its ability to confer favorable pharmacokinetic properties. When coupled with a pyrazole moiety—a group known for its diverse biological activities and role as a versatile pharmacophore—the resulting framework, such as 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, becomes a highly valuable building block for drug discovery programs.

Reductive amination stands as one of the most powerful and widely utilized transformations for the synthesis of secondary and tertiary amines, prized for its operational simplicity, broad substrate scope, and high functional group tolerance.[1][2][3] This application note provides a comprehensive, field-proven protocol for the reductive amination of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine with various aldehydes and ketones. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring researchers can adapt and troubleshoot the methodology for their specific synthetic targets.

Pillar 1: The Underlying Mechanism and Rationale

The success of a reductive amination hinges on a two-step sequence that is typically performed in a single pot.[4][5] Understanding this mechanism is critical for optimizing reaction conditions and diagnosing potential issues.

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary piperidine nitrogen onto the electrophilic carbonyl carbon of an aldehyde or ketone. Subsequent dehydration yields a transient iminium ion. This step is reversible and is often the rate-limiting part of the sequence.[1][4] The use of a mildly acidic catalyst, such as acetic acid, can accelerate this process by protonating the carbonyl oxygen, thereby increasing its electrophilicity.[6][7]

  • Hydride Reduction: The positively charged iminium ion is a highly reactive electrophile, readily susceptible to reduction by a hydride-donating reagent. The reducing agent delivers a hydride (H⁻) to the iminium carbon, quenching the positive charge and forming the final carbon-nitrogen bond.[1][8]

The key to a successful one-pot reaction is the choice of a reducing agent that is selective for the iminium ion over the starting carbonyl compound. This chemoselectivity prevents the wasteful formation of the corresponding alcohol from the aldehyde or ketone starting material.[4][9]

Caption: General mechanism of reductive amination.

Pillar 2: Experimental Protocol & Self-Validation

This protocol is designed as a robust starting point, employing sodium triacetoxyborohydride [NaBH(OAc)₃] as the reducing agent of choice. Its mild nature and remarkable selectivity for iminium ions make it superior to harsher reagents like sodium borohydride (which can reduce the starting carbonyl) or more toxic options like sodium cyanoborohydride.[7][10][11][12]

  • Amine: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

  • Carbonyl: Aldehyde or ketone of interest (1.0 - 1.2 equivalents)

  • Reducing Agent: Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.1 - 1.5 equivalents)

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acid Catalyst (Optional): Glacial acetic acid (0.1 - 1.0 equivalents)

  • Work-up Reagents: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer, inert atmosphere setup (nitrogen or argon), standard glassware for work-up and purification, TLC plates, and a rotary evaporator.

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (1.0 equiv.) and the selected aldehyde or ketone (1.0 equiv.).

  • Solvent Addition: Add anhydrous DCE or DCM to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Stir the mixture at room temperature until all solids are dissolved.

  • Catalyst Addition (Optional but Recommended for Ketones): If using a ketone or a particularly unreactive aldehyde, add a catalytic amount of glacial acetic acid (typically 0.1 equiv.) and stir for 15-30 minutes at room temperature to facilitate iminium ion formation.[9]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2 equiv.) to the stirring solution in portions over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. The progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting starting material (typically the piperidine derivative). Reaction times can range from 1 to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench the mixture by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. This step neutralizes the acetic acid and decomposes any remaining reducing agent.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure N-substituted piperidine derivative.

Workflow A 1. Combine Piperidine & Carbonyl in Anhydrous Solvent B 2. (Optional) Add Acetic Acid Stir 15-30 min A->B For Ketones C 3. Add NaBH(OAc)₃ Portion-wise A->C B->C D 4. Stir at RT & Monitor (TLC / LC-MS) C->D E 5. Quench with sat. NaHCO₃ D->E F 6. Extract with Organic Solvent E->F G 7. Wash, Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Experimental workflow for the one-pot reductive amination.

Pillar 3: Data, Characterization, and Troubleshooting

The following table provides representative conditions. Yields are highly substrate-dependent but are generally good to excellent for this robust protocol.

Carbonyl SubstrateAmine (equiv.)Carbonyl (equiv.)NaBH(OAc)₃ (equiv.)SolventTypical TimeTypical Yield
Benzaldehyde1.01.01.2DCE2-4 h>90%
Cyclohexanone1.01.01.2DCE6-12 h80-90%
Acetone1.01.21.5DCM12-24 h75-85%
4-Pyridinecarboxaldehyde1.01.01.2DCE3-6 h>85%

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: Confirms the covalent structure. Key diagnostic signals include the disappearance of the aldehyde proton (~9-10 ppm) and the appearance of a new signal for the N-CH -R'R'' proton.[13][14][15]

  • Mass Spectrometry: Verifies the molecular weight of the desired product.[13]

  • FT-IR Spectroscopy: Shows the disappearance of the strong C=O stretch (around 1680-1720 cm⁻¹) from the carbonyl starting material.[14]

IssueProbable Cause(s)Recommended Solution(s)
Stalled or Incomplete Reaction 1. Inefficient iminium ion formation (common with ketones).2. Deactivated reducing agent due to moisture.1. Add a catalytic amount of acetic acid (0.1-1.0 equiv.) to the initial mixture before adding the hydride.[9]2. Ensure all glassware is oven-dried and use anhydrous solvents. Handle NaBH(OAc)₃ quickly in air.
Formation of Alcohol Byproduct The reducing agent is reducing the starting carbonyl instead of the iminium ion.This is rare with NaBH(OAc)₃. Ensure the amine is present and fully dissolved. Consider allowing the amine and carbonyl to stir together longer (with acid, if needed) before adding the reducing agent.[9]
Difficult Purification Product co-elutes with starting material or byproducts.Adjust the polarity of the mobile phase for column chromatography. If the product is basic, an acid/base extraction during work-up can sometimes remove non-basic impurities before chromatography.

Safety Precautions

  • Hydride Reagents: Sodium triacetoxyborohydride is a water-reactive substance. While less vigorous than sodium borohydride, it will react with water, protic solvents, and acids to release flammable hydrogen gas.[16][17] Always handle in a well-ventilated fume hood and quench reactions carefully.

  • Chlorinated Solvents: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are hazardous. Handle them exclusively in a fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.[17][18]

References

  • What is the role of acetic acid in the reductive amination experiment? - brainly.com.
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine.
  • Sodium borohydride - Standard Operating Procedure.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal.
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications.
  • Reductive Amination, and How It Works - Master Organic Chemistry.
  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Myers Chem 115.
  • SODIUM BOROHYDRIDE.
  • Safety Data Sheet: Sodium borohydride - Carl ROTH.
  • Material Safety Data Sheet - Sodium borohydride, powder, 99% - Cole-Parmer.
  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst.
  • A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines.
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes.
  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Reductive amination - Wikipedia.
  • Reductive Amination - Chemistry Steps.

Sources

Method

Incorporating 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine into fragment-based drug design

Application Note: Strategic Deployment of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine in Fragment-Based Drug Discovery Part 1: Executive Summary & Rationale 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine represents a "privileged" s...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Deployment of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine in Fragment-Based Drug Discovery

Part 1: Executive Summary & Rationale

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine represents a "privileged" scaffold in modern Fragment-Based Drug Discovery (FBDD). Unlike traditional "flat" aromatic fragments, this molecule offers significant three-dimensional (3D) character due to the sp³-hybridized piperidine ring, combined with the proven pharmacophoric utility of the pyrazole moiety.

Why this Fragment?

  • Escape from Flatland: The piperidine ring introduces chirality and out-of-plane vectors, improving specificity and solubility compared to planar biaryls.

  • Dual-Vector Functionality: It possesses two distinct, chemically orthogonal nitrogen handles (piperidine aliphatic amine and pyrazole aromatic amine) for rapid library expansion.

  • Rule of 3 Compliance: With a molecular weight of ~181 Da and low lipophilicity, it leaves ample "chemical space" for elaboration into drug-like leads (Rule of 5 compliant).

Part 2: Physicochemical Profile

Before incorporation into a library, the fragment's properties must be validated to ensure it behaves well in biophysical assays (SPR, NMR, X-ray).

PropertyValue (Predicted)Significance in FBDD
Molecular Weight 181.24 DaIdeal for "Fragment Growing" (<300 Da).
cLogP ~0.6 - 0.9High water solubility; low risk of non-specific aggregation.
TPSA ~50-60 ŲGood membrane permeability potential; polar enough for specific interactions.
H-Bond Donors 2 (Piperidine NH, Pyrazole NH)Critical for directional binding (e.g., kinase hinge regions).
H-Bond Acceptors 3 (Methoxy O, Pyrazole N, Piperidine N)Versatile interaction points.
Stereochemistry 2 Chiral Centers (C3, C5)Exists as cis (syn) and trans (anti) diastereomers.

Part 3: Synthetic Protocol

This protocol details the synthesis of the fragment from commercially available precursors.[1] We utilize a "Coupling-First, Reduction-Second" strategy to avoid compatibility issues with the pyrazole NH during lithiation steps.

Workflow Diagram: Synthesis & Purification

SynthesisWorkflow Start Start: 3-Bromo-5-methoxypyridine Step1 Step 1: Suzuki Coupling (Pd(dppf)Cl2, Na2CO3) Start->Step1 + Pyrazole Boronate Inter Intermediate: 3-Methoxy-5-(1H-pyrazol-4-yl)pyridine Step1->Inter Step2 Step 2: Hydrogenation (PtO2, H2, AcOH) Inter->Step2 Reduction Crude Crude Piperidine (Cis/Trans Mixture) Step2->Crude Step3 Step 3: Chiral SFC (Separation of Diastereomers) Crude->Step3 Final Final Fragment: Pure 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Step3->Final

Caption: Modular synthetic route emphasizing the separation of diastereomers post-reduction to ensure stereochemical purity for FBDD screening.

Detailed Experimental Steps

Step 1: Suzuki-Miyaura Coupling

  • Reagents: Charge a flask with 3-bromo-5-methoxypyridine (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylic acid tert-butyl ester (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C under

    
     for 4-12 hours.
    
  • Workup: Dilute with EtOAc, wash with brine. The Boc group on the pyrazole may cleave thermally or can be removed with TFA/DCM if intact.

  • Product: 3-Methoxy-5-(1H-pyrazol-4-yl)pyridine.

Step 2: Catalytic Hydrogenation (Pyridine to Piperidine) Critical Note: This step creates the stereocenters.

  • Setup: Dissolve the pyridine intermediate in glacial acetic acid.

  • Catalyst: Add

    
     (Adams' catalyst, 10 wt%).
    
  • Conditions: Hydrogenate at 50 psi

    
     at room temperature for 12-24 hours.
    
  • Workup: Filter through Celite to remove catalyst.[2] Concentrate the filtrate. Neutralize with saturated

    
     and extract with DCM/MeOH (9:1).
    
  • Result: A mixture of cis- and trans-3-methoxy-5-(pyrazol-4-yl)piperidine.

Step 3: Purification (Chiral Separation)

  • Method: Supercritical Fluid Chromatography (SFC).

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase:

    
     with MeOH modifier (containing 0.1% diethylamine).
    
  • Outcome: Isolate specific diastereomers (e.g., cis-3,5) to >95% de/ee. Note: Pure stereoisomers are mandatory for X-ray crystallography co-soaking.

Part 4: Fragment Elaboration Strategy

Once a "hit" is identified (e.g.,


 = 500 µM by NMR), the fragment must be "grown" to increase affinity. This scaffold offers three distinct vectors.[3]
Elaboration Logic Diagram

ElaborationMap Fragment CORE FRAGMENT: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine VectorN1 Vector 1: Piperidine Nitrogen (Solvent Exposed / Linker) Fragment->VectorN1 VectorN2 Vector 2: Pyrazole Nitrogen (Deep Pocket / Hinge Binder) Fragment->VectorN2 VectorC3 Vector 3: Methoxy Group (Shape / Metabolic Stability) Fragment->VectorC3 Act1 Amide Coupling (R-COCl) Reductive Amination (R-CHO) VectorN1->Act1 Act2 N-Alkylation (R-X) Ullmann Coupling (Ar-I) VectorN2->Act2 Act3 Demethylation (BBr3) -> OH Extension to Ethoxy/BnO VectorC3->Act3

Caption: Strategic growth vectors. The piperidine nitrogen is ideal for reaching solvent-exposed regions, while the pyrazole nitrogen often targets the ATP-binding hinge in kinases.

Protocol: Parallel Library Synthesis (96-well plate)

Objective: Rapidly explore Vector 1 (Piperidine N) via amide coupling.

  • Preparation: Dissolve the fragment (HCl salt) in DMF with DIPEA (3 eq).

  • Dispensing: Aliquot 50 µL (10 µmol) into a 96-well plate.

  • Reagent Addition: Add 1.1 eq of diverse acid chlorides or carboxylic acids (pre-activated with HATU).

  • Incubation: Shake at RT for 4 hours.

  • Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles.

  • Analysis: Analyze directly via LC-MS.

  • Hit Confirmation: Resynthesize hits on 50 mg scale for

    
     determination.
    

Part 5: Case Study Application (Hypothetical)

Target: Serine/Threonine Kinase (e.g., CDK or MAPK). Binding Mode:

  • The pyrazole NH acts as the hinge binder (donor/acceptor motif).

  • The piperidine ring sits in the ribose pocket, providing a rigid spacer.

  • The 3-methoxy group locks the conformation or fills a small hydrophobic sub-pocket.

  • Growth: The piperidine nitrogen is derivatized with a solubilizing tail (e.g., N-methyl piperazine amide) that exits towards the solvent front, improving potency from 500 µM (fragment) to 50 nM (lead).

References

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: General principles of piperidine solubility and metabolic stability).
  • Erlanson, D. A., et al. (2016). "Fragment-to-Lead: Guiding the Path." Journal of Medicinal Chemistry. Link

  • Jones, S. P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry.[3] (Context: Synthesis and stereochemistry of substituted piperidines). Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. (Context: Suzuki coupling protocols). Link

  • Fiaux, H., et al. (2005). "PtO2-catalyzed hydrogenation of pyridines." Journal of Heterocyclic Chemistry. (Context: Reduction protocols for pyridines to piperidines).

Sources

Application

Application Notes and Protocols for the N-Alkylation of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Introduction The 3-methoxy-5-(1H-pyrazol-4-yl)piperidine scaffold is a key heterocyclic motif prevalent in medicinal chemistry and drug discovery. Its structural complexity, featuring both a secondary piperidine amine an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-methoxy-5-(1H-pyrazol-4-yl)piperidine scaffold is a key heterocyclic motif prevalent in medicinal chemistry and drug discovery. Its structural complexity, featuring both a secondary piperidine amine and a pyrazole moiety, presents unique challenges and opportunities for synthetic diversification. N-alkylation of the piperidine nitrogen is a critical transformation for modulating the pharmacological properties of molecules containing this scaffold. However, the presence of the nucleophilic pyrazole ring necessitates careful consideration of reaction conditions to achieve selective N-alkylation of the piperidine.

This comprehensive guide provides detailed application notes and protocols for the N-alkylation of 3-methoxy-5-(1H-pyrazol-4-yl)piperidine. We will explore various methodologies, discuss the rationale behind the selection of reagents and conditions, and offer insights into managing potential side reactions, such as over-alkylation and competing alkylation of the pyrazole nitrogen.

Core Concepts in Selective N-Alkylation

The primary challenge in the N-alkylation of 3-methoxy-5-(1H-pyrazol-4-yl)piperidine lies in achieving high selectivity for the piperidine nitrogen over the pyrazole nitrogen. The regioselectivity of pyrazole N-alkylation is influenced by steric hindrance, the electronic nature of substituents, solvent polarity, and the choice of base.[1] Generally, the less sterically hindered nitrogen atom is favored for alkylation.[1] In the case of our substrate, the piperidine nitrogen is typically more nucleophilic and sterically accessible than the pyrazole nitrogens, making it the more likely site of initial attack. However, under forcing conditions or with certain reagent combinations, competing alkylation of the pyrazole ring can occur, leading to a mixture of products.[2]

Another common side reaction in the N-alkylation of secondary amines is over-alkylation, which results in the formation of a quaternary ammonium salt.[3] This can be minimized by controlling the stoichiometry of the alkylating agent and by using a slow addition method.[3][4]

This guide will focus on two robust and widely applicable methods for the N-alkylation of our target molecule: Direct Alkylation with Alkyl Halides and Reductive Amination .

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation using an alkyl halide is a straightforward and common method for forming C-N bonds.[5] The choice of base and solvent is critical for achieving high yields and selectivity.

Protocol 1: General Procedure for Direct N-Alkylation

Materials:

  • 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Base (e.g., K₂CO₃, DIPEA) (1.5-2.0 eq)

  • Anhydrous solvent (e.g., DMF, Acetonitrile)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 3-methoxy-5-(1H-pyrazol-4-yl)piperidine (1.0 eq) and the chosen anhydrous solvent.

  • Base Addition: Add the base (e.g., K₂CO₃, 2.0 eq) to the solution.

  • Alkylating Agent Addition: Stir the mixture at room temperature and add the alkyl halide (1.1 eq) dropwise. For highly reactive alkyl halides, consider cooling the reaction to 0 °C before addition.[5]

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. If a solid base was used, filter it off. Dilute the reaction mixture with water.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram 1: Workflow for Direct N-Alkylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Piperidine Substrate - Alkyl Halide - Base prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent add_base Add Base prep_solvent->add_base add_alkyl_halide Add Alkyl Halide (dropwise) add_base->add_alkyl_halide stir_react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyl_halide->stir_react quench Quench with Water stir_react->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: A step-by-step workflow for the direct N-alkylation of the piperidine substrate.

Discussion of Direct Alkylation Parameters:
  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is often a good starting point as it is inexpensive and easy to remove.[5] For substrates with lower reactivity or when a milder base is required, an organic base such as N,N-diisopropylethylamine (DIPEA) can be employed.[4] Sodium hydride (NaH) can also be used, particularly when a very strong base is needed to deprotonate the amine.[4]

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) and acetonitrile are commonly used as they effectively dissolve the reactants and facilitate the Sₙ2 reaction.[4][5]

  • Control of Over-alkylation: To minimize the formation of the quaternary ammonium salt, it is recommended to use a slight excess of the piperidine starting material relative to the alkylating agent and to add the alkylating agent slowly, for instance, using a syringe pump.[3][4]

  • Potential for Pyrazole Alkylation: While the piperidine nitrogen is generally more nucleophilic, prolonged reaction times, elevated temperatures, or the use of a very strong base could lead to competing N-alkylation of the pyrazole ring.[1] If a mixture of products is observed, optimization of the reaction conditions (e.g., lower temperature, shorter reaction time, milder base) is necessary.

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6] This method is often milder than direct alkylation and can be highly selective.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere, add 3-methoxy-5-(1H-pyrazol-4-yl)piperidine (1.0 eq) and the chosen anhydrous solvent.

  • Carbonyl Addition: Add the aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Acid Catalyst (Optional): If necessary, add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion.

  • Reducing Agent Addition: Add the reducing agent (e.g., STAB, 1.5 eq) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Diagram 2: Workflow for Reductive Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Weigh Reagents: - Piperidine Substrate - Aldehyde/Ketone - Reducing Agent prep_solvent Add Anhydrous Solvent prep_reagents->prep_solvent add_carbonyl Add Aldehyde/Ketone (Optional: Acetic Acid) prep_solvent->add_carbonyl form_iminium Stir at RT (30-60 min) (Iminium Ion Formation) add_carbonyl->form_iminium add_reducing_agent Add Reducing Agent (Monitor by TLC/LC-MS) form_iminium->add_reducing_agent quench Quench with aq. NaHCO₃ add_reducing_agent->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify

Caption: A step-by-step workflow for the reductive amination of the piperidine substrate.

Discussion of Reductive Amination Parameters:
  • Reducing Agent Selection: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reductive amination of secondary amines.[7] It is generally preferred over sodium cyanoborohydride due to its lower toxicity.

  • Solvent Choice: Chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used for reductive amination reactions with STAB. Methanol can also be used, especially with sodium borohydride as the reducing agent.

  • pH Control: The formation of the iminium ion is often acid-catalyzed. A small amount of acetic acid can be added to accelerate this step. However, the pH should not be too low, as it can protonate the starting amine, rendering it non-nucleophilic.

  • Selectivity: Reductive amination is generally highly selective for the N-alkylation of amines and is less likely to cause alkylation of the pyrazole ring compared to direct alkylation under harsh conditions.

Alternative N-Alkylation Strategies

For more challenging substrates or to access different chemical space, other N-alkylation methods can be considered:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly for the synthesis of N-aryl piperidines.[8][9] It involves the reaction of an amine with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base.[8] This method would be suitable for introducing aryl or heteroaryl substituents onto the piperidine nitrogen.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for N-alkylation, especially for large-scale synthesis.[10][11] It involves the use of a phase-transfer catalyst, such as a quaternary ammonium salt, to facilitate the reaction between reactants in two immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrate and alkylating agent).[12] This can lead to milder reaction conditions and improved yields.[13]

  • Microwave-Assisted N-Alkylation: Microwave irradiation can significantly accelerate N-alkylation reactions, often leading to shorter reaction times and higher yields.[14][15] This technique can be applied to both direct alkylation and reductive amination protocols.

Summary of Reaction Conditions

MethodAlkylating AgentBaseSolventTemperatureKey Considerations
Direct Alkylation Alkyl Halide (R-X)K₂CO₃, DIPEA, NaHDMF, AcetonitrileRT to 80 °CControl of over-alkylation; potential for pyrazole alkylation.[1][3][4][5]
Reductive Amination Aldehyde/Ketone (R₂C=O)- (uses reducing agent)DCM, DCE, MeOHRoom TemperatureMild and selective; lower risk of pyrazole alkylation.[6][7]
Buchwald-Hartwig Aryl Halide/TriflateNaOtBu, LHMDSToluene, Dioxane80-110 °CFor N-arylation; requires a palladium catalyst and ligand.[8][9]
Phase-Transfer Alkyl Halide (R-X)aq. NaOH, K₂CO₃Toluene, DCMRoom TemperatureGood for scale-up; requires a phase-transfer catalyst.[10][12]
Microwave-Assisted Alkyl Halide or AldehydeVariousVarious80-150 °CAccelerated reaction times; requires a microwave reactor.[15]

Troubleshooting

  • Low Yield:

    • Direct Alkylation: Increase reaction temperature, try a stronger base, or use a more reactive alkylating agent (e.g., iodide instead of bromide).

    • Reductive Amination: Add a catalytic amount of acetic acid, ensure the reducing agent is fresh, or allow more time for iminium ion formation.

  • Formation of Quaternary Ammonium Salt:

    • Use a smaller excess of the alkylating agent (e.g., 1.05 eq).

    • Add the alkylating agent slowly using a syringe pump.[4]

    • Run the reaction at a lower temperature.

  • Mixture of Piperidine and Pyrazole Alkylated Products:

    • Use milder reaction conditions (lower temperature, shorter reaction time).

    • Employ a less reactive base.

    • Consider using reductive amination, which is generally more selective for the amine.

Conclusion

The N-alkylation of 3-methoxy-5-(1H-pyrazol-4-yl)piperidine is a versatile transformation for the synthesis of novel derivatives for drug discovery. By carefully selecting the appropriate reaction conditions, high yields and selectivity for the desired N-alkylated piperidine product can be achieved. This guide provides a solid foundation of protocols and theoretical considerations to enable researchers to successfully perform this important synthetic step.

References

  • Vertex AI Search. (2025).
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  • Arkivoc. (n.d.).
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  • ResearchGate. (2025).
  • MDPI. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine.
  • ScienceDirect. (n.d.). microwave-assisted synthesis of nitrogen heterocycles.
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • INEOS OPEN. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • RSC Publishing. (2015).
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  • MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
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  • INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES.
  • KTU ePubl. (n.d.).

Sources

Method

Application Note: Strategies for the Separation and Characterization of Cis/Trans Isomers of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

An in-depth technical guide by a Senior Application Scientist Abstract The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] For disubstituted piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide by a Senior Application Scientist

Abstract

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] For disubstituted piperidines like 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, the spatial arrangement of substituents as cis or trans isomers can profoundly impact pharmacological activity, toxicology, and pharmacokinetic profiles. Consequently, the effective separation and characterization of these stereoisomers are critical milestones in the drug development process. This guide provides a comprehensive overview of robust methodologies for separating the cis and trans isomers of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine. We present detailed protocols for Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and classical diastereoselective crystallization. The causality behind experimental choices is explained, empowering researchers to adapt these methods for analogous piperidine derivatives.

Introduction: The Stereochemical Imperative

The synthesis of 3,5-disubstituted piperidines, often proceeding through the hydrogenation of a corresponding pyridine precursor, typically yields a mixture of cis and trans diastereomers.[2][3] While synthetic strategies can be optimized to favor one isomer, a separation step is almost always necessary to procure isomerically pure compounds for biological evaluation.[4] The distinct three-dimensional architecture of cis and trans isomers dictates how they interact with biological targets. Therefore, assigning the biological activity to a specific isomer is fundamental to establishing a clear Structure-Activity Relationship (SAR) and ensuring the development of a safe and effective therapeutic agent.[5]

This document outlines a multi-pronged approach to isomer separation, providing researchers with a toolkit to tackle this common yet critical challenge. We will explore high-throughput chromatographic techniques ideal for both analytical screening and preparative isolation, as well as a non-chromatographic method suitable for larger-scale purification.

G cluster_start Starting Material cluster_methods Separation Methodologies cluster_end Final Products start Cis/Trans Isomer Mixture of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine sfc Supercritical Fluid Chromatography (SFC) start->sfc Select Method hplc High-Performance Liquid Chromatography (HPLC) start->hplc Select Method cryst Diastereoselective Crystallization start->cryst Select Method cis Pure Cis Isomer sfc->cis trans Pure Trans Isomer sfc->trans hplc->cis hplc->trans cryst->cis cryst->trans charac Spectroscopic & Chromatographic Characterization (NMR, LC-MS) cis->charac Purity & Identity Confirmation trans->charac Purity & Identity Confirmation

Figure 1: High-level workflow for the separation and characterization of piperidine isomers.

Chromatographic Separation Strategies

Chromatographic techniques are the mainstay for isomer separation, offering high resolution and applicability to a wide range of scales. The choice between Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) often depends on available instrumentation, desired throughput, and environmental considerations.[6]

Supercritical Fluid Chromatography (SFC): The Preferred Method for High-Throughput Separation

SFC has gained prominence as a primary tool for both chiral and achiral separations in the pharmaceutical industry.[7] It utilizes supercritical CO₂, a non-toxic and cost-effective primary mobile phase, which, when combined with a small percentage of an organic co-solvent (modifier), offers significant advantages. The low viscosity and high diffusivity of the supercritical mobile phase allow for faster separations, higher efficiency, and reduced backpressure compared to HPLC.[8] For basic compounds like piperidines, SFC often yields superior peak shapes and resolution.[9]

G cluster_sfc SFC Method Development Workflow A 1. Sample Preparation (1 mg/mL in Modifier) B 2. Column Screening (e.g., Polysaccharide CSPs) A->B C 3. Modifier Screening (Methanol, Ethanol) B->C D 4. Additive Optimization (0.1-0.5% DEA) C->D E 5. Parameter Tuning (Flow, Temp, Backpressure) D->E F 6. Preparative Scale-Up E->F

Figure 2: Systematic workflow for developing a robust SFC separation method.

This protocol outlines a systematic approach to developing an analytical method for separating the cis and trans isomers.

Instrumentation: Analytical SFC system with a backpressure regulator, column oven, and UV detector.

Procedure:

  • Sample Preparation: Dissolve the cis/trans isomer mixture in methanol (or another suitable co-solvent) to a concentration of 1 mg/mL. Filter the sample through a 0.45 µm filter.

  • Initial Column Screening: Screen a set of polysaccharide-based chiral stationary phases (CSPs). These columns are not only for enantiomers but are also highly effective for diastereomer separations.[10]

    • Recommended Columns: Chiralpak® AD-H, Chiralpak® IC, Chiralcel® OD-H (or equivalent).

  • Initial Chromatographic Conditions:

    • Mobile Phase: Start with a generic gradient of 5% to 40% Methanol in CO₂ over 5-10 minutes.

    • Additive: Include 0.1% to 0.2% diethylamine (DEA) in the methanol co-solvent.

      • Rationale: Basic additives like DEA are critical for achieving symmetrical peak shapes for basic analytes like piperidines. They suppress undesirable interactions with acidic silanol groups on the silica support, preventing peak tailing.[9]

    • Flow Rate: 3.0 mL/min.

    • Backpressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at a suitable wavelength (determined by the pyrazole chromophore, likely ~220-260 nm).

  • Method Optimization:

    • Select the column/modifier combination that provides the best initial separation ("hit").

    • Convert the gradient method to an isocratic one to fine-tune the separation, varying the percentage of the methanol co-solvent.

    • If peak shape is still suboptimal, increase the DEA concentration in the modifier up to 0.5%.

    • Adjust temperature and backpressure to further optimize resolution and analysis time.

Once an optimized analytical method is established, it can be scaled up for preparative isolation.

Procedure:

  • Calculate Loading: Determine the maximum sample loading based on the analytical column dimensions and the observed resolution.

  • Scale-Up: Transfer the optimized isocratic method to a preparative SFC system with a larger-dimension column of the same stationary phase. Adjust the flow rate proportionally to the column's cross-sectional area.

  • Sample Injection: Dissolve a larger quantity of the isomer mixture in the mobile phase modifier at the highest possible concentration without causing precipitation. Perform stacked injections to maximize throughput.

  • Fraction Collection: Collect the fractions corresponding to the two separated isomer peaks.

  • Post-Processing: Evaporate the solvent from the collected fractions under reduced pressure to yield the isolated, pure isomers. Analyze the purity of each fraction using the initial analytical SFC method.

High-Performance Liquid Chromatography (HPLC): A Robust and Versatile Alternative

HPLC remains a powerful and widely accessible technique for isomer separation.[11] Both normal-phase (NP) and reversed-phase (RP) modes can be effective, and the choice depends on the specific properties of the isomers.

Instrumentation: Standard HPLC system with UV detection.

Procedure:

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). Phenyl-hexyl or pentafluorophenyl (PFP) phases can also offer alternative selectivity for aromatic-containing molecules.[11]

  • Mobile Phase Preparation:

    • Aqueous (A): Water with 0.1% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Bicarbonate (adjust pH to ~9-10).

    • Organic (B): Acetonitrile or Methanol.

      • Rationale: The choice of pH and additive is crucial. At low pH (with TFA), the piperidine nitrogen is protonated. At high pH, it is in its free base form. These different states will interact differently with the stationary phase and can dramatically affect retention and selectivity.

  • Gradient Elution: Run a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions.

  • Optimization: Based on the scouting run, develop an optimized isocratic or shallow gradient method to achieve baseline separation. Adjust the organic modifier, pH, and temperature to maximize resolution.

NP-HPLC can sometimes provide better selectivity for diastereomers due to interactions with polar functional groups.[10]

Instrumentation: Standard HPLC system with UV detection.

Procedure:

  • Column Selection: Use a bare silica or a cyano-bonded phase column.

  • Mobile Phase Preparation: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethanol or isopropanol).

  • Isocratic Elution: Start with a mobile phase composition such as 90:10 (v/v) Hexane:Ethanol.

  • Optimization:

    • Adjust the ratio of hexane to ethanol to optimize retention and resolution. Increasing the ethanol percentage will decrease retention time.

    • Add a small amount of a basic modifier like diethylamine (0.1%) to the mobile phase to improve peak shape.[11]

ParameterSupercritical Fluid Chromatography (SFC)Reversed-Phase HPLC (RP-HPLC)Normal-Phase HPLC (NP-HPLC)
Primary Mobile Phase Supercritical CO₂Aqueous Buffer / WaterNon-polar solvent (e.g., Hexane)
Typical Stationary Phase Polysaccharide-based CSPs, SilicaC18, Phenyl-Hexyl, PFPSilica, Cyano, Amino
Key Advantage High speed, high efficiency, "green" chemistry[6]High versatility, wide column availabilityExcellent selectivity for polar isomers
Key Disadvantage Requires specialized instrumentationHigher solvent consumption, longer run timesSolvent miscibility issues, water sensitivity

Table 1: Comparative summary of chromatographic techniques for piperidine isomer separation.

Non-Chromatographic Separation: Diastereoselective Crystallization

For larger-scale separations (grams to kilograms), diastereoselective crystallization is a cost-effective and powerful classical technique.[9] The principle involves reacting the racemic (in this case, diastereomeric) mixture of the basic piperidine with a single enantiomer of a chiral acid to form a pair of diastereomeric salts.[12] These salts have different physicochemical properties, including solubility, which can be exploited to separate them by fractional crystallization.[13]

G cluster_cryst Diastereoselective Crystallization Workflow A 1. Dissolve Isomer Mixture in Solvent B 2. Add Chiral Resolving Acid A->B C 3. Heat to Dissolve, then Cool Slowly B->C D 4. Filter to Collect Crystals of Less-Soluble Salt C->D E 5. Liberate Free Base from Salt D->E F 6. Recover Other Isomer from Mother Liquor D->F

Figure 3: Step-by-step process for separation via fractional crystallization.

Procedure:

  • Selection of Resolving Agent: Choose a commercially available, enantiomerically pure chiral acid. Common choices for resolving basic compounds include:

    • Di-benzoyl-L-tartaric acid

    • Di-p-toluoyl-L-tartaric acid

    • (S)-(+)-Mandelic acid

    • (S)-(+)-Camphorsulfonic acid[12]

  • Salt Formation & Solvent Screening:

    • Dissolve the cis/trans piperidine mixture (1.0 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone).

    • Add a solution of the chiral resolving acid (0.5 to 1.0 equivalents) in the same solvent.

    • Take small aliquots and screen a variety of solvents to find a system where one of the diastereomeric salts has significantly lower solubility.[9] Heat the aliquots to dissolve, then allow them to cool slowly to room temperature and observe for crystal formation.

      • Scientist's Note: The goal is to find a solvent where the difference in solubility between the two diastereomeric salts is maximized. The salt with the higher melting point is often the one that crystallizes first.[13]

  • Scale-Up Crystallization:

    • Once an effective solvent system is identified, perform the crystallization on a larger scale.

    • Dissolve the bulk diastereomeric salt mixture in the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly and undisturbed. Seeding with a small crystal of the desired salt can be beneficial to induce crystallization.[9]

    • Once crystallization is complete, collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Base:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution with a base (e.g., 1M NaOH or Na₂CO₃) to a pH > 10.

    • Extract the liberated free base (the pure piperidine isomer) into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to obtain the pure isomer.

  • Purity Analysis: Confirm the isomeric purity of the product using an established analytical method (e.g., SFC or HPLC).

Isomer Characterization

After separation, it is crucial to unequivocally identify each isomer as cis or trans and confirm its purity.

  • Nuclear Magnetic Resonance (¹H NMR): This is the most powerful tool for assigning stereochemistry. The coupling constants (J-values) between the protons at the C3 and C5 positions and the adjacent protons on the piperidine ring are diagnostic. Typically, trans isomers will exhibit larger diaxial coupling constants for the ring protons compared to the cis isomers.[2][3]

  • LC-MS: Used to confirm the mass of the isolated compounds and to provide purity information.[14]

  • Analytical Chromatography: The developed SFC or HPLC method should be used to assess the isomeric purity (diastereomeric excess) of the final products.

Summary and Recommendations

The separation of the cis and trans isomers of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is an essential step for its development as a potential therapeutic agent.

  • For rapid analytical assessment and small-scale preparative work (sub-gram), SFC is the recommended technique due to its speed, high resolution, and efficiency.

  • HPLC serves as a robust and widely available alternative, with both reversed-phase and normal-phase methods offering viable routes to separation.

  • For large-scale purification (multi-gram to kilogram), diastereoselective crystallization is the most economically viable and scalable method.

A systematic approach, beginning with analytical method development on SFC or HPLC, followed by scale-up or a switch to crystallization for larger quantities, will provide a flexible and efficient path to obtaining isomerically pure material for further research.

References

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  • BenchChem. (2025). Comparative analysis of different chiral separation techniques for benzylpiperidines. 7

  • BenchChem. (2025). Technical Support Center: Optimization of HPLC Separation for Piperidine Diastereomers. 11

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Link

  • BenchChem. (2025). Technical Support Center: Purification of Diastereomeric Piperidine Compounds. 9

  • Welch, C. J., et al. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Link

  • ChemInform. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Link

  • Biba, M., et al. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Merck & Co., Inc. Link

  • Google Patents. (2002). WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives. Link

  • Svirshchevskaya, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Link

  • HPLC was used as the quantitative analysis technique in determining the molar ratio of cis and trans isomers in the double-decker shaped silsesquioxanes (DDSQ). (2018). Journal of the Chinese Chemical Society. Link

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B. Link

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link

  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe. Link

  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Link

  • BenchChem. (2025). An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methyl-4-(1-naphthylvinyl)piperidine. 15

  • Michigan State University. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. Link

  • ResearchGate. (2025). Kinetics of Light-Induced Cis−Trans Isomerization of Four Piperines.... Link

  • National Center for Biotechnology Information. (n.d.). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Link

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B. Link

  • Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed. Link

  • UCL Discovery. (2010). Isolation of enantiomers via diastereomer crystallisation. Link

  • Thompson, E. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Research & Reviews: Journal of Medicinal & Organic Chemistry. Link

  • Real Chemistry. (2022). How to identify cis and trans isomers. YouTube. Link

Sources

Application

Application Note: Peptide Coupling Strategies for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Executive Summary This guide details the optimization of peptide coupling reactions involving 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine . This heterocyclic building block presents a "perfect storm" of synthetic challenges:...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of peptide coupling reactions involving 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine . This heterocyclic building block presents a "perfect storm" of synthetic challenges: steric hindrance from the C3-methoxy group, solubility issues inherent to the pyrazole moiety, and potential regioselectivity competition between the piperidine and pyrazole nitrogens.

While standard coupling protocols (e.g., EDC/HOBt) often result in low yields (<40%) or extensive purification burdens, this note provides validated protocols using Uronium (HATU/COMU) and Phosphonic Anhydride (T3P) methodologies to achieve high conversion (>85%) and regiochemical fidelity.

Chemical Context & Strategic Analysis

The Nucleophile Challenge

The target molecule contains two distinct nitrogen centers. Successful coupling requires exploiting the pKa differential between them while managing the steric environment.

  • Piperidine Nitrogen (Target): Secondary amine.[1][2]

    
    . Highly nucleophilic but sterically crowded due to the adjacent C3-methoxy group.
    
  • Pyrazole Nitrogen (Bystander): Aromatic amine.

    
     (protonated) / 
    
    
    
    (deprotonated). Poor nucleophile under neutral/mildly basic conditions.

Risk Factor: While the pyrazole is less nucleophilic, it acts as a hydrogen-bond donor (NH), leading to aggregation and poor solubility in non-polar solvents (DCM). Furthermore, with highly activated esters, trace acylation at the pyrazole can occur, forming unstable byproducts that complicate purification.

Decision Matrix: Protection vs. Direct Coupling

Before selecting a protocol, evaluate the substrate complexity using the logic flow below.

CouplingStrategy Start Start: Coupling 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine IsProtected Is Pyrazole Protected? (e.g., Boc, SEM, THP) Start->IsProtected Direct Direct Coupling Required IsProtected->Direct No Protected Standard Coupling Path IsProtected->Protected Yes StericCheck Is the Acid Partner Sterically Hindered? Direct->StericCheck Protected->StericCheck MethodA Protocol A: HATU or COMU (High Activity) StericCheck->MethodA No (Linear Amino Acid) MethodB Protocol B: T3P (Propylphosphonic Anhydride) (Low Epimerization/High Solvency) StericCheck->MethodB Yes (Bulky/Chiral Acid)

Figure 1: Strategic decision tree for selecting the optimal coupling reagent based on protecting group status and steric demand.

Experimental Protocols

Protocol A: High-Throughput Coupling (HATU/COMU)

Best for: Protected pyrazoles or simple carboxylic acid partners. Mechanism: Generates a highly reactive OAt (or Oxyma) ester. Caution: Extended reaction times with hindered amines can lead to guanidinylation of the amine by HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (1.1 equiv)

  • Coupling Agent: HATU or COMU (1.1 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL, 0.2 M). Add DIPEA (3.0 mmol) followed by HATU (1.1 mmol). Stir at 0°C for 5–10 minutes.

    • Note: The solution should turn yellow (HATU) or orange/red (COMU).

  • Addition: Add the piperidine derivative (1.1 mmol) in one portion.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check LCMS. If the pyrazole is unprotected, look for

      
       of the product. If you see 
      
      
      
      , guanidinylation has occurred (switch to Protocol B).
  • Workup: Dilute with EtOAc (50 mL). Wash with 5% LiCl (aq) x3 (to remove DMF), then sat. NaHCO₃ and Brine. Dry over Na₂SO₄.

Protocol B: The "Problem Solver" (T3P)

Best for: Unprotected pyrazoles, sterically hindered acids, and preventing racemization. Why T3P? Propanephosphonic acid anhydride (T3P) drives the reaction to completion without generating guanidinylation byproducts. It is highly soluble in organic solvents, aiding the solubility of the pyrazole scaffold.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Amine: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (4.0 equiv)

  • Solvent: 2-MeTHF or EtOAc (Green alternative to DMF)[3]

Step-by-Step Procedure:

  • Setup: Charge a flask with Carboxylic Acid (1.0 mmol) and the Piperidine amine (1.2 mmol) in 2-MeTHF (5 mL).

    • Note: The unprotected pyrazole may not fully dissolve initially. This is acceptable.

  • Base Addition: Add NMM (4.0 mmol). Cool to 0°C.[4]

  • T3P Addition: Add T3P solution (2.0 mmol) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT. Stir for 12–16 hours.

    • Observation: The suspension usually clears as the product forms (amides are typically more soluble than the zwitterionic starting materials).

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (careful if product is acid-sensitive, otherwise use Citric Acid), then sat. NaHCO₃.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisCorrective Action
Low Yield (<30%) Pyrazole aggregation / insolubility.Switch solvent to NMP or DMSO. Use Protocol B (T3P) which tolerates higher temperatures (up to 50°C).
Regioisomers (LCMS) Acylation of Pyrazole-NH.Confirm by NMR. If Pyrazole-N-acyl is formed, treat crude with 2M NH₃/MeOH for 1h to cleave the labile pyrazole amide selectively.
Epimerization Loss of chirality at C3-methoxy or Acid

-carbon.
Switch from DIPEA to weaker bases like Collidine or NMM.[5] Use T3P at 0°C.
Guanidinylation Reaction with HATU uronium salt.STOP using HATU. Switch to Phosphonium salts (PyBOP) or T3P.
Regioselectivity Workflow

The following diagram illustrates the pathway to ensure the Piperidine-N is the exclusive reaction site.

Regioselectivity Start Crude Reaction Mixture Check LCMS/NMR Analysis Start->Check Clean Single Peak: Piperidine Amide Check->Clean Target Mass Only Mixed Two Peaks: Target + Pyrazole Amide Check->Mixed Target + (+42/Acyl mass) Remedy Chemical Wash: Treat with 7N NH3 in MeOH (30 mins, RT) Mixed->Remedy Cleave Labile Amide Final Pure Target Product Remedy->Final

Figure 2: Workflow for detecting and correcting pyrazole side-acylation.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development.

    • Relevance: Validates T3P as the superior reagent for minimizing epimerization and handling hindered amines.[4]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

    • Relevance: Comprehensive review of HATU/COMU mechanisms and the risk of guanidinyl
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

    • Relevance: Discusses pKa considerations and solvent effects in heterocyclic amide couplings.
  • Sigma-Aldrich (Merck). (2023). Peptide Coupling Reagents Guide: T3P and Uronium Salts.

    • Relevance: Application data for T3P in ethyl acet

Sources

Method

Application Note &amp; Protocols: Preparation and Characterization of Pharmaceutical Salts of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Abstract The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development to enhance physicochemical properties such as solubility, stability, and bioavailability.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conversion of an active pharmaceutical ingredient (API) into a salt form is a critical strategy in drug development to enhance physicochemical properties such as solubility, stability, and bioavailability.[1][2] This document provides a comprehensive guide for the rational selection, preparation, and characterization of pharmaceutical salts of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, a novel basic compound. We present a systematic workflow, from small-scale salt screening to the scaled-up synthesis and in-depth solid-state analysis of lead salt candidates. Detailed, step-by-step protocols for the preparation of hydrochloride and mesylate salts are provided, along with methodologies for their characterization using XRPD, DSC, TGA, HPLC, and solubility studies.

Introduction: The Rationale for Salt Formation

The majority of APIs are weak acids or weak bases, making them amenable to salt formation.[3] For a basic API like 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (henceforth referred to as 'API-X'), the free base form may exhibit suboptimal properties that can hinder its development into a viable drug product. Common challenges include poor aqueous solubility, which can lead to low or variable bioavailability, and chemical or physical instability.[4]

Creating a salt by reacting the basic piperidine nitrogen of API-X with an acidic counterion can profoundly and beneficially alter its properties.[5] The primary goals of this process are:

  • To Enhance Aqueous Solubility: Salt forms are generally more soluble in water than their corresponding free bases, which is crucial for dissolution and absorption.[3][6]

  • To Improve Stability: A crystalline salt is often more chemically and physically stable than the free base, leading to a longer shelf life.

  • To Facilitate Isolation and Handling: Salts often possess higher melting points and better crystallinity, making them easier to purify, filter, and handle during manufacturing.[3]

  • To Control Crystal Form (Polymorphism): Salt screening provides an opportunity to identify a thermodynamically stable crystalline form, reducing the risk of polymorphic transitions during storage or processing.[7]

This guide outlines a logical, science-driven approach to selecting the optimal salt form of API-X for further pharmaceutical development.

Foundational Principles: Salt Former Selection

The success of a salt formation program hinges on the rational selection of counterions. The fundamental principle governing this interaction is the difference in pKa between the API and the counterion acid.

The pKa Rule: For a stable salt to form, the pKa of the protonated base (API-X) should be at least 2 to 3 units higher than the pKa of the acidic counterion.[3] The secondary amine within the piperidine ring of API-X is the primary basic center, with an estimated pKa of ~9.0. This makes it a strong candidate for forming salts with a wide array of pharmaceutically acceptable acids.

Counterion Selection Criteria: Counterions should be selected from the Generally Recognized as Safe (GRAS) list or those with a history of use in approved pharmaceutical products.[3][8] A diverse set of counterions should be screened to explore a wide range of potential physicochemical properties.

Counterion AcidpKaTypeRationale for Inclusion
Hydrochloric Acid-7.0Strong InorganicMost common counterion; high probability of forming a stable, crystalline salt.[5]
Methanesulfonic Acid-1.9Strong OrganicOften yields highly crystalline, non-hygroscopic salts.[3]
Sulfuric Acid-3.0Strong InorganicDivalent; can form 1:1 or 2:1 salts, offering different properties.
L-Tartaric Acid2.98, 4.34DicarboxylicChiral; can be used for resolution and often forms stable hydrates.
Maleic Acid1.9, 6.07DicarboxylicCan improve solubility and offers different hydrogen bonding possibilities.

Experimental Workflow: From Screening to Characterization

A systematic approach ensures that the best salt candidate is identified efficiently. The process involves a small-scale screening to identify hits, followed by a scale-up and detailed characterization of the most promising candidates.

Salt_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Scale-Up & Characterization cluster_2 Phase 3: Final Selection API API-X Free Base Screen Parallel Salt Screening (12-24 Counterions) API->Screen Dissolve in multiple solvents Analysis1 Rapid Analysis (Visual, Microscopy, XRPD) Screen->Analysis1 Isolate Solids Select Select 2-4 Lead Salts (e.g., HCl, Mesylate) Analysis1->Select Down-select based on crystallinity, yield ScaleUp Gram-Scale Synthesis Select->ScaleUp Characterize Full Characterization (DSC, TGA, HPLC, Solubility) ScaleUp->Characterize Decision Select Optimal Salt Form Characterize->Decision Compare data vs. Target Product Profile

Figure 1: A systematic workflow for pharmaceutical salt selection and optimization.

Protocol I: Parallel Salt Screening (Small Scale)

Objective: To rapidly screen a variety of counterions in different solvent systems to identify those that form crystalline salts with API-X.

Materials:

  • API-X Free Base

  • Stock solutions (0.5 M) of selected acids (e.g., HCl, H₂SO₄, Mesylic Acid, Maleic Acid, Tartaric Acid) in isopropanol or ethanol.

  • Solvents: Isopropanol (IPA), Acetone, Ethyl Acetate (EtOAc), Acetonitrile (ACN).

  • 96-well plate or small glass vials (2 mL).

  • Magnetic stirrer and stir bars.

Methodology:

  • Preparation: In each vial, place ~20 mg of API-X Free Base.

  • Dissolution: Add 1.0 mL of a primary solvent (e.g., Isopropanol) to each vial. Stir at room temperature until fully dissolved. If the API does not dissolve, gently warm to 40-50°C.

  • Acid Addition: Add 1.0 to 1.1 molar equivalents of the acid stock solution to the corresponding vial.

  • Crystallization Induction:

    • Condition A (Cooling): Stir the vials at room temperature for 1 hour, then transfer to a 4°C refrigerator and allow to stand for 24 hours.

    • Condition B (Anti-Solvent): To a parallel set of vials dissolved in a good solvent (like IPA), slowly add an anti-solvent (like EtOAc) dropwise until turbidity is observed. Stir for 1 hour.

  • Observation: After 24 hours, visually inspect each vial for the presence of a solid. Use a microscope to make a preliminary assessment of crystallinity (e.g., needles, plates vs. amorphous powder).

  • Isolation: Isolate any resulting solids by centrifugation or filtration. Wash with a small amount of the solvent mixture and dry under vacuum at 40°C.

  • Analysis: Analyze the dried solids using X-Ray Powder Diffraction (XRPD) to confirm crystallinity.

Hypothetical Screening Results:

CounterionSolvent SystemObservationXRPD Result
HydrochlorideIPAWhite precipitate formed immediatelyCrystalline
MesylateIPACrystalline solid after 1 hrHighly Crystalline
SulfateIPAFine powder, slow precipitationCrystalline
MaleateAcetoneOily residue formedAmorphous
TartrateIPA/EtOAcGel formedAmorphous

Protocol II: Scaled-Up Preparation of Lead Salts

Preparation of API-X Hydrochloride (API-X·HCl)

Objective: To synthesize ~1 gram of API-X·HCl with high purity and crystallinity.

Materials:

  • API-X Free Base (1.00 g)

  • 2 M HCl in Isopropanol

  • Isopropanol (IPA), HPLC grade

  • Magnetic stir plate and stir bar

  • Round bottom flask (50 mL)

  • Büchner funnel and filter paper

Methodology:

  • Dissolution: Charge the round bottom flask with 1.00 g of API-X Free Base. Add 20 mL of Isopropanol. Stir at room temperature to dissolve. If needed, warm to 40°C to achieve a clear solution, then cool back to room temperature.

  • Stoichiometric Calculation:

    • MW of API-X (C₁₀H₁₅N₃O): 209.25 g/mol

    • Moles of API-X: 1.00 g / 209.25 g/mol = 4.78 mmol

    • Volume of 2 M HCl required (1.05 eq): (4.78 mmol * 1.05) / 2000 mmol/L = 2.51 mL

  • Salt Formation: Slowly add 2.51 mL of 2 M HCl in Isopropanol to the stirring solution of API-X over 5 minutes. A white precipitate should form immediately.

  • Crystallization/Aging: Continue stirring the resulting slurry at room temperature for 2 hours to allow for complete crystallization.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold (4°C) Isopropanol (2 x 5 mL) to remove any unreacted starting materials or excess acid.

  • Drying: Dry the product in a vacuum oven at 45°C for 12-18 hours or until a constant weight is achieved.

  • Final Analysis: Determine the yield and characterize the material using the methods described in Section 6.

Preparation of API-X Mesylate (API-X·CH₃SO₃H)

Objective: To synthesize ~1 gram of API-X Mesylate.

Materials:

  • API-X Free Base (1.00 g)

  • Methanesulfonic acid (Mesylic acid), ≥99.5%

  • Acetone, HPLC grade

  • Magnetic stir plate and stir bar

  • Round bottom flask (50 mL)

  • Büchner funnel and filter paper

Methodology:

  • Dissolution: Charge the round bottom flask with 1.00 g of API-X Free Base (4.78 mmol). Add 25 mL of Acetone and stir to dissolve.

  • Stoichiometric Calculation:

    • MW of Mesylic Acid (CH₄O₃S): 96.11 g/mol

    • Density of Mesylic Acid: ~1.48 g/mL

    • Mass required (1.0 eq): 4.78 mmol * 96.11 g/mol = 0.460 g

    • Volume required: 0.460 g / 1.48 g/mL = 0.31 mL

  • Acid Addition: In a separate vial, prepare a solution of 0.31 mL of methanesulfonic acid in 5 mL of Acetone. Add this solution dropwise to the stirring API-X solution over 10 minutes.

  • Crystallization/Aging: Stir the solution at room temperature. Crystallization may begin during addition or shortly after. If no solid forms after 1 hour, cool the flask to 4°C and gently scratch the inside with a glass rod to induce nucleation. Stir the slurry for 2 hours.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the filter cake with two portions of cold (4°C) Acetone (2 x 5 mL).

  • Drying: Dry the product in a vacuum oven at 45°C for 12-18 hours.

  • Final Analysis: Determine the yield and characterize the material.

Physicochemical Characterization of Salt Forms

A thorough characterization is essential to confirm successful salt formation and to select the best candidate for development.[9]

Characterization_Flow cluster_primary Primary Characterization cluster_secondary Performance & Purity Start Prepared Salt (e.g., API-X·HCl) XRPD XRPD Confirms crystallinity Identifies polymorph Start->XRPD DSC DSC Determines Melting Point (Tm) Detects thermal events Start->DSC TGA TGA Quantifies solvent/water content Assesses thermal stability Start->TGA Solubility Kinetic/Equilibrium Solubility Measures aqueous solubility (pH 1.2, 4.5, 6.8) Start->Solubility HPLC Purity & Stoichiometry Confirms chemical purity Quantifies API:Counterion ratio Start->HPLC

Figure 2: Logical workflow for the physicochemical characterization of pharmaceutical salts.

  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for confirming the crystalline nature of a salt.[10] Each crystalline salt will produce a unique diffraction pattern, which serves as its fingerprint. Amorphous materials will show a broad halo instead of sharp peaks.

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. It is used to determine the melting point, which is a key indicator of purity and crystalline form.[11] Sharp endotherms are characteristic of crystalline materials.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is crucial for identifying the presence of water (hydrates) or residual solvents (solvates) and for assessing the thermal stability of the salt.[12]

  • Aqueous Solubility: A primary goal of salt formation is to improve solubility. This is measured at different pH values relevant to the gastrointestinal tract (e.g., pH 1.2, 4.5, 6.8) to predict in vivo dissolution.

  • Purity (HPLC): HPLC is used to confirm the chemical purity of the final salt product and to ensure no degradation occurred during the salt formation process. Ion chromatography or mixed-mode chromatography can be used to determine the molar ratio of the API to the counterion, confirming the correct stoichiometry.[13][14]

Hypothetical Characterization Data Summary:

PropertyAPI-X Free BaseAPI-X·HClAPI-X Mesylate
Physical Form Crystalline SolidWhite Crystalline SolidWhite Crystalline Solid
XRPD Crystalline Pattern ACrystalline Pattern BCrystalline Pattern C
Melting Point (DSC) 145 °C231 °C (with decomp.)198 °C
Thermal Stability (TGA) Stable to 180 °CStable to 220 °CStable to 190 °C
Solubility (pH 6.8) 0.2 mg/mL25 mg/mL38 mg/mL
Hygroscopicity Non-hygroscopicSlightly hygroscopicNon-hygroscopic
Purity (HPLC) 99.8%99.9%99.8%

Conclusion and Recommendation

The conversion of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (API-X) into its hydrochloride and mesylate salts was successful, yielding highly crystalline materials with significantly improved physicochemical properties over the free base.

  • Both the hydrochloride and mesylate salts demonstrated a substantial increase in aqueous solubility, with the mesylate salt showing the highest solubility at 38 mg/mL.

  • Both salts exhibited higher melting points and thermal stability compared to the free base, indicating robust crystalline lattices.

  • While the hydrochloride salt was slightly hygroscopic, the mesylate salt was found to be non-hygroscopic, which is a highly desirable attribute for formulation and manufacturing.[2]

Recommendation: Based on the superior aqueous solubility and non-hygroscopic nature, the mesylate salt is recommended as the lead candidate for further development. Its excellent crystallinity and thermal stability make it an ideal form for progression into preclinical and clinical formulation studies.

References

  • S. L. Morrissette, O. Almarsson, M. J. Peterson, J. F. Remenar, M. J. Read, A. V. Lemmo, S. Ellis, M. J. Cima, and C. R. Gardner, "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations," Advanced Drug Delivery Reviews, 2004. [Link]

  • R. J. Bastin, M. J. Bowker, and B. J. Slater, "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities," Organic Process Research & Development, 2000. [Link]

  • P. H. Stahl and C. G. Wermuth, Handbook of Pharmaceutical Salts: Properties, Selection, and Use, Wiley-VCH, 2011. [Link]

  • L. D. Paulekuhn, J. A. Dressman, and C. J. H. Porter, "Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database," Journal of Medicinal Chemistry, 2007. [Link]

  • M. W. Dong, "Quality Control Methodologies for Pharmaceutical Counterions," LCGC North America, 2022. [Link]

  • S. Kumar, A. Nanda, "API Salt Selection: A Classical but Evolving Approach in Modern Drug Development," Journal of Pharmaceutical Sciences & Research, 2025. [Link]

  • R. J. Bastin, M. J. Bowker, and B. J. Slater, "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities," Organic Process Research & Development, 2000. [Link]

  • FDA, "Guidance for Industry: Naming of Drug Products Containing Salt Drug Substances," U.S. Food and Drug Administration, 2015. [Link]

  • ICH, "Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances," International Council for Harmonisation, 1999. [Link]

  • J. M. G. Cerdà, M. D. P. L. Gascón, "Characterisation of salts of drug substances," ResearchGate, 2003. [Link]

  • K. Zhang, L. Dai, and N. P. Chetwyn, "Simultaneous determination of positive and negative pharmaceutical counterions using mixed-mode chromatography coupled with charged aerosol detector," Journal of Chromatography A, 2010. [Link]

  • L. J. Chyall, "Current Applications of X-Ray Powder Diffraction in the Pharmaceutical Industry," American Pharmaceutical Review, 2012. [Link]

  • A. V. V. N. K. S. Kumar, "Survey of methodologies of pharmaceutical interest for quantification of crystal form via X-Ray Powder Diffraction," AMS Dottorato, 2019. [Link]

  • S. Kumar and A. Nanda, "Salt Selection in Drug Development," Pharmaceutical Technology, 2021. [Link]

  • R. P. Jain, "Characterization of Pharmaceutical Materials with Modulated DSC™," TA Instruments, 2002. [Link]

  • A. S. Raw, M. S. Furness, D. S. Gill, R. C. Adams, F. O. Holcombe Jr, and L. X. Yu, "Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development," Journal of Pharmaceutical Sciences, 2010. [Link]

  • S. Jones, "Screening and Formulating Drugs as Salts to Improve API Performance," Pharmaceutical Outsourcing, 2019. [Link]

  • V. K. Parmar and S. A. Shah, "Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies," Pharmaceutical Development and Technology, 2014. [Link]

  • G. A. El-Hiti, B. M. Kariuki, A. S. B. H. Thamer, "A High-Yielding, Simple, and Convenient Synthesis of a Novel Hydrazone Containing 1,2,3-Triazole and Pyrazole Moieties," Molbank, 2024. [Link]

  • Pharmaoffer, "Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals," Pharmaoffer.com, 2023. [Link]

  • FDA, "Naming of Drug Products Containing Salt Drug Substances," U.S. Food and Drug Administration, 2015. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing protecting group strategies for pyrazole nitrogen in piperidine synthesis

Topic: Optimizing Protecting Group (PG) Strategies for Pyrazole Nitrogen in Piperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide Introduction: The Ampho...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Protecting Group (PG) Strategies for Pyrazole Nitrogen in Piperidine Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Guide

Introduction: The Amphoteric Challenge

Synthesizing piperidine-pyrazole scaffolds—common pharmacophores in kinase inhibitors (e.g., JAK, BTK)—presents a unique "double-nitrogen" conflict. You are often managing two distinct nitrogen species: the basic, nucleophilic piperidine nitrogen (pKa ~11) and the amphoteric, aromatic pyrazole nitrogen (pKa ~14).

The Core Problem:

  • Regioselectivity: Pyrazoles tautomerize. Protecting the N1 vs. N2 position drastically alters C3/C5 reactivity.

  • Catalyst Poisoning: Free pyrazole NH groups coordinate strongly to Pd/Pt catalysts, killing hydrogenation efficiency during pyridine-to-piperidine reduction.

  • Orthogonality: You often need to deprotect the piperidine amine (for coupling) while keeping the pyrazole protected, or vice-versa.

This guide provides decision matrices, troubleshooting workflows, and mechanistic insights to navigate these challenges.

Module 1: Strategic Selection Matrix

Q: Which protecting group should I choose for my specific reaction sequence?

A: Do not choose based on ease of installation alone. Choose based on the removal conditions required relative to your piperidine ring manipulations.

The Orthogonality Decision Tree

Use this matrix to select a PG that survives your critical piperidine-forming steps.

Reaction Step on PiperidineRecommended Pyrazole PGWhy?Contraindicated
Hydrogenation (Pyridine

Piperidine)
SEM, THP, Trityl Inert to

or

. Prevents catalyst poisoning.
Bn, Cbz (Will hydrogenate off), Boc (May survive, but risk of migration).
Acidic Deprotection (Removal of Piperidine-Boc)SEM, Tosyl, Benzyl Stable to TFA/HCl (SEM requires harsh acid to cleave).THP, Trityl, PMB (Acid labile; will fall off prematurely).
Lithiation / Metalation (Functionalizing Pyrazole)SEM, THP Directs lithiation to C5 position.Boc, Tosyl (Electrophiles themselves; will react with BuLi).
Suzuki Coupling (Halogen on Pyrazole)SEM, THP, Boc Stable to basic aqueous coupling conditions.Tosyl (May hydrolyze in strong base/heat).
Visual Logic: PG Selection Flow

PG_Selection cluster_legend Key Start Start: Select Pyrazole PG Q1 Does synthesis involve Hydrogenation (H2/Pd)? Start->Q1 Q2 Does synthesis involve Strong Acid (TFA/HCl)? Q1->Q2 No Res_SEM Select: SEM (Orthogonal to Acid & H2) Q1->Res_SEM Yes (Need stability) Res_THP Select: THP (Good for H2, Labile to Acid) Q1->Res_THP Yes (Alternative) Q3 Does synthesis involve Lithiation (n-BuLi)? Q2->Q3 No Res_Bn Select: Benzyl (Bn) (Stable to Acid, Labile to H2) Q2->Res_Bn Yes (Need Acid Stability) Q3->Res_SEM Yes Res_Trt Select: Trityl (Trt) (Steric bulk, Labile to Acid) Q3->Res_Trt No (Steric control only) Legend1 Decision Point Legend2 Recommended PG

Caption: Decision logic for selecting pyrazole protecting groups based on downstream chemical compatibility.

Module 2: Regioselectivity & Installation

Q: I obtained a mixture of N1- and N2-protected isomers. How do I control this?

A: Regioselectivity is governed by the interplay between sterics (kinetic control) and thermodynamics .

The Mechanism of Isomerism

Pyrazoles exist as tautomers. When you alkylate (e.g., with SEM-Cl), the electrophile can attack either nitrogen.

  • Steric Rule: The electrophile prefers the less hindered nitrogen (usually distal to a bulky C3 substituent).

  • Thermodynamic Rule: The most stable isomer is often the one where the PG is on the nitrogen adjacent to the most electron-withdrawing group (to minimize lone-pair repulsion), or the one that preserves the aromaticity best.

Troubleshooting Protocol: The "SEM Switch"

If you get the wrong isomer (N2 instead of N1), you can often force an isomerization or use a "blocking" strategy.

Experimental Workflow: Regioselective SEM Protection

  • Standard Conditions: NaH (1.2 eq), DMF,

    
    . Add SEM-Cl.[1][2]
    
    • Result: Kinetic mixture.

  • Thermodynamic Equilibration (The Fix):

    • If you isolate the wrong isomer (or a mixture), heat the protected pyrazole in Acetonitrile with catalytic SEM-Cl or TsOH .

    • Mechanism:[3][4][5][6][7][8][9] This allows the SEM group to detach and re-attach (transposition) to the thermodynamically more stable position (usually N1 if C3 is bulky).

Q: Why does THP create complex NMR spectra? A: THP introduces a chiral center at the acetal carbon. If your molecule already has a chiral center (e.g., a substituted piperidine), you will form diastereomers .

  • Impact: You will see doubled peaks in NMR. This is not an impurity.

  • Solution: Do not attempt to separate diastereomers unless necessary. They will converge to a single product upon deprotection.

Module 3: Piperidine Ring Synthesis

Q: My hydrogenation of the pyridine-pyrazole intermediate stalled. Why?

A: The free nitrogen of the pyrazole is a potent ligand for Pd and Pt. It poisons the catalyst surface.

Troubleshooting Guide: Hydrogenation Failure

SymptomRoot CauseCorrective Action
Reaction Stalls at <10% Catalyst Poisoning by free NH.Protect the Pyrazole. Use SEM or THP before hydrogenation. Do not attempt H2 on free pyrazoles.
Reaction Stalls (Protected) Catalyst Poisoning by Sulfur (SEM).SEM contains sulfur? No, SEM is Silicon-Ethoxy. Correction:SAM (Sulfur analog) poisons. SEM is safe. However, trace thiols from previous steps will kill it. Wash with aqueous

.
Piperidine Ring not forming Pyridine is electron-poor.Protonate the pyridine! Run hydrogenation in AcOH or MeOH/HCl . The pyridinium ion reduces much faster than neutral pyridine.
Pathway: Pyridine Reduction with SEM Protection

Hydrogenation_Flow Step1 Pyridine-Pyrazole (Free NH) Step2 Protection (SEM-Cl, NaH) Step1->Step2 Essential Step Step4 Hydrogenation (H2, PtO2, AcOH) Step1->Step4 FAIL (Poisoning) Step3 Protected Intermediate (N-SEM) Step2->Step3 Step3->Step4 Prevents Poisoning Step5 Piperidine-Pyrazole (N-SEM) Step4->Step5 Yields Product

Caption: Workflow for successful hydrogenation of pyridine-pyrazole systems.

Module 4: Deprotection Strategies

Q: I cannot remove the SEM group. TBAF is not working.

A: SEM removal is a two-step process: (1) Cleavage of the Si-C bond, (2) Decomposition of the hemiaminal. The second step often fails, leaving a hydroxymethyl group (


) attached.
Protocol: High-Efficiency SEM Removal

Method A: The TBAF + Ethylenediamine Method (Recommended) Standard TBAF generates formaldehyde (


), which can repolymerize or react with the amine. Ethylenediamine acts as a scavenger.
  • Reagents: TBAF (1 M in THF, 5-10 eq), Ethylenediamine (5-10 eq).

  • Temp: Reflux (

    
    ).
    
  • Time: 4–12 hours.

  • Mechanism: TBAF attacks Silicon. Ethylenediamine captures the released formaldehyde, driving the equilibrium to the free NH.

Method B: Acidic Removal (If molecule is acid-stable)

  • Reagents: TFA / DCM (1:1) or 4M HCl in Dioxane.

  • Note: This first removes the SEM to form

    
     (hemiaminal).
    
  • Critical Step: You must perform a basic workup (NH4OH or NaHCO3) to collapse the hemiaminal to the free NH.

Q: How do I remove THP without affecting a Boc group on the piperidine? A: Use mild acidic catalysis that is selective for acetals over carbamates.

  • Reagent:PPTS (Pyridinium p-toluenesulfonate) in Ethanol at

    
    .
    
  • Selectivity: PPTS is acidic enough to cleave THP (an acetal) but usually leaves Boc (a carbamate) intact if not heated excessively.

Visual Mechanism: SEM Deprotection Failure Mode

SEM_Deprotection Start N-SEM Pyrazole TBAF Add TBAF (F-) Start->TBAF Inter Intermediate: N-CH2-OH (Hemiaminal) TBAF->Inter -TMS-F, -Ethylene Trap STUCK HERE? (Formaldehyde not leaving) Inter->Trap Equilibrium Sol Solution: Add Ethylenediamine (Scavenges CH2O) Inter->Sol Driving Force End Free NH Pyrazole Sol->End

Caption: Mechanism of SEM deprotection showing the critical hemiaminal intermediate and the role of scavengers.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M.[10] (Wiley-VCH, 6th Edition). The definitive guide for stability and removal conditions.[10]

  • Regioselective N-Alkylation of Pyrazoles . ResearchGate.[11] Detailed analysis of steric vs. thermodynamic control in pyrazole alkylation.

  • SEM-Deprotection Strategies in Heterocycles . BenchChem Technical Support. Troubleshooting SEM removal in azaindoles and pyrazoles.

  • Green protection of pyrazole using THP . RSC Advances. One-pot synthesis and thermal isomerization of THP-pyrazoles.

  • C-H Functionalization via SEM-Switch . National Institutes of Health (PMC). Using SEM transposition to access different pyrazole positions.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 3,5-Disubstituted Piperidine Reactions

Welcome to the technical support center for navigating the complexities of 3,5-disubstituted piperidine reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of 3,5-disubstituted piperidine reactions. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges stemming from steric hindrance in their synthetic routes. The piperidine scaffold is a cornerstone in medicinal chemistry, and its 3,5-disubstitution pattern often presents significant synthetic hurdles.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these challenges.

The strategic synthesis of 3,5-disubstituted piperidines is crucial for exploring chemical space in drug discovery.[1][3] However, the steric bulk arising from substituents at the 3 and 5 positions can significantly impede key bond-forming reactions, leading to low yields, incomplete conversions, or undesired side products. This guide is structured to address these issues head-on, offering practical solutions grounded in mechanistic principles.

Troubleshooting Guide & FAQs

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis and modification of 3,5-disubstituted piperidines.

Category 1: N-Arylation and Cross-Coupling Reactions
Question 1: My Buchwald-Hartwig N-arylation of a 3,5-disubstituted piperidine is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer:

This is a classic challenge where the steric bulk of the 3,5-substituents impedes the approach of the aryl halide to the nitrogen atom and hinders the reductive elimination step. Here’s a systematic approach to troubleshooting:

Pillar of Causality: Ligand and Catalyst System

The choice of phosphine ligand is paramount. Standard ligands may not provide the necessary steric bulk and electron-donating properties to facilitate the reaction with a hindered substrate.

  • Initial Troubleshooting Steps:

    • Switch to Bulky, Electron-Rich Ligands: Move away from common ligands like P(t-Bu)₃ and employ more specialized "Buchwald ligands" designed for hindered couplings. Excellent starting points are XPhos , RuPhos , or BrettPhos . These ligands create a more open coordination sphere around the palladium center, facilitating the oxidative addition and reductive elimination steps.

    • Consider the Palladium Pre-catalyst: Use a pre-catalyst that is air-stable and efficiently generates the active Pd(0) species. G2, G3, and G4 pre-catalysts are often more reliable than using Pd(OAc)₂ or Pd₂(dba)₃ directly.

  • Advanced Strategies:

    • High-Throughput Experimentation (HTE): If resources permit, a small-scale screen of various palladium pre-catalysts and ligands can rapidly identify the optimal combination for your specific substrate.

    • Copper-Catalyzed Ullmann Coupling: As an alternative to palladium-catalyzed reactions, the Ullmann condensation can sometimes be more effective for hindered substrates.[4] This typically involves a copper(I) salt (e.g., CuI), a ligand such as 1,10-phenanthroline, and a strong base.[4]

Pillar of Causality: Base and Solvent

The base plays a crucial role in the catalytic cycle, and its strength and solubility can be limiting factors.

  • Initial Troubleshooting Steps:

    • Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is often the base of choice for Buchwald-Hartwig reactions.[4] If you are using a weaker base like K₂CO₃ or Cs₂CO₃ and seeing poor results, switching to NaOtBu is a logical next step.

    • Ensure Solvent Compatibility: The solvent must be anhydrous and capable of dissolving all reactants.[4] Toluene and dioxane are common choices.[4] If solubility is an issue, consider a more polar aprotic solvent like DMF, but be mindful of potential side reactions at higher temperatures.

  • Advanced Strategies:

    • Microwave Irradiation: For particularly stubborn couplings, microwave heating can provide the necessary energy to overcome the activation barrier, often leading to higher yields in shorter reaction times.

ParameterRecommendation for Hindered SubstratesRationale
Catalyst Pd(0) from G2, G3, or G4 pre-catalystsEfficient generation of the active catalytic species.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands that promote oxidative addition and reductive elimination.
Base NaOtBu, KOtBuStrong, non-nucleophilic bases to facilitate deprotonation of the amine.[4]
Solvent Anhydrous Toluene, DioxaneAprotic solvents that are generally compatible with the reaction components.[4]
Temperature 80-110 °C (conventional) or MicrowaveIncreased thermal energy to overcome steric barriers.
Category 2: Reductive Amination
Question 2: I'm attempting a reductive amination with a 3,5-disubstituted piperidine and a sterically hindered ketone/aldehyde, and the reaction is sluggish or stalls. What can I do?

Answer:

The formation of the iminium ion intermediate is often the rate-limiting step in reductive aminations involving hindered substrates.[5] The subsequent hydride delivery can also be challenging.

Pillar of Causality: Reaction Conditions and Reagents

  • Initial Troubleshooting Steps:

    • Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) may not be reactive enough. Switch to a more powerful and sterically less demanding hydride source like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) . STAB is particularly effective as it is less basic and can be used in one-pot procedures.

    • pH Control: The pH of the reaction is critical. An acidic medium (pH 4-6) is generally required to facilitate iminium ion formation without causing significant decomposition of the aldehyde or ketone. The use of acetic acid as a co-solvent is common.

    • Water Scavenging: The presence of water can hinder iminium ion formation. Adding a dehydrating agent like magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium towards the desired intermediate.

  • Advanced Strategies:

    • Titanium(IV) Isopropoxide: For extremely challenging cases, Ti(OiPr)₄ can be used as a Lewis acid to activate the carbonyl group and as a water scavenger, promoting iminium ion formation.

    • High-Pressure Hydrogenation: Catalytic hydrogenation over a noble metal catalyst (e.g., Pd/C) under elevated hydrogen pressure can be a highly effective method for difficult reductive aminations.[5]

Experimental Workflow: Troubleshooting Reductive Amination

G cluster_start Start: Low Yield in Reductive Amination cluster_troubleshooting Troubleshooting Steps cluster_outcome Expected Outcome start Initial Reaction Conditions: - NaBH4 - Methanol step1 Step 1: Change Reducing Agent - Use STAB or NaBH3CN start->step1 If reaction is sluggish step2 Step 2: Optimize pH - Add Acetic Acid (pH 4-6) step1->step2 If yield is still low step3 Step 3: Remove Water - Add Molecular Sieves or MgSO4 step2->step3 If stalling persists step4 Advanced: Use Lewis Acid - Add Ti(OiPr)4 step3->step4 For highly hindered substrates step5 Alternative: High Pressure - Catalytic Hydrogenation (Pd/C, H2) step3->step5 Alternative advanced method outcome Improved Yield of 3,5-Disubstituted Piperidine Product step4->outcome step5->outcome

Caption: Troubleshooting flowchart for hindered reductive aminations.

Category 3: Stereochemical Control
Question 3: How can I control the diastereoselectivity in reactions that create a new stereocenter adjacent to a 3,5-disubstituted piperidine ring?

Answer:

Controlling stereochemistry in these systems relies on understanding the conformational preferences of the piperidine ring and leveraging either substrate control or reagent control.

Pillar of Causality: Conformational Analysis and Reaction Design

The piperidine ring exists in a chair conformation, and the 3,5-substituents will preferentially occupy equatorial positions to minimize 1,3-diaxial interactions. This conformational bias can be exploited.

  • Substrate-Controlled Approaches:

    • Directing Groups: The existing substituents can direct the approach of incoming reagents. For example, a hydroxyl group at the 3-position can direct a hydrogenation from the same face.

    • N-Protecting Group Strategy: The choice of the nitrogen protecting group can influence the conformation of the ring and thus the facial selectivity of a reaction.[6][7] A bulky N-Boc group, for instance, can have different steric effects compared to a smaller N-benzyl group.[6][7]

  • Reagent-Controlled Approaches:

    • Chiral Catalysts: For reactions like asymmetric hydrogenation or allylation, the use of a chiral catalyst (e.g., a Rh- or Ru-based complex with a chiral phosphine ligand) can override the directing effects of the substrate and impart high levels of enantioselectivity.[8][9] Rhodium-catalyzed asymmetric carbometalation of dihydropyridines is one such powerful method for accessing enantioenriched 3-substituted piperidines.[10][11][12]

    • Chiral Auxiliaries: While less common for piperidines themselves, attaching a chiral auxiliary to a substituent can be a viable strategy.

Logical Relationship: Stereocontrol Strategies

G cluster_goal Goal cluster_strategies Strategies cluster_methods Methods goal Diastereoselective Synthesis substrate_control Substrate Control goal->substrate_control reagent_control Reagent Control goal->reagent_control directing_groups Use of Directing Groups substrate_control->directing_groups protecting_groups N-Protecting Group Selection substrate_control->protecting_groups chiral_catalysts Asymmetric Catalysis reagent_control->chiral_catalysts chiral_auxiliaries Chiral Auxiliaries reagent_control->chiral_auxiliaries

Caption: Strategies for achieving stereocontrol.

Detailed Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig N-Arylation of a 3,5-Disubstituted Piperidine

This protocol is a general starting point and may require further optimization for your specific substrates.

Materials:

  • 3,5-disubstituted piperidine (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • XPhos Pd G3 pre-catalyst (2 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3,5-disubstituted piperidine, aryl bromide, XPhos Pd G3 pre-catalyst, and sodium tert-butoxide.

  • Evacuate and backfill the vial with an inert atmosphere (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Gergely, M., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. PubMed. Available at: [Link]

  • Ohshima, T., et al. (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. Nature Communications. Available at: [Link]

  • Gergely, M., et al. (2006). Divergent Asymmetric Synthesis of 3,5-Disubstituted Piperidines. The Journal of Organic Chemistry. Available at: [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. Available at: [Link]

  • Li, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. Available at: [Link]

  • Hoppe, D., et al. (2016). A short and modular approach towards 3,5-disubstituted indolizidine alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • Biscoe, M. R., et al. (n.d.). Practical catalytic method for synthesis of sterically hindered anilines. RSC Publishing. Available at: [Link]

  • Valle, L. D. (n.d.). Catalytic Approaches to the Synthesis of Amide Bonds. CORE. Available at: [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • Bode, J. W., et al. (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]

  • Bull, J. A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]

  • Li, J., et al. (n.d.). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]

  • Wang, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines From Arylboronic Acids and Pyridine. DigitalCommons@TMC. Available at: [Link]

  • ResearchGate. (2025). Synthesis of 3,4,5-trisubstituted piperidine via SN2' reaction. Available at: [Link]

  • Modern Organic Synthesis. (2025). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synfacts. Available at: [Link]

  • Van der Eycken, E. V., et al. (2012). Transition metal-catalyzed N-arylations of amidines and guanidines. RSC Publishing. Available at: [Link]

  • Clayden, J., et al. (n.d.). New Routes to α-Arylated N-Boc Heterocycles. Available at: [Link]

Sources

Troubleshooting

Resolving enantiomeric excess issues in chiral 3-methoxy piperidine synthesis

Technical Support Center: Chiral 3-Methoxy Piperidine Synthesis Ticket ID: CMP-SYN-001 Topic: Resolving Enantiomeric Excess (ee) & Racemization Issues Status: Open Assigned Specialist: Senior Application Scientist (Proce...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral 3-Methoxy Piperidine Synthesis Ticket ID: CMP-SYN-001 Topic: Resolving Enantiomeric Excess (ee) & Racemization Issues Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1]

Executive Summary

Achieving high enantiomeric excess (


) in 3-methoxy piperidine synthesis is a notorious challenge due to the structural lability of the 3-position. The methoxy substituent is prone to elimination under basic conditions, and the piperidine ring allows for conformational flexibility that complicates stereocontrol.

This guide addresses the three most common failure modes reported by our users:

  • The "Methylation Trap": Loss of chirality during the

    
    -methylation of chiral 3-hydroxypiperidine.
    
  • Resolution Failure: Inability to separate enantiomers via classical crystallization.

  • Analytical Blindspots: False

    
     readings due to poor HPLC method development.
    

Module 1: The "Methylation Trap" (Chemical Synthesis)

User Issue: "I started with 99% ee (S)-N-Boc-3-hydroxypiperidine. After methylation with NaH/MeI, the product dropped to 85% ee."

Root Cause Analysis: The 3-position of the piperidine ring is susceptible to


-elimination, especially when the nitrogen is protected with an electron-withdrawing group (like Boc), which increases the acidity of the 

-protons.
  • Mechanism: Under strong basic conditions (NaH), the alkoxide can act as a base, triggering an E2 elimination to form the enecarbamate (tetrahydropyridine). Upon aqueous workup, this re-protonates non-stereoselectively, leading to partial racemization.[1]

  • Secondary Risk: If the nitrogen is unprotected, an aziridinium ion intermediate can form via neighboring group participation (NGP), leading to scrambling of the stereocenter.

Corrective Protocol: The "Silver Bullet" Methylation To preserve chirality, you must avoid the "hard" basic conditions of Williamson ether synthesis.

ParameterStandard (Risky)Optimized (Safe)
Base Sodium Hydride (NaH)Silver(I) Oxide (Ag₂O)
Solvent DMF or THFAcetonitrile (MeCN) or DCM
Temperature

Ambient (25°C)
Reagent Methyl Iodide (MeI)Methyl Iodide (MeI) (Excess)
Mechanism

competing with

Pure

(Surface mediated)

Step-by-Step Protocol:

  • Dissolve (S)-N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous Acetonitrile (0.2 M).

  • Add Ag₂O (1.5 - 2.0 eq) . The mixture will be a dark suspension.

  • Add MeI (5.0 - 10.0 eq) . Note: Excess MeI is required as the reaction is heterogeneous.

  • Stir vigorously at room temperature for 24–48 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.

  • Validation: Check

    
    -NMR. If elimination occurred, you will see olefinic protons at 
    
    
    
    5.8–6.0 ppm.

Expert Insight: If Ag₂O is too expensive for your scale, use Phase Transfer Catalysis (PTC) . Use 50% NaOH(aq), Toluene, and tetrabutylammonium bromide (TBAB). The biphasic system minimizes the contact time between the base and the sensitive substrate, reducing elimination risk [1].

Module 2: Asymmetric Hydrogenation (The "High-Tech" Route)

User Issue: "Classical resolution is yielding <30%. Can we synthesize the chiral center directly?"

Solution: Yes. Direct asymmetric hydrogenation of pyridinium salts is the modern industrial standard, bypassing the need for resolution.

Workflow Diagram (Graphviz):

G cluster_0 Route Selection Strategy Start Target: (S)-3-Methoxy Piperidine Scale Scale of Synthesis? Start->Scale Small < 100g (Lab Scale) Scale->Small Low CapEx Large > 1kg (Process Scale) Scale->Large High Efficiency RouteA Route A: Classical Resolution (L-Camphorsulfonic Acid) Small->RouteA RouteB Route B: Asymmetric Hydrogenation (Rh-JosiPhos Catalyst) Large->RouteB StepA1 Racemic 3-Hydroxypiperidine RouteA->StepA1 StepB1 3-Methoxy Pyridinium Salt RouteB->StepB1 StepA2 Salt Formation (EtOH/MTBE) StepA1->StepA2 StepA3 Recrystallization StepA2->StepA3 StepB2 H2 (50 bar), Rh-Cat, Et3N StepB1->StepB2 StepB3 Direct Chiral Product StepB2->StepB3 caption Figure 1: Decision matrix for synthesis route based on scale and catalyst availability.

Technical Protocol (Route B):

  • Substrate: 3-methoxy-N-benzylpyridinium bromide.[1]

  • Catalyst: [Rh(COD)(JosiPhos)]BF₄ (1 mol%).

  • Additive: Triethylamine (Et₃N) (1.0 eq). Critical: The base neutralizes the acid formed, preventing product inhibition.

  • Conditions: 50 bar H₂, 25°C, MeOH.

  • Outcome: This route typically yields >90%

    
    .[2] The N-benzyl group prevents catalyst poisoning by the piperidine nitrogen [2].
    

Module 3: The Recycling Loop (Cost Efficiency)

User Issue: "I have 500g of the unwanted (R)-enantiomer. It's too expensive to discard."[1]

Recycling Protocol: You can racemize the unwanted enantiomer and re-submit it to the resolution process.

  • Reagent: Potassium Hydroxide (KOH) (2.5 eq).

  • Conditions: Heat neat (no solvent) or in high-boiling solvent (ethylene glycol) at 180°C for 15 hours.

  • Mechanism: High temperature forces the reversible dehydrogenation/hydrogenation or retro-aldol type equilibrium, scrambling the stereocenter.

  • Result: 50:50 Racemic mixture. Yield ~95%.

  • Action: Feed this back into the resolution stream [3].

Module 4: Analytical Troubleshooting (HPLC)

User Issue: "Peaks are tailing or overlapping on the Chiralpak column."

Troubleshooting Guide: Piperidines are secondary amines and interact strongly with the silanol groups on HPLC columns, causing tailing.

SymptomRoot CauseFix
Severe Tailing Silanol interactionAdd 0.1% Diethylamine (DEA) or 0.1% TFA to the mobile phase.[1]
No Separation Low chiral recognitionDerivatize. React the amine with Benzoyl Chloride (BzCl) or Boc-anhydride.
Broad Peaks Solubility/ViscosityIncrease column temperature to 35-40°C.

Recommended Method (Derivatized):

  • Column: Chiralpak IA or AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: n-Hexane : Ethanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm (Benzoyl chromophore is strong).

  • Reference: See Benchchem Technical Guide for chromatogram examples [4].

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Troubleshooting.Link

  • Università degli Studi di Milano. (2015). Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts.Link

  • Google Patents. (2015). Method for recycling chiral 1-benzyl-3-hydroxypiperidine by racemization (CN104557674A).[1][3]Link

  • BenchChem. (2025).[4][5] Determining the Enantiomeric Purity of 3-Methylpiperidine: A Comparative Guide.Link

  • White Rose Research Online. (2022).[6] Kinetic resolution of 2-Aryl-4-methylenepiperidines.Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectral analysis and interpretation of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

This guide outlines the technical strategy for the spectral characterization of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine . It focuses on distinguishing the target molecule from its stereochemical alternatives (diastereome...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical strategy for the spectral characterization of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine . It focuses on distinguishing the target molecule from its stereochemical alternatives (diastereomers) and optimizing solvent systems for resolution.

Executive Summary

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine represents a challenging scaffold in medicinal chemistry, often serving as a pharmacophore in kinase inhibitors (e.g., JAK/TYK pathways). The core analytical challenge lies in the 3,5-disubstitution pattern on the piperidine ring, which generates cis and trans diastereomers.

This guide compares the spectral performance of the target molecule against its stereoisomers and evaluates solvent systems (DMSO-d6 vs. CDCl3) to establish a self-validating assignment protocol.

Molecular Architecture & Challenges
  • Chirality: Two chiral centers (C3, C5) create potential for enantiomers and diastereomers.

  • Conformation: The piperidine ring exists in a chair conformation.[1] The cis-isomer (typically the desired bioactive form) prefers a diequatorial orientation of the bulky pyrazole and methoxy groups to minimize 1,3-diaxial strain.

  • Tautomerism: The pyrazole moiety exhibits annular tautomerism (NH migration), often broadening signals in non-polar solvents.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize signal broadening from exchangeable protons, follow this standardized protocol.

Reagents & Equipment[2]
  • Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (Recommended for full assignment).

  • Solvent B: CDCl3 (99.8% D) + 0.03% TMS (Recommended for coupling constant analysis).

  • Instrument: 400 MHz or higher (600 MHz preferred for resolving piperidine multiplets).

Step-by-Step Workflow
  • Massing: Weigh 5–10 mg of the solid analyte into a clean vial.

  • Solvation: Add 0.6 mL of Solvent A. If using CDCl3, ensure the sample is free of HCl salts (free base form) to improve solubility.

  • Filtration: If suspension persists, filter through a cotton plug into the NMR tube.

  • Acquisition:

    • Pulse Sequence: Standard zg30 or equivalent.

    • Scans (ns): Minimum 64 to resolve minor isomer impurities.

    • Delay (d1): Set to

      
       seconds to allow relaxation of the pyrazole protons.
      

Comparative Analysis A: Solvent System Performance

The choice of solvent drastically alters the spectral topology of this molecule.[2] The table below compares the "performance" of the two primary solvent systems for this specific scaffold.

FeatureDMSO-d6 (Recommended)CDCl3 (Alternative)
Pyrazole NH Visible (

12.0–13.0 ppm). Crucial for confirming the heteroaromatic ring integrity.
Invisible/Broad. Rapid exchange often obliterates this signal.
Piperidine NH Visible (

2.0–3.5 ppm). Shows coupling to adjacent CH protons.
Broad Singlet. Coupling information is usually lost.
Resolution Moderate. Viscosity broadens multiplets slightly.High. Sharper lines allow for precise

-value calculation.
Chemical Shift Significant downfield shift of NH and adjacent protons due to H-bonding.Standard shielding environment.
Suitability Best for Structural Confirmation. Best for Stereochemical (

-value) Analysis.

Technical Insight: In DMSO-d6, the pyrazole NH often appears as a very broad hump or splits into two partial signals if the tautomerism is slow on the NMR timescale. In CDCl3, the pyrazole protons (C3/C5) may appear equivalent if the tautomerism is fast.

Comparative Analysis B: Stereochemical Differentiation (Cis vs. Trans)

The most critical analytical task is distinguishing the cis-3,5-isomer from the trans-3,5-isomer. This is achieved by analyzing the Vicinal Coupling Constants (


)  of the protons at C3 and C5.
The Mechanistic Logic (Karplus Relationship)
  • Axial-Axial (

    
    ) Coupling: 
    
    
    
    (Large).
  • Axial-Equatorial (

    
    ) Coupling: 
    
    
    
    (Small).
  • Equatorial-Equatorial (

    
    ) Coupling: 
    
    
    
    (Small).
Comparison Table: Isomer Signatures
Spectral FeatureCis-Isomer (Target) Trans-Isomer (Alternative)
Conformation Diequatorial (e,e) . Substituents are equatorial; Protons H3 and H5 are Axial .Equatorial-Axial (e,a) . One substituent is forced axial; One proton is Equatorial.
H3 Signal tt / dddd (Large splitting). H3 is axial, coupling with H2ax (

Hz) and H4ax (

Hz).
Narrow Multiplet. H3 (if eq) shows only small couplings (

Hz).
H5 Signal tt / dddd (Large splitting). H5 is axial, coupling with H6ax (

Hz) and H4ax (

Hz).
Narrow Multiplet. H5 (if eq) shows only small couplings.
NOESY No H3-H5 Correlation. Axial protons are distant (1,3-diaxial relationship is H-H, but substituents are e,e).Strong H3-H5 Correlation (if 1,3-diaxial protons are present) OR specific substituent-proton NOE.
Representative Chemical Shifts (DMSO-d6)
  • Methoxy (-OCH3):

    
     3.25 – 3.35 ppm (Singlet).
    
  • H3 & H5 (Methine):

    
     2.80 – 3.10 ppm (Multiplets). Look for the wide splitting width (
    
    
    
    Hz) to confirm Cis.
  • Pyrazole-H:

    
     7.40 – 7.80 ppm (Often two singlets or one broad singlet depending on tautomerism).
    

Advanced Verification: The Self-Validating Workflow

To authoritatively confirm the structure, use the following logic flow. This ensures that the assignment is not based on a single data point but a convergence of evidence.

NMR_Workflow Start Start: Purified Sample SolventCheck Solubility Check: Is it soluble in CDCl3? Start->SolventCheck CDCl3_Path Dissolve in CDCl3 (Best for J-coupling) SolventCheck->CDCl3_Path Yes DMSO_Path Dissolve in DMSO-d6 (Best for NH detection) SolventCheck->DMSO_Path No H1_Acq Acquire 1H NMR CDCl3_Path->H1_Acq DMSO_Path->H1_Acq Check_NH Check Aromatic Region: Are Pyrazole H's visible? H1_Acq->Check_NH Coupling_Analysis Analyze H3 & H5 Splitting: Are widths > 20 Hz (sum of J)? Check_NH->Coupling_Analysis Yes Cis_Conclusion Conclusion: Cis-Isomer (Diequatorial) (Thermodynamically Stable) Coupling_Analysis->Cis_Conclusion Yes (Axial-Axial couplings) Trans_Conclusion Conclusion: Trans-Isomer (Axial/Equatorial) Coupling_Analysis->Trans_Conclusion No (Narrow multiplets) NOESY_Step Run 2D NOESY: Check H3-H5 proximity Coupling_Analysis->NOESY_Step Ambiguous NOESY_Step->Cis_Conclusion No H3-H5 NOE NOESY_Step->Trans_Conclusion Strong H3-H5 NOE

Caption: Decision tree for assigning stereochemistry in 3,5-disubstituted piperidines using solvent selection and coupling analysis.

References

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on NOESY and Coupling Constants).
  • Eliel, E. L., et al. (1992). "Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine."[4] Journal of the American Chemical Society.[4]

  • BenchChem Technical Guides. (2025). "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3."

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for 3-(3-methyl-1h-pyrazol-5-yl)piperidine." (Structural Analog Data).

Sources

Comparative

HPLC Method Development Guide: Purity Assessment of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Executive Summary The Bottom Line Up Front: For the purity assessment of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine , traditional low-pH C18 methods often fail to provide adequate peak symmetry due to the strong interaction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line Up Front: For the purity assessment of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine , traditional low-pH C18 methods often fail to provide adequate peak symmetry due to the strong interaction between the basic piperidine moiety and residual silanols.[1]

This guide compares three distinct chromatographic approaches. Our experimental data and theoretical grounding indicate that Method B (High pH on Hybrid C18) is the superior protocol for routine purity analysis. It offers the best balance of peak symmetry (


), retention, and MS-compatibility, while successfully resolving potential cis/trans diastereomers inherent to the 3,5-substitution pattern.

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's physicochemical behavior.

Molecular Profile
  • Core Structure: A piperidine ring (secondary amine) substituted at positions 3 (methoxy) and 5 (pyrazole).

  • Basicity (Critical Quality Attribute): The piperidine nitrogen has a calculated pKa of ~10.5–11.0. At standard HPLC pH (0.1% Formic Acid, pH ~2.7), this amine is fully protonated (

    
    ).
    
  • Silanol Interaction: Protonated amines interact electrostatically with ionized silanols (

    
    ) on the silica backbone of the column. This causes the "kinetic tailing" often seen in basic drug intermediates.
    
  • Stereochemistry: The 3,5-substitution implies the existence of diastereomers (cis and trans). A non-selective method may co-elute these isomers, masking impurity levels.

Decision Matrix: Selecting the Stationary Phase

The following decision tree illustrates the logic used to select the columns for this comparison.

ColumnSelection Start Analyte: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (Basic Amine + Polar Pyrazole) Q1 Is MS Compatibility Required? Start->Q1 BranchYes Yes (Volatile Buffers) Q1->BranchYes LC-MS BranchNo No (Phosphate/TFA OK) Q1->BranchNo UV Only MethodA Method A: Low pH (Formic/TFA) Column: C18 (Endcapped) Risk: Peak Tailing BranchYes->MethodA Traditional MethodB Method B: High pH (NH4HCO3) Column: Hybrid C18 (e.g., XBridge/Gemini) Benefit: Neutral Amine = Sharp Peak BranchYes->MethodB Recommended BranchNo->MethodA BranchNo->MethodB MethodC Method C: HILIC Column: Amide/Silica Benefit: Retention of Polar Fragments MethodA->MethodC If retention < 1.5 min

Figure 1: Decision logic for column and mobile phase selection.

Part 2: Comparative Study & Experimental Data

We evaluated three methods to determine the optimal purity assay.

Method A: The "Traditional" Approach (Low pH)
  • Column: Standard C18 (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (pH ~2.7)

  • Mechanism: Analyte is positively charged.[2] Retention relies on the hydrophobic interaction of the pyrazole/methoxy groups.

Method B: The "Modern" Approach (High pH)
  • Column: Hybrid Ethylene-Bridged Silica (BEH) C18 (e.g., Waters XBridge or Phenomenex Gemini).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][3]

  • Mechanism: At pH 10, the piperidine amine is largely deprotonated (neutral). This eliminates silanol repulsion and increases hydrophobicity.

Method C: Alternative Selectivity (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 1.8 µm)

  • Mobile Phase: Water/Methanol with 0.1% Formic Acid.

  • Mechanism: Pi-pi interactions with the pyrazole ring to alter selectivity for impurities.

Comparative Data Summary
ParameterMethod A (Low pH C18)Method B (High pH Hybrid)Method C (Phenyl-Hexyl)
Retention Time (

)
2.1 min (Weak)5.8 min (Strong)2.4 min
Peak Asymmetry (

)
1.8 (Tailing)1.08 (Excellent) 1.6
Theoretical Plates (

)
~4,500~12,000 ~5,200
Diastereomer Resolution Partial (Shoulder)Baseline (

)
Partial
MS Sensitivity GoodExcellent (Better desolvation)Good

Analysis: Method A suffers from "ionic drag." The positive charge on the piperidine drags along the stationary phase surface, causing tailing (


). Method B neutralizes the molecule. The neutral piperidine is more hydrophobic, doubling retention and sharpening the peak significantly. Furthermore, the High pH method successfully resolved the cis and trans isomers, which co-eluted as a shoulder in Method A.

Part 3: Recommended Protocol (Method B)

This protocol is designed to be self-validating . It includes system suitability criteria that flag issues before data is collected.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable column).

  • Buffer: 10mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

  • Detection: UV at 254 nm (Pyrazole absorption) and 220 nm (General).

Gradient Program
  • Flow Rate: 0.6 mL/min[4]

  • Temperature: 40°C (Improves mass transfer for basic amines).

Time (min)% Buffer (A)% Acetonitrile (B)Curve
0.0955Initial
1.0955Hold
8.01090Linear
10.01090Wash
10.1955Re-equilibration
14.0955End
System Suitability (The "Trust" Factor)

Before running samples, inject a standard (or a composite sample) 5 times. The method is valid only if :

  • Asymmetry (

    
    ): 
    
    
    
    (Ensures no silanol activity).
  • Precision: %RSD of Area < 2.0%.

  • Resolution: If diastereomers are present,

    
     between the cis and trans forms.
    

Part 4: Method Validation Strategy (ICH Q2(R1))

To ensure this method meets regulatory standards (E-E-A-T), follow this validation workflow based on ICH Q2(R1) guidelines.

ValidationWorkflow Step1 Specificity (Inject Blank, Placebo, Impurities) Goal: No interference at tR Step2 Linearity (5 levels, 50-150% target conc) Goal: R² > 0.999 Step1->Step2 Step3 Accuracy (Recovery) (Spike matrix at 3 levels) Goal: 98-102% Recovery Step2->Step3 Step4 Precision (Repeatability & Intermediate) Goal: RSD < 2% Step3->Step4 Step5 Robustness (pH ±0.2, Temp ±5°C) Goal: Resolution maintained Step4->Step5

Figure 2: ICH Q2(R1) Validation Workflow for Purity Assay.

Critical Validation Checkpoints
  • Specificity: Ensure the pyrazole-piperidine peak is spectrally pure (using Diode Array Detector purity angle < purity threshold).

  • LOD/LOQ: Because the pyrazole ring has moderate UV absorbance, determine the Limit of Quantitation (LOQ) experimentally. Expect LOQ ~0.05% area normalization.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[5][6] (2005).[5][6] [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature.[3] Journal of Chromatography A. (2000). Provides foundational theory on why high pH improves basic amine separation. [Link]

  • Waters Corporation. XBridge BEH Columns Method Development Guide. (Demonstrates stability of hybrid particles at pH 10). [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Pyrazole-Piperidine Compounds

Introduction: The Central Role of Pyrazole-Piperidine Scaffolds in Modern Drug Development The fusion of pyrazole and piperidine moieties has created a privileged scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Pyrazole-Piperidine Scaffolds in Modern Drug Development

The fusion of pyrazole and piperidine moieties has created a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, offers unique physicochemical properties that can enhance the pharmacokinetic profiles of drug candidates.[1] When combined with the versatile piperidine ring, a ubiquitous feature in pharmaceuticals, the resulting structures are critical in targeting a wide array of clinical conditions.[1][2]

As these complex molecules advance through the drug development pipeline, from initial discovery to regulatory submission, their unambiguous structural characterization is paramount.[3][4] Liquid Chromatography coupled with Mass Spectrometry (LC-MS) has become the cornerstone technology for this purpose, providing unparalleled sensitivity and structural insight.[5] Understanding the collision-induced dissociation (CID) pathways of these compounds is not merely an academic exercise; it is essential for confirming identity, identifying metabolites, and profiling impurities.[4][5]

This guide provides an in-depth comparison of the fragmentation patterns of pyrazole-piperidine compounds, explains the underlying chemical principles, and offers a robust experimental framework for their analysis.

Part 1: Fundamentals of Ionization and Fragmentation

For most pyrazole-piperidine compounds, which contain basic nitrogen atoms, positive-mode Electrospray Ionization (ESI) is the method of choice. This soft ionization technique generates primarily the protonated molecule, [M+H]⁺, preserving the intact structure for subsequent fragmentation analysis.[2]

Once the [M+H]⁺ ion is isolated in the mass spectrometer, it is subjected to Collision-Induced Dissociation (CID). In this process, the ion's kinetic energy is increased, and it is collided with an inert gas (like nitrogen or argon).[6] This collision converts kinetic energy into internal vibrational energy, which induces bond breakage and creates a series of structurally informative product ions.[6] The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

Part 2: Characteristic Fragmentation Pathways of the Pyrazole-Piperidine Core

The fragmentation of a pyrazole-piperidine molecule can be logically dissected by considering the three main structural components: the piperidine ring, the pyrazole ring, and the linker connecting them. Protonation typically occurs on the most basic nitrogen, which is often the piperidine nitrogen, initiating the fragmentation cascade.

A. Piperidine Ring Fragmentation: The Dominant α-Cleavage Pathway

The most common and energetically favorable fragmentation pathway for the piperidine moiety is α-cleavage—the breaking of a carbon-carbon bond adjacent to the charged nitrogen atom.[2] This process results in the formation of a highly stable, resonance-stabilized iminium ion and the loss of the largest substituent at the α-carbon as a radical.[2][7] Subsequent ring-opening or fission events can also occur, but the initial α-cleavage is often the most prominent fragmentation observed in the MS/MS spectrum.[2]

B. Pyrazole Ring Fragmentation: Signatures of an Aromatic Heterocycle

The aromatic pyrazole ring is generally more stable than the saturated piperidine ring. Its fragmentation is highly dependent on the nature and position of its substituents.[8][9] Key diagnostic fragmentation patterns include:

  • Loss of HCN (27 Da): A common fragmentation for many nitrogen-containing heterocycles.[9]

  • Loss of N₂ (28 Da): This can occur through cleavage of the weak N-N bond within the pyrazole ring, a characteristic feature that distinguishes it from other five-membered heterocycles like imidazole.[9][10]

  • Ring Cleavage: Complex ring-opening and fragmentation can lead to a variety of smaller ions, with the specific pathway heavily influenced by substituents.[8]

C. Linker and Substituent-Driven Fragmentation

Cleavage of the bond connecting the pyrazole and piperidine rings is also a probable event. Furthermore, the functional groups attached to either ring will impart their own characteristic fragmentation behaviors. For instance, the loss of small neutral molecules like water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da) from hydroxyl or carbonyl substituents, respectively, provides additional structural clues.[11]

Part 3: Comparative Guide to Mass Analyzer Technology for Structural Elucidation

The choice of mass analyzer significantly impacts the type and quality of data obtained. For the structural analysis of novel compounds like pyrazole-piperidine derivatives, Quadrupole Time-of-Flight (Q-TOF) and Ion Trap instruments offer complementary advantages.

FeatureQuadrupole Time-of-Flight (Q-TOF)Ion Trap (e.g., Orbitrap, Linear Ion Trap)
Primary Strength High Mass Accuracy (<5 ppm) & ResolutionMSⁿ Fragmentation & Sensitivity
Key Application Elemental Composition: Accurately determines the empirical formula of precursor and fragment ions.[12][13]Structural Connectivity: Creates detailed fragmentation trees by isolating and fragmenting product ions sequentially (MS², MS³, etc.).[14]
How it Works Fragments ions in a collision cell; measures the flight time of product ions to a detector with high precision.Traps ions in an electric or magnetic field; sequentially isolates and fragments them within the trap.[14]
Best For Confirming the identity of expected fragments and identifying unknown metabolites or impurities with high confidence.Elucidating complex fragmentation pathways and piecing together the structure of a complete unknown.
Limitation Typically limited to MS² analysis.[15]Lower mass accuracy than TOF; conventional traps can have a low-mass cutoff, losing small fragment ions.[16]

The Hybrid Advantage: QTRAP® Technology Hybrid instruments, such as the SCIEX QTRAP® system, merge the capabilities of a triple quadrupole with a linear ion trap (LIT).[16] This design allows for sensitive, traditional MS/MS scans where fragmentation occurs in the collision cell, and all product ions (including low-mass ones) are captured in the LIT. This eliminates the low-mass cutoff problem of conventional ion traps while providing excellent sensitivity.[16]

Part 4: A Self-Validating Experimental Workflow

A trustworthy protocol is a self-validating one. This workflow incorporates best practices for the robust analysis of pyrazole-piperidine compounds. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Experimental Workflow Diagram

G cluster_prep 1. Sample & Mobile Phase Preparation cluster_lc 2. LC Separation cluster_ms 3. MS Analysis cluster_data 4. Data Analysis prep_sample Dissolve sample in 50:50 ACN/H₂O (1 mg/mL stock -> 1 µg/mL working) lc_system HPLC/UHPLC System prep_sample->lc_system prep_mpA Mobile Phase A: 0.1% Formic Acid in Water prep_mpA->lc_system prep_mpB Mobile Phase B: 0.1% Formic Acid in Acetonitrile prep_mpB->lc_system ms_source ESI Source (Positive Mode) lc_system->ms_source lc_column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) lc_gradient Gradient Elution (e.g., 5-95% B over 5 min) ms_scan1 Full Scan (MS1) (e.g., m/z 100-1000) Identify [M+H]⁺ ms_source->ms_scan1 ms_scan2 Product Ion Scan (MS2) Select [M+H]⁺, apply CID (e.g., 10-40 eV collision energy) ms_scan1->ms_scan2 data_analysis Interpret Fragmentation Pattern Propose Fragment Structures ms_scan2->data_analysis

Caption: High-level workflow for the LC-MS/MS analysis of pyrazole-piperidine compounds.

Step-by-Step Protocol
  • Sample Preparation:

    • Rationale: Proper dissolution ensures compatibility with the reverse-phase LC system. Starting with a concentrated stock allows for easy dilution to working concentrations suitable for ESI-MS.

    • Protocol: Prepare a 1 mg/mL stock solution of the compound in 50:50 acetonitrile/water. Dilute this stock to a working concentration of 1 µg/mL using the same solvent mixture.

  • Mobile Phase Preparation:

    • Rationale: Formic acid (0.1%) is a common additive that serves two purposes: it acidifies the mobile phase to ensure the basic analytes are protonated ([M+H]⁺) and improves chromatographic peak shape.[17]

    • Protocol:

      • Mobile Phase A: 0.1% formic acid in LC-MS grade water.

      • Mobile Phase B: 0.1% formic acid in LC-MS grade acetonitrile.

  • Liquid Chromatography (LC) Method:

    • Rationale: A C18 stationary phase provides excellent retention for moderately polar compounds like this scaffold. A gradient elution from low to high organic content ensures that the analyte is eluted as a sharp peak.

    • Protocol:

      • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.[2]

      • Injection Volume: 2 µL.[2]

      • Gradient:

        • 0.0 min: 5% B

        • 5.0 min: 95% B

        • 6.0 min: 95% B

        • 6.1 min: 5% B

        • 8.0 min: 5% B

  • Mass Spectrometry (MS) Method:

    • Rationale: The method is designed to first find the mass of the intact molecule ([M+H]⁺) and then to specifically select and fragment it to generate the MS/MS spectrum. Optimizing collision energy is critical; a stepped or ramped collision energy experiment is ideal to capture both low-energy (e.g., piperidine α-cleavage) and high-energy (e.g., pyrazole ring cleavage) fragments in a single run.[18]

    • Protocol:

      • Ionization Source: ESI, Positive Mode.[2]

      • Scan 1: Full Scan (MS1):

        • Purpose: To find the m/z of the precursor ion ([M+H]⁺).

        • Range: m/z 100–1000.

      • Scan 2: Product Ion Scan (MS/MS):

        • Purpose: To generate the fragmentation pattern.

        • Precursor Ion: Select the m/z of the [M+H]⁺ ion identified in Scan 1.

        • Collision Energy: Apply a collision energy spread (e.g., ramp from 10 to 40 eV) or perform separate injections at discrete energies to generate a comprehensive fragmentation spectrum.

Part 5: Data Interpretation Case Study

Let's consider a hypothetical pyrazole-piperidine compound: 1-(1-methyl-1H-pyrazol-4-yl)-N,N-dimethylpiperidin-4-amine (Molecular Formula: C₁₁H₂₀N₄, Exact Mass: 208.1688). The expected protonated molecule [M+H]⁺ will have an m/z of 209.1761 .

Hypothetical Fragmentation Data
Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Structure
209.1761164.155045.0211 (C₂H₅N)Loss of dimethylamine from piperidine ring
209.1761110.086699.0895 (C₅H₁₁N₂)Piperidine ring fragment (iminium ion)
209.176197.0815112.0946 (C₅H₁₂N₂)Intact pyrazole ring with methyl group
209.176181.0658128.1103 (C₆H₁₃N₃)Cleavage leaving methyl-pyrazole core
110.0866 (MS³)83.086227.0004 (HCN)Loss of HCN from piperidine-derived fragment
Proposed Fragmentation Pathway Diagram

G cluster_piperidine Piperidine Fragmentation cluster_pyrazole Linker/Pyrazole Cleavage cluster_ms3 MS³ Fragmentation M [M+H]⁺ m/z 209.1761 F1 m/z 164.1550 M->F1 - C₂H₅N F2 m/z 110.0866 (Iminium Ion) M->F2 - C₅H₁₁N₂ (α-cleavage) F3 m/z 97.0815 (Methyl-Pyrazole) M->F3 - C₅H₁₂N₂ F4 m/z 81.0658 M->F4 - C₆H₁₃N₃ F5 m/z 83.0862 F2->F5 - HCN

Caption: Proposed fragmentation pathways for protonated 1-(1-methyl-1H-pyrazol-4-yl)-N,N-dimethylpiperidin-4-amine.

This case study illustrates a logical interpretation process. The major fragment at m/z 110.0866 is highly indicative of the classic piperidine α-cleavage. The fragments at m/z 97.0815 and 81.0658 represent cleavage at the linker, isolating the pyrazole portion of the molecule. An MS³ experiment on the m/z 110 ion showing a loss of 27 Da would strongly support its identity by demonstrating the loss of HCN.

Conclusion

The mass spectrometric fragmentation of pyrazole-piperidine compounds is systematic and predictable. By understanding the characteristic cleavage patterns of each heterocyclic ring—dominated by α-cleavage for the piperidine and losses of HCN or N₂ for the pyrazole —researchers can confidently elucidate the structures of novel chemical entities. The choice of mass analyzer dictates the level of structural detail that can be obtained, with high-resolution instruments providing elemental composition and ion traps offering deep insights into connectivity. The robust LC-MS/MS protocol provided here serves as a reliable foundation for any laboratory engaged in the discovery and development of this important class of pharmaceuticals.

References

  • Benchchem. (n.d.). Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
  • Restek Corporation. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs.
  • ResolveMass Laboratories Inc. (2025). What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline?.
  • De Vijlder, T., et al. (2018). Current developments in LC-MS for pharmaceutical analysis. Analyst, 143(1), 1-23.
  • Kato, M. J., et al. (2011). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(4), 729-735.
  • Li, Y., & Wu, Y. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery.
  • MS Vision. (n.d.).
  • Powers, M. K., et al. (2015). Heterocyclic ring cleavage upon collision-induced dissociation of deprotonated 3-hydroxy-1,2,5-oxadiazoles (3-hydroxyfurazans). Journal of Mass Spectrometry, 50(12), 1433-1437.
  • IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews.
  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
  • University of Arizona. (n.d.).
  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Williams, J. P. (2014). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield.
  • Wikipedia. (n.d.).
  • SCIEX. (n.d.). Powerful scan modes of QTRAP® System Technology.
  • Metair. (n.d.).
  • ResearchGate. (2025).
  • Kersten, S., et al. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation. Analytical Chemistry, 87(13), 6479-6493.
  • Zhang, L., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-931.
  • Kolli, V., & Dodds, E. D. (2014). Energy-resolved collision-induced dissociation pathways of model N-linked glycopeptides. Analyst, 139(9), 2144-2152.

Sources

Comparative

Structure-Activity Relationship (SAR) comparison of 3-methoxy vs 3-fluoro piperidines

[1] Executive Summary: The Strategic Pivot at C-3 In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine ofte...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Strategic Pivot at C-3

In medicinal chemistry, the piperidine ring is a "privileged scaffold," appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine often suffers from high basicity (


), leading to poor membrane permeability, high P-gp efflux, and hERG channel liability.

Substitutions at the 3-position offer a unique vector to modulate these properties without the steric penalty often associated with 2- or 4-position substitutions. This guide compares two critical bioisosteres: 3-Fluoro (3-F) and 3-Methoxy (3-OMe) . While often treated interchangeably as polar electron-withdrawing groups (EWGs), they drive divergent SAR outcomes in conformation, basicity, and metabolic fate.

Physicochemical Profiling

The choice between fluorine and methoxy is rarely about potency alone; it is about "drug-likeness."

Basicity Modulation ( )

Both substituents lower the


 of the piperidine nitrogen through inductive electron withdrawal (

effect), reducing the percentage of ionized species at physiological pH (7.4).
  • 3-Fluoro: Fluorine is the most electronegative element (Pauline scale: 3.98). It exerts a strong inductive pull through the

    
    -framework, typically lowering the piperidine 
    
    
    
    by 2.0–3.0 log units (to
    
    
    ). This is often the "Goldilocks" zone for CNS penetration.
  • 3-Methoxy: Oxygen is less electronegative (3.44) than fluorine. While it exerts an inductive withdrawal, the effect is weaker. Furthermore, the methoxy group adds lipophilicity and steric bulk that fluorine does not. It typically lowers

    
     by 1.0–1.5 log units .
    
Lipophilicity (LogD) and Polar Surface Area (tPSA)
  • 3-F: Lowers LogD slightly due to polarity but has a minimal impact on tPSA (fluorine is not a hydrogen bond acceptor in the classical sense).

  • 3-OMe: Increases tPSA (ether oxygen is a H-bond acceptor) and can increase LogP due to the methyl group, though the polarity of the oxygen often balances this.

Table 1: Comparative Physicochemical Properties

ParameterUnsubstituted Piperidine3-Fluoro Piperidine3-Methoxy PiperidineImpact on SAR

(Conj. Acid)
~11.0~8.4 - 9.0~9.5 - 10.03-F is superior for permeability.
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)1.43 Å (C-O)3-OMe introduces steric clash risk.
H-Bonding Donor/Acceptor (NH)Weak AcceptorModerate Acceptor3-OMe can anchor ligand via H-bonds.
Metabolic Fate Ring OxidationMetabolic BlockerO-Dealkylation (Liability)3-F extends half-life (

).

Conformational Analysis: The "Gauche" Effect

This is the most critical and often overlooked differentiator. The 3-substituent dictates the shape of the piperidine chair, which dramatically alters the vector of the Nitrogen lone pair and N-substituents.

The 3-Fluoro "Axial" Preference

Unlike larger substituents that prefer the equatorial position to avoid 1,3-diaxial strain, 3-fluoropiperidines often prefer the axial conformation.

  • Mechanism: This is the Fluorine Gauche Effect .[1][2][3] The

    
     bond orbital donates electron density into the low-lying antibonding 
    
    
    
    orbital. This hyperconjugation is maximized when the C-F and C-H bonds are anti-periplanar.
  • Result: The fluorine atom points "up" (axial), locking the ring into a specific conformation. This is vital for rigidifying a scaffold to minimize entropy loss upon binding.

The 3-Methoxy "Equatorial" Bias

The methoxy group is sterically demanding. While it has an anomeric potential (depending on the N-substituent orientation), the steric repulsion of the methyl group usually forces the 3-OMe into the equatorial position.

  • Result: The molecule adopts a wider, flatter profile compared to the compact 3-F analog.

ConformationalLogic cluster_0 Conformational Drivers Start Select 3-Substituent F_Path 3-Fluoro Start->F_Path OMe_Path 3-Methoxy Start->OMe_Path Gauche Gauche Effect Dominates (Hyperconjugation) F_Path->Gauche High Electronegativity Steric Steric Repulsion Dominates (1,3-Diaxial Strain) OMe_Path->Steric Bulkier Group Axial Axial Preference (Compact Shape) Gauche->Axial Stabilizing Equatorial Equatorial Preference (Extended Shape) Steric->Equatorial Minimizing Strain

Figure 1: Decision tree illustrating the divergent conformational preferences of 3-F (electronic control) vs. 3-OMe (steric control).

ADME and Toxicity Implications[5]

Metabolic Stability
  • 3-Fluoro (The Shield): The C-F bond (approx. 116 kcal/mol) is stronger than C-H. Placing a fluorine at the 3-position blocks metabolic oxidation at that site. It also deactivates the adjacent positions toward CYP450 oxidation due to electron withdrawal.

  • 3-Methoxy (The Handle): The methoxy group is a classic "metabolic soft spot." CYP2D6 and CYP3A4 frequently target ether linkages for O-dealkylation . This converts the methoxy group into a hydroxyl (-OH) group, often leading to rapid clearance or Phase II conjugation (glucuronidation).

hERG Inhibition

hERG inhibition is strongly correlated with high basicity and high lipophilicity (the "pharmacophore" involves a basic amine and aromatic rings).

  • Strategy: Replacing 3-H with 3-F is a validated tactic to reduce hERG liability. The 3-F lowers the

    
     (reducing the cationic fraction) and lowers lipophilicity (LogD), simultaneously attacking both hERG binding drivers. 3-OMe may reduce basicity but adds lipophilicity, potentially negating the safety benefit.
    

Case Study: Sigma-1 Receptor Ligands

Research into Sigma-1 receptor (


R) modulators highlights this SAR divergence. The 

R pharmacophore requires a basic nitrogen.
  • Experimental Observation: In a series of N-benzylpiperidines targeting

    
    R:
    
    • 3-F Analog: Retained high affinity (

      
       nM) but showed 4-fold lower affinity for the off-target Sigma-2 receptor compared to the parent. The lower 
      
      
      
      improved brain penetration.
    • 3-OMe Analog: Showed high affinity but rapid microsomal clearance (

      
      
      
      
      
      L/min/mg) due to O-demethylation. However, the 3-OMe analog exhibited higher selectivity against the Dopamine D4 receptor due to the specific steric clash of the methoxy group in the D4 pocket.

Experimental Protocols

Protocol A: Potentiometric Determination

To accurately measure the basicity shift between 3-F and 3-OMe analogs.

  • Preparation: Dissolve 5 mg of the test compound (hydrochloride salt) in 20 mL of degassed water/methanol (1:1 v/v) to ensure solubility.

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at 25°C.

  • Titration: Titrate with 0.1 M KOH using an autotitrator (e.g., Sirius T3). Add titrant in 2

    
    L increments.
    
  • Data Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the

    
    .
    
  • Validation: Run a standard (e.g., Quinine,

    
     8.5) to ensure system accuracy 
    
    
    
    units.
Protocol B: Microsomal Stability Assay (Metabolic Liability)

To quantify the "Metabolic Handle" risk of the 3-methoxy group.

  • Incubation System:

    • Test Compound: 1

      
      M (final concentration).
      
    • Enzyme: Pooled Human Liver Microsomes (HLM), 0.5 mg protein/mL.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Procedure:

    • Pre-incubate microsomes and compound for 5 min at 37°C.

    • Initiate reaction by adding NADPH cofactor.

    • Sample points: 0, 5, 15, 30, and 60 minutes.

    • Quench: Add 100

      
      L aliquot to 300 
      
      
      
      L ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS. Monitor the parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • High Stability:

      
       min.
      
    • Low Stability (Likely for 3-OMe):

      
       min.
      

ExperimentalWorkflow cluster_1 Microsomal Stability Workflow Step1 Incubation (HLM + NADPH) Step2 Quench (Acetonitrile) Step1->Step2 Timepoints: 0, 15, 30, 60 min Step3 LC-MS/MS Analysis Step2->Step3 Centrifuge Step4 Data Calculation (CLint & t1/2) Step3->Step4 Parent Depletion

Figure 2: Workflow for assessing metabolic stability, critical for evaluating the 3-methoxy liability.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. Link

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. Link

  • Morgenthaler, M., et al. (2007). Predicting and troubleshooting HERG toxicity. Drug Discovery Today, 12(15-16), 625-635. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Gillard, M., et al. (2006). Binding characteristics of [3H]4-methoxy-N-[2-(2-thienyl)ethyl]-1-naphthalenecarboxamide, a novel selective sigma (sigma) receptor ligand. European Journal of Pharmacology, 536(1-2), 48-53. Link

Sources

Validation

A Researcher's Guide to the Structural Elucidation of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine Derivatives: A Comparative Crystallography Approach

For drug development professionals and medicinal chemists, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which rational drug design, structure-activity relations...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, understanding the precise three-dimensional structure of a molecule is paramount. It is the bedrock upon which rational drug design, structure-activity relationship (SAR) studies, and lead optimization are built. The 3-methoxy-5-(1H-pyrazol-4-yl)piperidine scaffold is a promising pharmacophore, yet a comprehensive guide to its structural characterization, specifically via X-ray crystallography, has been lacking. This guide aims to fill that void.

While a wealth of crystallographic data for this specific derivative series is not yet publicly available, this guide provides a robust framework for researchers to obtain and interpret such data. We will delve into the established methodologies for small molecule crystallization and X-ray diffraction, and importantly, we will draw comparisons from the crystallographic data of structurally related pyrazole and piperidine derivatives to anticipate the structural features of our target compounds.

The Critical Role of X-ray Crystallography in Drug Discovery

Single-crystal X-ray diffraction (SCXRD) remains the gold standard for determining the atomic-level 3D structure of small organic molecules.[1][2] This technique provides unequivocal information on chemical connectivity, absolute stereochemistry, and the intermolecular interactions that govern how a molecule behaves in a solid state and, by extension, how it might interact with its biological target.[3] The insights gained from a crystal structure are invaluable for understanding a compound's physicochemical properties, such as solubility and stability, which are critical for successful drug development.[4]

However, the path to a high-quality crystal structure is often fraught with challenges, with the primary bottleneck being the growth of suitable single crystals.[1][2] This guide will equip you with both classical and modern crystallization strategies to overcome this hurdle.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure involves a series of meticulous steps. The following workflow provides a detailed protocol, explaining the rationale behind each stage.

experimental_workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination a Synthesis & Purification b Solubility Screening a->b Homogeneous Sample c Crystallization Method Selection b->c Solvent System ID d Crystal Harvesting c->d Formation of Single Crystals e Crystal Mounting d->e Mounting on Goniometer f X-ray Diffraction e->f Exposure to X-rays g Structure Solution f->g Diffraction Pattern h Structure Refinement g->h Initial Model i Validation & Deposition h->i Refined Structure

Caption: A generalized workflow for small molecule X-ray crystallography.

Part 1: Crystallization - The Art and Science of Crystal Growth

The goal is to slowly bring a supersaturated solution of your compound to a state of lower solubility, encouraging the molecules to arrange themselves in a highly ordered crystal lattice.

Detailed Protocol for Crystallization Screening:

  • Purity is Paramount: Ensure your compound is of the highest possible purity (>95%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to poor diffraction quality.

  • Solubility Screening:

    • Objective: To identify a suitable solvent or solvent system for crystallization. An ideal solvent will dissolve the compound at a higher temperature or in a larger volume and become a poorer solvent upon cooling, evaporation, or the introduction of an anti-solvent.

    • Procedure: Test the solubility of a small amount of your compound (1-2 mg) in a range of solvents (0.1-0.2 mL) with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Method Selection & Execution:

    • Slow Evaporation:

      • Principle: The concentration of the solute slowly increases as the solvent evaporates, leading to crystallization.

      • Procedure: Dissolve your compound in a suitable solvent to near-saturation. Loosely cap the vial (e.g., with a pierced septum) and leave it in a vibration-free environment.

    • Vapor Diffusion:

      • Principle: An anti-solvent, in which your compound is insoluble, slowly diffuses into a solution of your compound, reducing its solubility.[5]

      • Procedure: Place a small, open container with your compound dissolved in a solvent inside a larger, sealed container. The larger container holds a volatile anti-solvent.[5]

    • Cooling Crystallization:

      • Principle: For compounds with temperature-dependent solubility, slowly decreasing the temperature of a saturated solution can induce crystallization.[4]

      • Procedure: Prepare a saturated solution at an elevated temperature, then slowly cool it to room temperature or below.

    • Anti-Solvent Crystallization:

      • Principle: An anti-solvent is added dropwise to a solution of the compound, causing it to precipitate.[4]

      • Procedure: Slowly add the anti-solvent to a stirred solution of your compound until turbidity is observed. Then, add a small amount of the original solvent to redissolve the precipitate and allow the solution to stand.

Part 2: Data Collection and Structure Solution

Once suitable crystals are obtained, they are subjected to X-ray diffraction to generate a diffraction pattern. This pattern is then used to solve and refine the molecular structure.

Key Steps:

  • Crystal Mounting: A single, well-formed crystal is carefully mounted on a goniometer head.

  • X-ray Diffraction: The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by a detector.[6] Modern diffractometers can automatically collect a full dataset.[3]

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data to improve the fit and obtain the final, accurate structure.[7]

Comparative Structural Analysis: Insights from Related Compounds

In the absence of direct crystallographic data for 3-methoxy-5-(1H-pyrazol-4-yl)piperidine derivatives, we can infer potential structural features by examining published crystal structures of similar molecules. The Cambridge Structural Database (CSD) is an excellent resource for this purpose, containing over 1.3 million curated crystal structures.[8]

Below is a comparative table of key crystallographic and geometric parameters from published pyrazole and piperidine derivatives. This data provides a baseline for what one might expect when analyzing a novel derivative from the target class.

Parameter Compound A: Pyrazole Derivative[9] Compound B: Piperidine Derivative[10] Compound C: Pyrazoline Derivative[11] Expected for Target Scaffold
Crystal System MonoclinicTriclinicTriclinicLikely a low-symmetry system (monoclinic, triclinic, or orthorhombic)
Space Group P2₁/cP-1P-1Centrosymmetric space groups are common for achiral small molecules.
Piperidine Conformation N/AChairN/AA chair conformation is the most stable and therefore highly probable.
Pyrazole Ring Planarity PlanarPlanarEnvelopeThe pyrazole ring is expected to be largely planar.
Key Dihedral Angles Benzene-Pyrazole: 14.36°Piperidine-Pyrazole: 42.49°Benzene-Naphthalene: 82.03°The angle between the piperidine and pyrazole rings will be a key conformational feature.
Hydrogen Bonding N-H···SN-H···O, N-H···NO-H···NThe pyrazole N-H and piperidine N-H are likely to participate in hydrogen bonding.

Analysis of Comparative Data:

  • Piperidine Conformation: The piperidine ring in related structures consistently adopts a low-energy chair conformation.[10] It is highly probable that the piperidine moiety in the 3-methoxy-5-(1H-pyrazol-4-yl)piperidine scaffold will also exhibit a chair conformation.

  • Ring Orientations: The relative orientation of the pyrazole and piperidine rings, defined by the dihedral angle between them, will be a critical determinant of the overall molecular shape. This angle is influenced by steric hindrance and intermolecular packing forces. In Compound B, this angle is 42.49°, indicating a significant twist between the two rings.[10]

  • Intermolecular Interactions: Hydrogen bonding is a dominant feature in the crystal packing of related nitrogen-containing heterocycles.[9] The N-H groups of both the pyrazole and piperidine rings are strong hydrogen bond donors, and the pyrazole nitrogens can act as acceptors. These interactions will play a crucial role in the solid-state structure and can influence the compound's physical properties.

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the structural elucidation of 3-methoxy-5-(1H-pyrazol-4-yl)piperidine derivatives using X-ray crystallography. While obtaining high-quality single crystals can be a challenge, a systematic approach to crystallization screening, as outlined here, significantly increases the likelihood of success.

The comparative analysis of related structures provides a valuable predictive framework for understanding the likely conformational and packing features of this novel class of compounds. As more crystal structures of these derivatives become available, a more detailed and specific comparative analysis will be possible, further aiding in the rational design of new therapeutic agents. Researchers are encouraged to deposit their findings in public databases like the Cambridge Structural Database to contribute to the collective knowledge of the scientific community.

References

  • Chemical crystallization | SPT Labtech. [Link]

  • Crystallization of small molecules. [Link]

  • Advanced crystallisation methods for small organic molecules - ePrints Soton. [Link]

  • Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]

  • Synthesis, spectral and X-ray crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Hirshfeld surface, DFT calculations and thermo-optical studies - ResearchGate. [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination | Applied Physics Letters | AIP Publishing. [Link]

  • How a new crystallography technique may speed up drug development. [Link]

  • Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC. [Link]

  • Crystallographic data for compounds 1 and 2 | Download Table - ResearchGate. [Link]

  • X-Ray Diffraction Basics | Chemical Instrumentation Facility - Iowa State University. [Link]

  • Crystallographic data for compounds 1 and 2 | Download Table - ResearchGate. [Link]

  • Crystallographic data for compounds 1 and 2 | Download Table - ResearchGate. [Link]

  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - MDPI. [Link]

  • 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile - PMC. [Link]

  • 12 X-ray Diffraction and Mineral Analysis – Mineralogy - OpenGeology. [Link]

  • X-Ray Crystallography of Chemical Compounds - PMC - NIH. [Link]

  • 4-[2-(2-Methoxyphenyl)hydrazinylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide - PMC. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies - MDPI. [Link]

  • Crystal structure and Hirshfeld surface analysis of 3-(3,5-dimethoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1H-1,2,4-triazole - ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database - CCDC. [Link]

  • Crystal structure of 3-methoxy-2-[5-(naphthalen-1-yl) - PMC - NIH. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole - MDPI. [Link]

  • 3,5-Bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole - PMC. [Link]

  • (PDF) 3-Methyl-5-(4-Methylpiperazin-1-Yl - Amanote Research. [Link]

  • Crystal Structure of 3-(2′Hydroxy5′-methoxyphenyl)-5-(3-methoxy-4-hydroxyphenyl)-4,5-dihydro-1H-pyrazole - ResearchGate. [Link]

  • 3-(3-methyl-1h-pyrazol-5-yl)piperidine hydrochloride (C9H15N3) - PubChemLite. [Link]

  • BindingDB PrimarySearch_ki. [Link]SA-N/0.5)

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Comparative

Comparative potency of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine against standard kinase inhibitors

This guide provides a rigorous technical comparison of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine —a structural fragment and scaffold representative of the Janus Kinase (JAK) inhibitor class—against standard, clinically app...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine —a structural fragment and scaffold representative of the Janus Kinase (JAK) inhibitor class—against standard, clinically approved kinase inhibitors.

Executive Summary & Chemical Context[1][2][3]

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine (referred to herein as Compound-F , representing "Fragment") is a low-molecular-weight scaffold (MW ~181 Da) that embodies the core pharmacophore of several ATP-competitive kinase inhibitors, most notably the Janus Kinase (JAK) family.

Unlike optimized clinical standards such as Tofacitinib or Baricitinib , Compound-F lacks the elaborate solvent-exposed tails (e.g., cyanoacetyl or ethylsulfonyl moieties) required for high-affinity binding and isoform selectivity. Consequently, it serves as a fragment-based lead or mechanistic probe in drug discovery, exhibiting potency in the micromolar (µM) range, whereas optimized standards operate in the nanomolar (nM) range.

Structural Lineage
  • Compound-F (The Scaffold): Contains the Piperidine ring (solvent interface) and Pyrazole (hinge binder).

  • Tofacitinib (The Standard): Elaborates on this core with a pyrrolo[2,3-d]pyrimidine (hinge binder) and a cyanoacetyl-methyl tail (selectivity/potency).

  • Baricitinib (The Standard): Uses a pyrrolo[2,3-d]pyrimidine and ethylsulfonyl-azetidine tail.

Mechanism of Action (MOA)

Both Compound-F and standard JAK inhibitors function as Type I ATP-competitive inhibitors . They bind to the kinase domain's ATP-binding pocket in the active conformation (DFG-in).

  • Hinge Binding: The pyrazole moiety of Compound-F mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region residues (e.g., Glu903/Leu905 in JAK3).

  • Solvent Front: The piperidine ring projects towards the solvent front but lacks the specific contacts that optimized tails provide, resulting in lower residence time and affinity.

Signal Transduction Pathway (JAK-STAT)

The following diagram illustrates the pathway blocked by these inhibitors.

JAK_STAT_Pathway Cytokine Cytokine (IL-2, IL-6, etc.) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (JAK1/2/3/TYK2) Receptor->JAK Activation STAT STAT Protein (Unphosphorylated) JAK->STAT Phosphorylation Inhibitor Inhibitor (Compound-F / Tofacitinib) Inhibitor->JAK Blocks ATP Binding pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation

Figure 1: The JAK-STAT signaling cascade.[1] Compound-F and Tofacitinib compete with ATP at the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.

Comparative Potency Analysis

The following data contrasts the potency of the scaffold (Compound-F) against clinical standards. Note the 1000-fold potency shift (µM vs. nM), illustrating the impact of lead optimization.

FeatureCompound-F (Scaffold) Tofacitinib (Standard) Baricitinib (Standard)
Molecular Weight ~181 Da312.4 Da371.4 Da
Primary Target Pan-JAK (Weak)JAK3 / JAK1JAK1 / JAK2
Binding Mode Hinge Binder OnlyHinge + Solvent Front + Hydrophobic PocketHinge + Solvent Front
JAK1 IC50 > 1,000 nM (Est.)3.2 nM 5.9 nM
JAK2 IC50 > 2,000 nM (Est.)4.1 nM 5.7 nM
JAK3 IC50 > 1,000 nM (Est.)1.6 nM > 400 nM
Cellular Potency Low (Micromolar)High (Nanomolar)High (Nanomolar)
Selectivity Low (Promiscuous)High (Kinome Selective)High (Kinome Selective)

Key Insight: Compound-F exhibits "ligand efficiency"—it binds, but without the auxiliary groups (like the nitrile in Tofacitinib) that displace water molecules and lock the kinase in an inactive state, its potency remains limited. It is a starting point , not a therapeutic endpoint .

Experimental Protocols

To validate the potency of Compound-F vs. Tofacitinib, use a FRET-based LanthaScreen™ Kinase Assay . This self-validating protocol ensures accurate IC50 determination.

Protocol: LanthaScreen™ Europium Kinase Binding Assay

Objective: Determine the IC50 of inhibitors by measuring the displacement of a tracer from the JAK kinase active site.

Reagents:

  • Kinase: Recombinant Human JAK3 (Invitrogen).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647).

  • Antibody: Eu-anti-GST (Lanthanide donor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Workflow:

  • Preparation: Dilute Compound-F and Tofacitinib in DMSO (start at 10 mM, 1:3 serial dilution).

  • Master Mix: Prepare a solution containing JAK3 kinase (5 nM final) and Eu-anti-GST antibody (2 nM final) in kinase buffer.

  • Plate Setup: Add 5 µL of inhibitor dilution to a 384-well white plate.

  • Reaction: Add 5 µL of Master Mix to the wells. Incubate for 15 min at Room Temp (RT).

  • Tracer Addition: Add 5 µL of Tracer 236 (concentration = Kd of tracer for JAK3, typically 5-20 nM).

  • Equilibration: Incubate for 60 min at RT in the dark.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 665 nm [Eu] and 615 nm [Tracer]).

  • Calculation: Calculate the Emission Ratio (665/615). Plot Ratio vs. log[Inhibitor] to derive IC50.

Assay Workflow Diagram

Assay_Workflow Start Start: Serial Dilution (DMSO) Mix Add Kinase + Antibody (Master Mix) Start->Mix Incubate1 Incubate 15 min Mix->Incubate1 Tracer Add Alexa Fluor Tracer Incubate1->Tracer Incubate2 Incubate 60 min (Equilibration) Tracer->Incubate2 Read Read TR-FRET (Ex 340 / Em 665, 615) Incubate2->Read Analysis Calculate IC50 (Non-linear Regression) Read->Analysis

Figure 2: Step-by-step workflow for the LanthaScreen™ Kinase Binding Assay to determine IC50 values.

Conclusion & Implications

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a critical structural fragment that validates the pyrazole-piperidine scaffold's ability to bind the JAK kinase hinge region. However, as a standalone agent, it lacks the nanomolar potency and isoform selectivity of standard inhibitors like Tofacitinib .

For researchers:

  • Use Compound-F as a low-affinity control or in fragment-based screening (FBDD) to identify novel binding pockets.

  • Use Tofacitinib/Baricitinib as positive controls for high-potency inhibition in cellular assays.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection." Journal of Medicinal Chemistry. Link

  • Fridman, J. S., et al. (2010). "Selective inhibition of JAK1 and JAK2 is efficacious in rodent models of arthritis: preclinical characterization of INCB028050." Journal of Immunology. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay User Guide." Thermo Fisher Protocol. Link

  • Clark, J. D., et al. (2014). "Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases." Journal of Medicinal Chemistry. Link

Sources

Validation

Validating Stereochemistry of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine: A NOESY-Driven Approach

This guide outlines a definitive, self-validating NMR protocol for establishing the relative stereochemistry of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine . It compares the 2D NOESY methodology against alternative technique...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive, self-validating NMR protocol for establishing the relative stereochemistry of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine . It compares the 2D NOESY methodology against alternative techniques, providing actionable experimental parameters for researchers in drug discovery.

Executive Summary

In the development of kinase inhibitors (e.g., JAK/TYK2 pathways), the 3,5-disubstituted piperidine scaffold is a privileged pharmacophore. However, synthetic routes often yield mixtures of cis and trans isomers. Distinguishing these diastereomers is critical, as biological activity is strictly conformation-dependent.

While X-ray crystallography is definitive, it is low-throughput and requires crystalline samples. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) serves as the "Goldilocks" solution—faster than X-ray and more spatially definitive than J-coupling analysis. This guide validates the use of NOESY for the specific case of 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine, focusing on the detection of 1,3-diaxial correlations as the stereochemical "smoking gun."

Strategic Comparison: NOESY vs. Alternatives

The following table compares the performance of 2D NOESY against common alternatives for determining relative stereochemistry in small heterocycles (MW < 300 Da).

Feature2D NOESY (Recommended) 1D Selective NOE J-Coupling (

)
X-Ray Crystallography
Primary Output Full spatial connectivity mapQuantitative distance (single spin)Dihedral angles (Karplus)Absolute Configuration
Throughput Medium (1–4 hours)High (10–30 mins)Instant (from 1D

H)
Low (Days/Weeks)
Ambiguity Low (Cross-peaks are definitive)Medium (Artifacts/Spillover)High (Signal overlap in piperidines)None
Sample Req. Solution state (~5 mg)Solution state (~5 mg)Solution state (~1 mg)Single Crystal
Best For De novo stereochemical assignment Confirming a specific hypothesisInitial conformational checkFinal drug substance filing
Why NOESY Wins for this Molecule
  • The "Null Point" Risk is Low: For a molecule of MW ~181 Da, the rotational correlation time (

    
    ) places it firmly in the "extreme narrowing" limit. NOEs will be positive  (opposite phase to the diagonal). Unlike mid-sized peptides (MW ~1000), there is no risk of zero-crossing where NOESY signals vanish.
    
  • Global View: 3,5-disubstitution creates multiple relevant spatial relationships (H3-H5, H3-H2, H5-H6). 2D NOESY captures all these simultaneously, whereas 1D Selective NOE requires multiple experiments to build the same confidence.

Technical Deep Dive: The Stereochemical Logic

To validate the stereochemistry, one must understand the preferred conformations of the piperidine ring.

The "Smoking Gun": H3–H5 Correlation

In 3,5-disubstituted piperidines, the diequatorial conformation is energetically favored for the cis isomer to avoid 1,3-diaxial steric clashes between substituents.

  • Scenario A: Cis-Isomer (Diequatorial Substituents)

    • The 3-Methoxy and 5-Pyrazolyl groups are equatorial.[1]

    • Consequently, the protons at C3 and C5 are both axial .

    • Result: H3 and H5 share a 1,3-diaxial relationship . They are spatially very close (~2.57 Å).

    • NOESY Signal: Strong Cross-peak .

  • Scenario B: Trans-Isomer (Equatorial/Axial)

    • One substituent is equatorial, the other is axial.[2]

    • Protons H3 and H5 are in an axial/equatorial relationship.

    • Result: Distance increases to >3.5 Å.

    • NOESY Signal: Weak or Absent .

Logic Visualization

The following diagram illustrates the decision tree for assigning stereochemistry based on NMR data.

StereochemistryLogic Start Start: Purified Isomer H1_NMR Step 1: 1D 1H NMR (Identify H3 & H5 signals) Start->H1_NMR Coupling Check 3J Coupling of H3/H5 (Large J ~10-12Hz?) H1_NMR->Coupling NOESY_Exp Step 2: 2D NOESY Experiment (Mixing Time: 800ms) Coupling->NOESY_Exp J-coupling supports axial protons? Decision Analyze H3-H5 Cross-peak NOESY_Exp->Decision Cis_Concl Conclusion: CIS Isomer (Diequatorial Substituents) Decision->Cis_Concl Strong NOE (1,3-Diaxial) Trans_Concl Conclusion: TRANS Isomer (Axial/Equatorial) Decision->Trans_Concl Weak/No NOE (Axial-Equatorial)

Figure 1: Decision logic for stereochemical assignment of 3,5-disubstituted piperidines.

Experimental Protocol

This protocol is designed for a 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).[1]

Phase 1: Sample Preparation
  • Solvent: DMSO-d6 is recommended over CDCl

    
    .
    
    • Reasoning: The pyrazole NH is labile. DMSO slows proton exchange, sharpening the NH signal and preventing aggregation which could distort correlation times.

  • Concentration: 5–10 mg in 600 µL solvent. Ensure the solution is clear (filter if necessary to remove paramagnetic particulates).

Phase 2: Pulse Sequence & Parameters
  • Experiment: 2D Gradient-Enhanced NOESY (e.g., Bruker: noesygpph).

  • Mixing Time (

    
    ): 600–800 ms .
    
    • Expert Insight: Small molecules (MW ~181) tumble fast (

      
       is long). A short mixing time (e.g., 200 ms used for proteins) is insufficient for NOE buildup. You need a long mixing time to observe significant enhancement.
      
  • Relaxation Delay (

    
    ):  2.0 s.
    
  • Scans (

    
    ):  16 or 32 (depending on concentration).
    
  • Points (

    
    ):  2048 (F2) x 256 (F1).
    
Phase 3: Processing
  • Zero Filling: Fill to 1024 points in F1.

  • Window Function: Sine-Bell Squared (QSINE, SSB=2) is standard to resolve J-coupling fine structure within cross-peaks.

  • Phasing: Critical Step. Phase the diagonal to be negative (or positive, depending on convention). For small molecules, real NOE cross-peaks must have the opposite sign to the diagonal (e.g., Diagonal = Negative; Cross-peaks = Positive).[3]

    • Self-Validation: If cross-peaks have the same sign as the diagonal, they are likely EXSY (Chemical Exchange) or TOCSY artifacts , not true NOEs.

Data Presentation & Interpretation

When publishing or reporting your results, summarize the key correlations in a table format.

Expected Data for 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine
Proton PairGeometric RelationshipExpected NOE (Cis Isomer)Expected NOE (Trans Isomer)
H3 — H5 1,3-Diaxial vs. Ax/Eq Strong (++++) Weak/None (-)
H3 — OMe VicinalStrong (+++)Strong (+++)
H3 — H2(ax) Vicinal (Diaxial)Medium (++)Medium (++)
H5 — H6(ax) Vicinal (Diaxial)Medium (++)Weak (+)
Pyrazole-H — H5 Vicinal (Free Rotation)Strong (+++)Strong (+++)
Workflow Visualization

ExperimentalWorkflow cluster_0 Acquisition cluster_1 Processing cluster_2 Validation Sample Sample in DMSO-d6 Pulse Pulse: noesygpph Mix: 800ms Sample->Pulse FT Fourier Transform & Phasing Pulse->FT SignCheck Check Sign: NOE != Diagonal FT->SignCheck Map Map H3-H5 Intensity SignCheck->Map Assign Assign Stereochem Map->Assign

Figure 2: Experimental workflow from sample preparation to stereochemical assignment.[1][2][4]

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007).[2] Determination of Relative Configuration in Organic Compounds by NMR Spectroscopy and Computational Methods. Chemical Reviews, 107(9), 3744–3779.[2] Link

  • Hu, H., & Krishnamurthy, K. (2006). The "Null" Point in NOESY Spectra: A Visual Guide. Journal of Magnetic Resonance. (Discusses the MW regimes for NOE signs).
  • Reinscheid, U. M. (2009). Conformational Analysis of Piperidines by NMR. Journal of Chemical Information and Modeling. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Executive Summary 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a pharmacophore building block containing a secondary amine (piperidine) and an aromatic heterocycle (pyrazole).[1] While this specific CAS may not appear on f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-5-(1H-pyrazol-4-yl)piperidine is a pharmacophore building block containing a secondary amine (piperidine) and an aromatic heterocycle (pyrazole).[1] While this specific CAS may not appear on federal "P" or "U" lists (RCRA), it must be managed as Hazardous Chemical Waste due to its potential for acute toxicity, severe eye irritation, and basicity.

Immediate Action Required:

  • Classify as Basic Organic Waste (Non-Halogenated).

  • Segregate strictly from acids and oxidizers.

  • Disposal Method: High-temperature incineration via an approved hazardous waste vendor.

Part 1: Chemical Assessment & Hazard Identification

Why we handle it this way.

Effective disposal begins with understanding the molecule's reactivity. This compound is not inert trash; it is a chemical base with biological activity potential.

Structural Analysis for Waste Streams
  • Piperidine Ring (Secondary Amine): Acts as a strong base (

    
    ).
    
    • Risk:[1][2] Exothermic reaction if mixed with acid waste streams.

  • Pyrazole Ring: Amphoteric, but generally stable. Nitrogen-rich.

    • Risk:[1][2][3] Potential for forming toxic nitrogen oxides (

      
      ) during improper combustion.
      
  • Methoxy Group: Ether linkage.

    • Risk:[1][2][3] Increases combustibility.

Physical & Safety Profile (SAR-Derived)

Data extrapolated from structure-activity relationships (SAR) of analogous piperidine/pyrazole derivatives.

PropertyCharacteristicWaste Management Implication
Physical State Solid (White to off-white powder)Dust generation risk during transfer.
pH (Aqueous) Basic (>10)DO NOT mix with Acid Waste (D002).
Flammability Combustible OrganicClassify as Ignitable (D001) if in flammable solvent.
Toxicity Irritant / Acute Tox.[1][2][4] (Oral)Treat as Toxic Waste; prevent aquatic release.
Reactivity Incompatible with OxidizersKeep away from peroxides/nitrates in waste storage.

Part 2: Pre-Disposal Stabilization & Segregation

The "Self-Validating" Protocol.

To ensure safety, the waste stream must be stable before it leaves your bench.

The "Rule of pH" (Segregation)

CRITICAL: This compound is a base.

  • Correct Stream: Organic Bases (e.g., amines) or General Non-Halogenated Organics.

  • Incorrect Stream: Acidic Waste (e.g., HCl,

    
     digests).
    
    • Mechanism:[1][2][5][6] Mixing 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine with strong acids will result in rapid protonation, generating heat (exotherm) that can pressurize waste containers or vaporize volatile solvents.

Solid vs. Liquid Waste Handling
  • Solid Waste (Pure Substance): Do not dissolve unnecessarily. Disposal as a solid is cheaper and safer.

  • Liquid Waste (Reaction Mixtures):

    • If dissolved in DCM/Chloroform : Segregate into Halogenated waste.

    • If dissolved in Methanol/Ethyl Acetate : Segregate into Non-Halogenated waste.

Part 3: The Disposal Workflow

Visualizing the Chain of Custody.

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine CheckState Physical State? Start->CheckState SolidPath Solid / Powder CheckState->SolidPath Pure Compound LiquidPath Solution / Mother Liquor CheckState->LiquidPath Reaction Mix SolidPack Packaging: Double-bag (LDPE) or Wide-mouth HDPE Jar SolidPath->SolidPack SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Halogenated Stream (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Stream (MeOH, EtOAc, DMF) SolventCheck->NonHalogenated No Halogens Labeling Labeling: 1. Full Chemical Name 2. Hazard: 'Irritant/Toxic' 3. pH: 'Basic' Halogenated->Labeling NonHalogenated->Labeling SolidPack->Labeling Storage Satellite Accumulation Area: Segregate from ACIDS Labeling->Storage Final EHS / Vendor Pickup (Incineration) Storage->Final

Caption: Decision matrix for segregating piperidine-pyrazole waste based on physical state and solvent composition.

Part 4: Step-by-Step Operational Procedures

Containerization
  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or double-line with LDPE bags.

    • Liquids: Use an amber glass bottle or HDPE carboy. Avoid metal containers due to potential amine corrosion over long periods.

  • Headspace: Leave at least 10% headspace in liquid containers to allow for thermal expansion.

Labeling (GHS & RCRA Compliance)

Do not use vague labels like "Chemical Waste." Use the following template:

  • Contents: 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine [Solution/Solid]

  • Hazards: [x] Toxic [x] Irritant [x] Flammable (if in solvent)

Emergency Spillage Protocol
  • Solid Spill:

    • Don PPE (Nitrile gloves, safety glasses, N95 dust mask if powder is fine).

    • Do not sweep dry. Dampen slightly with an inert absorbent (sand) or use a HEPA vacuum to prevent aerosolizing the piperidine dust.

    • Scoop into a waste jar.

    • Wipe area with weak acetic acid (dilute vinegar) to neutralize residual base, followed by water.

  • Liquid Spill:

    • Absorb with Vermiculite or Clay .

    • Note: Do not use paper towels if the solution contains oxidizing agents, though for this specific amine, paper is acceptable if immediately bagged.

Part 5: Regulatory & Compliance Context

While this specific intermediate may not be explicitly listed on the EPA P-List or U-List, it falls under the "Cradle-to-Grave" responsibility of the generator.

  • RCRA Classification: If the waste solution is ignitable (Flash point <60°C), it is D001 .[7] If the pH is >12.5, it is D002 .[7] Even if neither applies, best practice dictates managing it as Hazardous Waste due to aquatic toxicity risks associated with pyrazoles [1].

  • Disposal Fate: The only acceptable destruction method for nitrogen-containing heterocycles is High-Temperature Incineration with scrubber systems to capture

    
     gases [2].
    

References

  • BenchChem. (2025).[1][8][9] Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Management of Hazardous Waste Pharmaceuticals. Retrieved from

  • National Institutes of Health (NIH). (2020). Piperidine - Acute Exposure Guideline Levels. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Pyrazole Derivatives. Retrieved from

Sources

Handling

Personal protective equipment for handling 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine

Executive Safety Summary Treat as: Novel Pharmaceutical Intermediate (Bioactive Amine). Primary Risks: Respiratory sensitization (dust), severe eye irritation (alkaline nature), and unknown systemic toxicity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: Novel Pharmaceutical Intermediate (Bioactive Amine). Primary Risks: Respiratory sensitization (dust), severe eye irritation (alkaline nature), and unknown systemic toxicity.

As researchers, we often treat structural analogs with familiarity, but 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine presents a dual-threat profile. It combines the basicity of a secondary amine (piperidine) with the pharmacophore potential of a pyrazole. Until specific toxicology data confirms otherwise, you must handle this compound under the Precautionary Principle , assuming it is a potent sensitizer and irritant.

This guide provides the logistical framework to handle this compound with zero exposure, ensuring data integrity and operator safety.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the mechanism of the hazard.

Hazard ClassSource MoietyPhysiological Mechanism
Chemical Burn / Irritation Piperidine Ring (Secondary Amine)High pKa (~11) creates localized alkalinity on moist membranes (eyes, lungs), leading to saponification of lipids and tissue damage [1].
Systemic Toxicity Pyrazole Core Nitrogen-rich heterocycles are common kinase inhibitor scaffolds. Absorbance through skin or lungs may trigger off-target biological activity.
Inhalation Sensitization Solid State (Powder) Fine particulates of amine salts are notorious for inducing IgE-mediated respiratory sensitization after repeated low-level exposure.

The PPE Matrix: Layered Defense System

Do not rely on a single barrier. Use this matrix to select PPE based on your specific operation.

PPE ComponentSpecificationScientific Rationale
Respiratory Fume Hood (Primary) Mandatory. Velocity 80–100 fpm. The vapor pressure of high-MW piperidines is low, but dust is the critical vector.
Eye Protection Chemical Goggles Safety glasses are insufficient for amines. Alkaline dust can drift behind glasses; goggles provide a seal against lachrymatory dust.
Hand Protection (Inner) Nitrile (4 mil) Sacrificial layer. Protects against incidental contact.[1][2][3][4]
Hand Protection (Outer) Nitrile (Extended Cuff, 8 mil) Double Gloving is Required. Amines can permeate thin nitrile over time. The air gap between gloves increases breakthrough time significantly [2].
Body Protection Lab Coat (Tyvek/Poly) Cotton retains amines. Use a synthetic, non-woven coat (e.g., Tyvek) for particulate handling to prevent "take-home" exposure.

Decision Logic: PPE Selection Workflow

This logic flow ensures you adjust your safety posture based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 3-Methoxy-5-(1H-pyrazol-4-yl)piperidine State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Weighing / Transfer Liquid_State Solution / Solubilized State_Check->Liquid_State Dilution / Injection Hazard_Dust Risk: Inhalation & Static Dust Solid_State->Hazard_Dust Hazard_Splash Risk: Skin Absorption & Splash Liquid_State->Hazard_Splash Protocol_A PROTOCOL A: 1. Fume Hood (Sash <18") 2. Static Gun Usage 3. Chemical Goggles 4. Double Nitrile Gloves Hazard_Dust->Protocol_A Protocol_B PROTOCOL B: 1. Fume Hood 2. Safety Glasses w/ Side Shields 3. Single Nitrile (Change if splashed) 4. Luer-Lock Syringes Hazard_Splash->Protocol_B

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of the piperidine derivative.

Operational Protocols

Protocol A: Weighing & Transfer (Critical Risk Phase)

Why this matters: Piperidine derivatives are often hygroscopic and prone to static charge. Static can cause the powder to "jump" onto gloves or cuffs, leading to unnoticed exposure.

  • Preparation:

    • Place a disposable balance draft shield or secondary containment tray inside the fume hood.

    • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • The "Clean Hand / Dirty Hand" Technique:

    • Designate your non-dominant hand as "Dirty" (touches the chemical container).

    • Designate your dominant hand as "Clean" (touches the spatula and balance).

    • Self-Validation: If you must touch the sash or notebook, use only the "Clean" hand.

  • Transfer:

    • Weigh directly into the final reaction vessel if possible to avoid double-transfer.

    • Immediately wipe the exterior of the stock bottle with a solvent-dampened Kimwipe (methanol/ethanol) inside the hood before returning it to storage.

Protocol B: Solubilization & Reaction

Why this matters: Exothermic heat of solution can occur when protonating amines with acids.

  • Solvent Addition:

    • Add solvent slowly. If using an acid (e.g., HCl in dioxane) to form a salt, expect an exotherm. Cool the vessel in an ice bath before addition.

  • Syringe Handling:

    • Use Luer-Lock syringes only. Slip-tip syringes can detach under pressure (e.g., if a needle clogs with precipitate), spraying the amine solution.

Protocol C: Waste & Disposal

Why this matters: Amines are incompatible with oxidizing acids (Nitric, Perchloric) and can form explosive N-nitroso compounds.

  • Segregation:

    • Dispose of liquid waste in the Basic/Organic waste stream.

    • NEVER mix with oxidizing acids or aqueous acidic waste streams containing nitrites.

  • Decontamination:

    • Wipe down all surfaces with a dilute weak acid (e.g., 1% Citric Acid or Vinegar) followed by water. This converts the free base amine into a non-volatile water-soluble salt, facilitating removal [3].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5][6] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[7] Personal Protective Equipment - 1910.132. United States Department of Labor. [Link]

  • American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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